molecular formula C14H12O2 B1309450 4-(4-Methylphenoxy)benzaldehyde CAS No. 61343-83-7

4-(4-Methylphenoxy)benzaldehyde

Cat. No.: B1309450
CAS No.: 61343-83-7
M. Wt: 212.24 g/mol
InChI Key: CKNIKWIWRIHFSJ-UHFFFAOYSA-N
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Description

4-(4-Methylphenoxy)benzaldehyde is a useful research compound. Its molecular formula is C14H12O2 and its molecular weight is 212.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methylphenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H12O2/c1-11-2-6-13(7-3-11)16-14-8-4-12(10-15)5-9-14/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNIKWIWRIHFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406272
Record name 4-(4-Methylphenoxy)benzaldehyde
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Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61343-83-7
Record name 4-(4-Methylphenoxy)benzaldehyde
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Record name 4-(4-Methylphenoxy)benzaldehyde
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Record name 4-(4-Methylphenoxy)benzaldehyde
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Foundational & Exploratory

A Technical Guide to 4-(4-Methylphenoxy)benzaldehyde (CAS: 61343-83-7): Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-(4-Methylphenoxy)benzaldehyde is a bi-functional aromatic compound characterized by a diaryl ether linkage and a reactive aldehyde group. Its unique structure makes it a valuable intermediate in various fields, most notably in the synthesis of complex molecules for pharmaceutical and agrochemical research.[1][2] This guide provides an in-depth examination of its physicochemical properties, a detailed protocol for its synthesis via the Ullmann condensation, key applications in modern drug development, and standard methods for its analytical characterization. The CAS Number for this compound is 61343-83-7.[1][2][][4][5][6][7]

Physicochemical Properties

This compound is typically a white to yellow crystalline powder at standard conditions.[1][] Its properties are well-documented, making it a reliable reagent in reproducible synthetic workflows.

PropertyValueSource(s)
CAS Number 61343-83-7[1][][5][7]
Molecular Formula C₁₄H₁₂O₂[1][][4]
Molecular Weight 212.24 g/mol [][5][7]
Appearance White to yellow powder or crystals[1][]
Melting Point 46-52 °C[1][4][5][6]
Boiling Point 333.7 °C at 760 mmHg[][4]
Density 1.129 g/cm³[][4]
Canonical SMILES CC1=CC=C(C=C1)OC2=CC=C(C=C2)C=O[2][][4]
InChI Key CKNIKWIWRIHFSJ-UHFFFAOYSA-N[2][][4][7]

Synthesis via Copper-Catalyzed Ullmann Condensation

The formation of the diaryl ether bond is the critical step in synthesizing this compound. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, is the classical and effective method for this transformation.[8][9]

Mechanistic Rationale

The modern Ullmann condensation involves the coupling of an aryl halide with an alcohol or phenol.[10] The reaction is catalyzed by a copper(I) species, which can be generated in situ. The generally accepted mechanism proceeds through a catalytic cycle.

Causality of Reagent Selection:

  • Aryl Halide: 4-Halobenzaldehydes (e.g., 4-fluorobenzaldehyde or 4-chlorobenzaldehyde) are used. The reactivity order is typically I > Br > Cl > F. While fluoro- and chloro- variants are more cost-effective, they may require more forcing conditions.[9]

  • Nucleophile: p-Cresol serves as the phenolic nucleophile.

  • Catalyst: A Copper(I) source, such as copper(I) iodide (CuI), is often preferred due to its stability and reactivity. The catalyst is crucial for facilitating the oxidative addition and reductive elimination steps.[10]

  • Base: A base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is essential. Its primary role is to deprotonate the p-cresol, forming the more nucleophilic phenoxide anion, which then coordinates to the copper center.[9]

  • Solvent: High-boiling, polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are traditionally used to ensure reactants remain in solution and to achieve the necessary high temperatures for the reaction to proceed efficiently.[8]

Generalized Catalytic Cycle

The following diagram illustrates the key steps in the ligand-accelerated Ullmann ether synthesis, which has improved upon the harsh conditions of the classical method.

Ullmann_Condensation cluster_cycle Catalytic Cycle CuI Cu(I)X Intermediate1 Cu(I)OAr' CuI->Intermediate1 + Ar'O⁻ - X⁻ Phenoxide Ar'O⁻ ArylHalide Ar-X Intermediate2 Ar-Cu(III)-OAr'      (X) Product Ar-O-Ar' Intermediate1->Intermediate2 + Ar-X (Oxidative Addition) Intermediate2->CuI Reductive Elimination Intermediate2->Product caption Fig 1: Catalytic cycle for Ullmann ether synthesis.

Caption: Generalized catalytic cycle for the copper-catalyzed Ullmann ether synthesis.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating by including checkpoints and expected observations.

Materials:

  • 4-Chlorobenzaldehyde (1.0 eq)

  • p-Cresol (1.2 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon gas supply

Procedure:

  • Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen/argon inlet. The use of an inert atmosphere is critical to prevent the oxidation of the Cu(I) catalyst to the less active Cu(II) state.

  • Reagent Addition: To the flask, add Cs₂CO₃ (2.0 eq), CuI (0.1 eq), 4-chlorobenzaldehyde (1.0 eq), and p-cresol (1.2 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.5 M with respect to the 4-chlorobenzaldehyde.

  • Reaction Execution: Heat the reaction mixture to 120-140 °C with vigorous stirring. The mixture will typically turn from a pale suspension to a darker, more homogeneous solution as the reaction progresses.

  • Monitoring (Validation Checkpoint): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample is taken hourly, quenched with dilute HCl, and extracted with ethyl acetate before analysis. The reaction is considered complete upon the disappearance of the limiting reagent (4-chlorobenzaldehyde). Typical reaction times are 12-24 hours.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing an equal volume of water. This step precipitates the crude product and dissolves the inorganic salts.

    • Extract the aqueous mixture three times with ethyl acetate. The organic layers contain the desired product.

    • Combine the organic layers and wash sequentially with 1 M HCl (to remove any remaining base and phenate), water, and finally, brine (to aid in drying).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The result is a crude solid or oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The pure fractions, as identified by TLC, are combined and concentrated to yield this compound as a white or off-white solid.

Synthesis and Purification Workflow

workflow start Assemble Flame-Dried Glassware under N₂ reagents Add Reactants: 4-Cl-Benzaldehyde, p-Cresol, CuI, Cs₂CO₃, DMF start->reagents reaction Heat to 120-140 °C (12-24h) reagents->reaction monitoring Monitor by TLC/HPLC reaction->monitoring monitoring->reaction Incomplete workup Quench with H₂O Extract with Ethyl Acetate monitoring->workup Complete wash Wash Organic Layer (HCl, H₂O, Brine) workup->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Purify via Flash Column Chromatography dry->purify characterize Characterize Final Product (NMR, IR, MS) purify->characterize caption Fig 2: Workflow for synthesis and purification.

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Applications in Drug Development and Research

This compound serves as a key building block due to its two distinct functional regions: the stable diaryl ether core and the synthetically versatile aldehyde group.

  • Scaffold for Bioactive Molecules: The diaryl ether motif is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. This compound provides a ready-made scaffold that can be further functionalized.

  • Synthesis of Cellular Probes: A significant application is its use as a reactant in the preparation of CDy6, a long-term, real-time, photostable marker for mitotic or proliferating cells.[] Such probes are invaluable in drug discovery for studying the effects of cytotoxic or cytostatic agents on cell division.

  • Precursor for Schiff Bases and Imines: The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases. This chemistry is fundamental in developing novel therapeutic agents, including potential enzyme inhibitors and metal-chelating compounds.

  • Versatile Intermediate: It is widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals where the diaryl ether structure is required for biological activity or to impart specific physicochemical properties like improved metabolic stability.[1][2]

Spectroscopic Characterization

Final product identity and purity are confirmed using standard spectroscopic techniques. Below are the expected spectral characteristics.

TechniqueExpected Data and Interpretation
¹H NMR ~9.9 ppm (singlet, 1H): Aldehyde proton (-CHO).~7.8 ppm (doublet, 2H): Aromatic protons ortho to the aldehyde.~7.0-7.3 ppm (multiplet, 6H): Remaining aromatic protons.~2.3 ppm (singlet, 3H): Methyl protons (-CH₃).
¹³C NMR ~191 ppm: Aldehyde carbonyl carbon.~160-115 ppm: Aromatic carbons (8 distinct signals expected).~21 ppm: Methyl carbon.
FT-IR ~1700-1680 cm⁻¹: Strong C=O stretch (aldehyde).~2820 and 2720 cm⁻¹: C-H stretches characteristic of aldehydes.~1250 cm⁻¹: Asymmetric C-O-C stretch (aryl ether).~3050 cm⁻¹: Aromatic C-H stretches.

Safety and Handling

This compound is classified as an acute oral toxicant and can cause eye irritation and skin sensitization.[5] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated chemical fume hood.[5] Store the compound in a cool, dry place away from oxidizing agents.[1]

Conclusion

This compound is a high-value chemical intermediate with significant utility in organic synthesis and drug discovery. Its straightforward synthesis via the robust Ullmann condensation, combined with the versatile reactivity of its aldehyde functional group, makes it an essential tool for researchers. Its role in creating advanced biological probes underscores its importance in the development of next-generation therapeutics and diagnostic agents.

References

  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • Grokipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Slideshare. (2014). Ullmann reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Supporting Information. (n.d.). General procedure for the synthesis of aldehydes. Retrieved from [Link]

  • Google Patents. (1996). JPH08291116A - Process for producing 4-(4-alkylphenoxy) benzylamines.

Sources

4-(4-Methylphenoxy)benzaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(4-Methylphenoxy)benzaldehyde

Abstract: This technical guide provides a comprehensive overview of this compound, a versatile diaryl ether with significant applications in research and development. The document delineates its core chemical and physical properties, offers an in-depth analysis of its spectroscopic profile, and discusses its synthesis, reactivity, and key applications. This guide is intended for researchers, chemists, and drug development professionals who utilize aromatic aldehydes as key building blocks in complex molecular synthesis.

Core Chemical Identity and Physical Properties

This compound, also known as 4-(p-tolyloxy)benzaldehyde, is an aromatic compound characterized by a benzaldehyde moiety linked to a p-cresol via an ether bond. This unique diaryl ether structure imparts a combination of stability and reactivity, making it a valuable intermediate in various synthetic applications.[1] The aldehyde group serves as a highly reactive handle for a multitude of chemical transformations, while the diaryl ether core provides a rigid scaffold that is foundational in the design of specialty polymers, pharmaceuticals, and agrochemicals.[1][2]

The compound typically appears as a white to yellow powder or low-melting solid.[1][] Its key physical and chemical properties are summarized in the table below, compiled from various chemical suppliers and databases.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₂O₂[1][][4]
Molecular Weight 212.24 g/mol [][4]
CAS Number 61343-83-7[1][4]
Appearance White to yellow powder, crystals, or low melting solid[1][][5]
Melting Point 46-52 °C[1][5]
Boiling Point 333.7 °C at 760 mmHg[][6]
Density 1.129 g/cm³[][6]
Flash Point >110 °C (>230 °F) - closed cup[5][6]
IUPAC Name This compound[2][4]
InChI Key CKNIKWIWRIHFSJ-UHFFFAOYSA-N[4][6]
SMILES CC1=CC=C(C=C1)OC2=CC=C(C=C2)C=O[2][][4]

Spectroscopic Profile

Accurate characterization is paramount for verifying the purity and identity of synthetic intermediates. The following section details the expected spectroscopic signatures for this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. The most prominent absorption is the strong C=O stretch from the aldehyde, typically appearing in the 1685-1705 cm⁻¹ region, characteristic of an aromatic aldehyde.[7] Other key signals include:

  • Aromatic C-H Stretch: Peaks in the 3000-3100 cm⁻¹ region.[7]

  • Aliphatic C-H Stretch: Signals from the methyl group around 2850-2960 cm⁻¹.

  • Aldehyde C-H Stretch: Two weak bands are often visible around 2720 cm⁻¹ and 2820 cm⁻¹.[7]

  • C-O-C Asymmetric Stretch: A strong band for the diaryl ether linkage, typically found between 1230-1270 cm⁻¹.

  • C=C Aromatic Stretch: Multiple peaks in the 1580-1600 cm⁻¹ and 1450-1500 cm⁻¹ regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is highly informative.

    • Aldehyde Proton (-CHO): A distinct singlet appears far downfield, typically between δ 9.8-10.1 ppm.[7][8]

    • Aromatic Protons: The spectrum will show signals for two distinct para-substituted aromatic rings between δ 6.9-7.9 ppm. The protons on the benzaldehyde ring adjacent to the aldehyde group will be the most downfield, appearing as a doublet around δ 7.8 ppm. The protons on the same ring adjacent to the ether oxygen will appear as a doublet around δ 7.0 ppm. The protons on the cresol ring will also appear as two distinct doublets in this region.

    • Methyl Protons (-CH₃): A sharp singlet corresponding to the three methyl protons will be observed in the upfield region, typically around δ 2.3-2.4 ppm.[8]

  • ¹³C NMR: The carbon spectrum confirms the carbon framework.

    • Carbonyl Carbon (-CHO): The aldehyde carbon is the most deshielded, appearing significantly downfield around δ 190-192 ppm.[9]

    • Aromatic Carbons: A complex set of signals between δ 115-165 ppm corresponds to the 12 aromatic carbons. The carbon atoms directly attached to the oxygen (C-O) are typically found in the δ 155-165 ppm range, while the quaternary carbons and protonated carbons populate the rest of the region.

    • Methyl Carbon (-CH₃): The methyl carbon signal appears upfield, typically around δ 20-22 ppm.[9]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will show the molecular ion peak [M]⁺ corresponding to the exact mass of the molecule.

  • Exact Mass: 212.08373 Da[4]

  • Molecular Weight: 212.24 g/mol [4]

Synthesis and Reactivity

Proposed Synthesis: Ullmann Condensation

A robust and common method for constructing the diaryl ether linkage is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol. In this case, 4-fluorobenzaldehyde is coupled with p-cresol. The fluoride is an excellent leaving group for this type of nucleophilic aromatic substitution.

Caption: Ullmann condensation workflow for synthesis.

Experimental Protocol: Synthesis of this compound

  • Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-cresol (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

  • Solvent Addition: Add a suitable high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF), to the flask.

  • Reactant Addition: Add 4-fluorobenzaldehyde (1.1 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to 120-150 °C and stir vigorously under an inert atmosphere (e.g., nitrogen) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity

The reactivity of this molecule is dominated by its aldehyde functional group, which is a prime site for nucleophilic attack and condensation reactions.[1]

Caption: Key reactions of the aldehyde functional group.

  • Oxidation: The aldehyde can be easily oxidized to the corresponding 4-(4-methylphenoxy)benzoic acid using standard oxidizing agents like potassium permanganate or Jones reagent.

  • Reduction: Selective reduction of the aldehyde to the 4-(4-methylphenoxy)benzyl alcohol can be achieved with mild reducing agents such as sodium borohydride (NaBH₄).

  • Nucleophilic Addition: The electrophilic carbonyl carbon readily undergoes addition by nucleophiles like Grignard reagents or organolithiums to form secondary alcohols.

  • Condensation Reactions: It is an excellent substrate for various condensation reactions, including Wittig reactions to form alkenes, Knoevenagel condensations with active methylene compounds, and the formation of Schiff bases (imines) with primary amines.

Applications in Research and Development

This compound's structural motifs are present in numerous complex molecules, establishing it as a critical building block.

  • Pharmaceutical and Agrochemical Synthesis: It serves as a key intermediate for synthesizing more complex molecules with potential biological activity.[1][2] The diaryl ether linkage is a common feature in many bioactive compounds.

  • Polymer Chemistry: The compound can be used in the production of specialty polymers, where its rigid structure can contribute to materials with tailored thermal and mechanical properties for use in coatings and adhesives.[1][2]

  • Biological Probes: It has been used as a reactant in the preparation of CDy6, a photostable marker for tracking mitotic or proliferating cells in real-time.[]

  • Flavor and Fragrance: Its aromatic nature makes it suitable for use in the formulation of fragrances and flavoring agents.[1][2]

  • Analytical Chemistry: It can be utilized as a standard reference material for the development of analytical methods to detect and quantify similar compounds.[1][2]

Safety and Handling

Due to its potential hazards, proper handling of this compound is essential.

  • GHS Hazard Classification:

    • H302: Harmful if swallowed.[4]

    • H317: May cause an allergic skin reaction.[4]

    • H319: Causes serious eye irritation.[4]

  • Precautionary Measures:

    • P261 & P264: Avoid breathing dust and wash hands thoroughly after handling.[4][10]

    • P280: Wear protective gloves, protective clothing, and eye/face protection.[10]

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[10]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including a dust mask (type N95 or equivalent), chemical-resistant gloves, and safety goggles with side shields.[11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents and strong bases.[1][12]

  • Disposal: Dispose of the material and its container at a licensed chemical destruction plant or via controlled incineration. Do not discharge into sewer systems or the environment.[11]

References

  • Title: this compound | C14H12O2 | CID 4739207. Source: PubChem. URL: [Link]

  • Title: Safety Data Sheet - Benzaldehyde. Source: Fisher Scientific. URL: [Link]

  • Title: 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. Source: East Tennessee State University. URL: [Link]

  • Title: Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Source: Oriental Journal of Chemistry. URL: [Link]

  • Title: Example 7 - C8H8O. Source: Organic Chemistry at CU Boulder. URL: [Link]

  • Title: Electronic Supplementary Information. Source: The Royal Society of Chemistry. URL: [Link]

  • Title: UV-Visible, IR, and 1 NMR spectral data of compounds. Source: ResearchGate. URL: [Link]

Sources

4-(4-Methylphenoxy)benzaldehyde structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 4-(4-Methylphenoxy)benzaldehyde

This guide provides a comprehensive, technically-grounded walkthrough for the definitive structure elucidation of this compound. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple data reporting to explain the strategic application of modern analytical techniques. We will explore the causality behind experimental choices, ensuring a self-validating and robust analytical workflow from synthesis to final structural confirmation.

Introduction and Strategic Importance

This compound is a versatile aromatic aldehyde featuring a diaryl ether linkage.[1] Its molecular architecture makes it a valuable intermediate in diverse fields, including the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] It also finds application in the flavor and fragrance industry due to its aromatic properties.[1][2] The unambiguous confirmation of its structure is a critical prerequisite for its use in any of these high-stakes applications, ensuring purity, predicting reactivity, and meeting regulatory standards. This guide outlines the logical workflow and multi-technique approach required for its definitive characterization.

Synthesis via Ullmann Condensation

A reliable and well-established method for synthesizing the diaryl ether motif in this compound is the Ullmann condensation.[3][4] This copper-catalyzed reaction couples a phenol with an aryl halide.[3][4][5] The choice of a copper catalyst is foundational; it facilitates the crucial C-O bond formation between the phenoxide and the aryl halide, a reaction that is otherwise inefficient.[4][6]

The reaction proceeds by combining p-cresol with an activated aryl halide, such as 4-fluorobenzaldehyde, in the presence of a copper catalyst and a base. The base (e.g., potassium carbonate or cesium carbonate) is essential for deprotonating the phenol to form the more nucleophilic phenoxide ion, which then attacks the aryl halide in the copper-catalyzed cycle.

Caption: Ullmann condensation for synthesizing the target compound.

Experimental Protocol: Synthesis
  • Reagent Preparation: To a flame-dried round-bottom flask, add p-cresol (1.0 eq.), 4-fluorobenzaldehyde (1.1 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and a catalytic amount of copper(I) iodide (CuI, 0.1 eq.).

  • Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure this compound.[7]

The Analytical Workflow: A Strategy for Unambiguous Elucidation

A robust structure elucidation strategy relies on a synergistic combination of analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system that confirms identity, purity, and connectivity.

Caption: Integrated workflow for structure elucidation.

Spectroscopic Deep Dive: Decoding the Molecular Signature

Mass Spectrometry (MS)

Principle: Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation patterns. The molecular ion peak (M⁺) directly corresponds to the mass of the proposed molecule, C₁₄H₁₂O₂, which has a calculated molecular weight of approximately 212.24 g/mol .[8]

Expected Data:

  • Molecular Ion (M⁺): A prominent peak at m/z ≈ 212, confirming the molecular formula.

  • Key Fragments: Analysis of the fragmentation can validate the structure. Expected fragments include:

    • [M-1]⁺ (m/z 211): Loss of the aldehyde proton (-H).

    • [M-29]⁺ (m/z 183): Loss of the formyl group (-CHO).

    • Fragments corresponding to the cleavage of the diaryl ether, such as peaks for the p-tolyloxy cation (m/z 107) or the benzoyl cation (m/z 105).

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for generating fragments and a clear molecular ion peak for this type of molecule.

  • Analysis: Acquire the mass spectrum, ensuring the mass range covers the expected molecular ion (e.g., m/z 50-300).

  • Data Interpretation: Identify the molecular ion peak and compare its m/z value with the calculated mass. Analyze major fragment ions to corroborate the proposed connectivity.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy is unparalleled for the rapid and definitive identification of functional groups. Each group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate.

Expected Data: The IR spectrum provides a distinct fingerprint confirming the presence of the key aldehyde, aromatic, and ether functionalities.

  • ~2830 and ~2730 cm⁻¹: A characteristic Fermi doublet for the aldehyde C-H stretch. Its presence is strong evidence for an aldehyde.

  • ~1700 cm⁻¹: A strong, sharp absorption due to the C=O (carbonyl) stretch of the aromatic aldehyde.[9]

  • ~1600 and ~1500 cm⁻¹: Sharp peaks from C=C stretching vibrations within the aromatic rings.[9]

  • ~1240 cm⁻¹: A strong absorption from the asymmetric C-O-C stretch of the aryl ether linkage.

  • ~830 cm⁻¹: A strong C-H out-of-plane bending vibration, indicative of 1,4-disubstitution (para) on the aromatic rings.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet.

  • Background Scan: Perform a background scan to subtract atmospheric interference (CO₂, H₂O).

  • Sample Scan: Acquire the sample spectrum, typically over the range of 4000-600 cm⁻¹.

  • Data Interpretation: Identify and label the key absorption bands corresponding to the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise structure of an organic molecule, providing detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms.

Principle: This technique maps the chemical environment of the hydrogen atoms (protons). The chemical shift (δ), integration (number of protons), and splitting pattern (neighboring protons) for each signal are diagnostic.

Expected Data (in CDCl₃):

  • δ ~9.9 ppm (1H, singlet): The aldehyde proton (-CHO). It appears far downfield due to the deshielding effect of the carbonyl group and does not couple with other protons.[10]

  • δ ~7.8-7.9 ppm (2H, doublet): The two aromatic protons ortho to the aldehyde group. They are deshielded by the electron-withdrawing aldehyde.

  • δ ~7.0-7.2 ppm (4H, multiplet/overlapping doublets): This region contains the two aromatic protons meta to the aldehyde and the two protons ortho to the ether oxygen on the benzaldehyde ring, as well as the two protons meta to the methyl group on the other ring.

  • δ ~6.9-7.0 ppm (2H, doublet): The two aromatic protons ortho to the methyl group.

  • δ ~2.3 ppm (3H, singlet): The three protons of the methyl (-CH₃) group.[9]

Principle: ¹³C NMR provides a count of the unique carbon atoms in the molecule and information about their chemical environment (e.g., sp², sp³, carbonyl, attached to electronegative atoms).

Expected Data (in CDCl₃):

  • δ ~191 ppm: The aldehyde carbonyl carbon.

  • δ ~162 ppm: The aromatic carbon attached to the ether oxygen on the benzaldehyde ring.

  • δ ~155 ppm: The aromatic carbon attached to the ether oxygen on the methyl-bearing ring.

  • δ ~134-136 ppm: Quaternary aromatic carbons (the one attached to the methyl group and the one attached to the aldehyde).

  • δ ~132 ppm: Aromatic CH carbons ortho to the aldehyde.

  • δ ~130 ppm: Aromatic CH carbons on the methyl-bearing ring.

  • δ ~118-120 ppm: Aromatic CH carbons ortho to the ether oxygen.

  • δ ~21 ppm: The methyl group carbon.[11][12]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

  • Acquisition: Place the sample in the NMR spectrometer. Acquire the ¹H spectrum first, followed by the ¹³C spectrum. Standard pulse programs are used.

  • Processing: Fourier transform the raw data, phase the spectrum, and integrate the signals (for ¹H NMR).

  • Data Interpretation: Assign each signal in the ¹H and ¹³C spectra to the corresponding atoms in the proposed structure.

Data Synthesis and Final Confirmation

The conclusive identification of this compound is achieved when the data from all analytical techniques converge to support a single, unambiguous structure.

TechniqueObservationInterpretation
Mass Spec. Molecular ion (M⁺) at m/z ≈ 212Confirms molecular formula C₁₄H₁₂O₂.[8]
IR Spec. Peaks at ~1700 (C=O), ~2830/2730 (Aldehyde C-H), ~1240 cm⁻¹ (C-O-C)Confirms presence of aldehyde and aryl ether groups.[9]
¹H NMR Signals at ~9.9 (1H, s), ~7.0-7.9 (8H, m), ~2.3 ppm (3H, s)Matches the number and environment of all protons.
¹³C NMR Signals at ~191 (C=O), ~118-162 (aromatic C), ~21 ppm (CH₃)Confirms the carbon skeleton and functional groups.

The combined evidence provides an undeniable structural proof. Mass spectrometry confirms the elemental composition. IR spectroscopy verifies the presence of the essential functional groups. Finally, ¹H and ¹³C NMR spectroscopy meticulously map the carbon-hydrogen framework, confirming the specific connectivity and substitution patterns of the diaryl ether aldehyde, leaving no doubt as to its identity as this compound.

References

  • SynArchive. Ullmann Condensation. Available from: [Link]

  • ResearchGate. The Ullmann Ether Condensation. Available from: [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available from: [Link]

  • SciELO México. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Available from: [Link]

  • Wikipedia. Ullmann condensation. Available from: [Link]

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  • J&K Scientific LLC. This compound | 61343-83-7. Available from: [Link]

  • ResearchGate. 1 H-NMR spectrum of 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane. Available from: [Link]

  • Supporting Information. General experimental procedures. Available from: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Available from: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • NIST WebBook. Benzaldehyde, 4-methyl-. Available from: [Link]

  • MassBank. 4-METHOXYBENZALDEHYDE; EI-B; MS. Available from: [Link]

  • SpectraBase. 4-(4-Methylphenyl)benzaldehyde - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available from: [Link]

  • ResearchGate. Figure S4. 13 C-NMR spectrum of.... Available from: [Link]

  • NIST WebBook. Benzaldehyde, 4-methoxy-. Available from: [Link]

  • PubChemLite. This compound (C14H12O2). Available from: [Link]

  • LibreTexts Chemistry. 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. Available from: [Link]

  • mVOC 4.0. 4-Methoxybenzaldehyde. Available from: [Link]

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An In-Depth Technical Guide to 4-(4-Methylphenoxy)benzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(4-Methylphenoxy)benzaldehyde, a versatile aromatic ether aldehyde. It is intended for researchers, chemists, and professionals in drug development and materials science who require detailed information on the compound's chemical identity, synthesis, characterization, applications, and safety protocols. We will delve into the causality behind synthetic choices and provide actionable protocols, grounded in authoritative references.

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a benzaldehyde moiety linked to a p-cresol group through an ether bond. This diaryl ether structure imparts a unique combination of reactivity and stability, making it a valuable intermediate in various synthetic applications.

Nomenclature and Identifiers

The compound is recognized by several names and registry numbers across various chemical databases. The standardized IUPAC name is This compound .[1][][3]

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name This compound [1][][3]
Common Synonyms 4-(p-Tolyloxy)benzaldehyde, p-(p-Methylphenoxy)benzaldehyde [4][5][6]
CAS Number 61343-83-7 [1][4][5][7]
PubChem CID 4739207 [1][4]
EC Number 622-687-1 [1]

| MDL Number | MFCD06496533 |[4][5] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are crucial for determining appropriate solvents, reaction conditions, and storage protocols.

Table 2: Physicochemical Data

Property Value Source
Molecular Formula C₁₄H₁₂O₂ [1][4][7]
Molecular Weight 212.24 g/mol [1][][5]
Appearance White to yellow powder or crystals [][4]
Melting Point 46-52 °C [4][5][8]
Boiling Point 333.7 °C at 760 mmHg [][6]
Density 1.129 g/cm³ [][6]
Flash Point >110 °C (>230 °F) - closed cup [5]
InChI Key CKNIKWIWRIHFSJ-UHFFFAOYSA-N [1][][5]

| SMILES | CC1=CC=C(C=C1)OC2=CC=C(C=C2)C=O |[1][][3] |

Synthesis and Mechanistic Insights

The most common and efficient method for preparing this compound is through a nucleophilic aromatic substitution reaction, a variant of the Williamson ether synthesis. This pathway is favored due to the high reactivity of an activated aryl halide with a phenoxide nucleophile.

Rationale for Synthetic Route

The chosen method involves the reaction of an activated 4-halobenzaldehyde (typically 4-fluorobenzaldehyde) with p-cresol in the presence of a weak base. 4-Fluorobenzaldehyde is an ideal substrate because the fluorine atom is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack at the C4 position. Furthermore, fluoride is an excellent leaving group in this context. A base such as potassium carbonate (K₂CO₃) is sufficient to deprotonate the weakly acidic phenolic hydroxyl group of p-cresol, forming the p-cresolate anion, a potent nucleophile. Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are preferred solvents as their polar aprotic nature effectively solvates the potassium cation without interfering with the nucleophile.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes a reliable method for the laboratory-scale synthesis of this compound.

Materials:

  • 4-Fluorobenzaldehyde

  • p-Cresol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add p-cresol (1.0 eq.), 4-fluorobenzaldehyde (1.05 eq.), and anhydrous potassium carbonate (1.5 eq.).

  • Solvent Addition: Add anhydrous DMF to the flask until a stirrable slurry is formed (approx. 5-10 mL per gram of p-cresol).

  • Reaction Execution: Heat the mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (p-cresol) is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with 1M NaOH (to remove any unreacted p-cresol), water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a white or pale-yellow solid.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p_cresol p-Cresol mixing Combine Reactants in Flask p_cresol->mixing halobenzaldehyde 4-Fluorobenzaldehyde halobenzaldehyde->mixing base K2CO3 base->mixing solvent DMF solvent->mixing heating Heat to 100-120 °C mixing->heating monitoring Monitor via TLC heating->monitoring quench Quench with Water monitoring->quench Reaction Complete extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Recrystallize dry->purify product Pure Product purify->product

Caption: Williamson ether synthesis workflow for this compound.

Applications in Research and Drug Development

This compound serves as a critical building block in several areas of chemical science due to its dual functionality. The aldehyde group can readily participate in reactions like reductive amination, Wittig reactions, and condensations, while the diaryl ether core provides a stable, semi-rigid scaffold.

  • Pharmaceutical Synthesis: It is a key intermediate in the synthesis of more complex molecules with potential therapeutic activity.[4] Its structure is a component of compounds investigated for various biological targets. Notably, it is used as a reactant in the preparation of CDy6, a long-term, real-time photostable marker for mitotic and proliferating cells, which is invaluable in cell biology research.[]

  • Agrochemicals: The diaryl ether motif is present in many herbicides and pesticides. This precursor allows for the development of new agrochemical candidates.[3][4]

  • Materials Science: The compound is used in the production of specialty polymers, where its incorporation can enhance thermal stability and introduce specific optical properties.[3][4]

  • Fragrance Industry: Its aromatic nature makes it a component in the formulation of fragrances and flavorings.[3][4]

The diagram below illustrates the role of this compound as a versatile precursor.

Applications cluster_reactions Chemical Transformations cluster_products Final Product Classes precursor This compound reductive_amination Reductive Amination precursor->reductive_amination wittig Wittig Reaction precursor->wittig condensation Condensation (e.g., Knoevenagel) precursor->condensation pharma Pharmaceuticals (e.g., CDy6) reductive_amination->pharma polymers Specialty Polymers wittig->polymers agro Agrochemicals condensation->agro

Caption: Role as a precursor in synthesizing diverse chemical classes.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous, and appropriate precautions must be taken.

Table 3: GHS Hazard Information

Category Code Description Source
Signal Word Warning [1][5]
Acute Toxicity, Oral H302 Harmful if swallowed [1][5]
Skin Sensitization H317 May cause an allergic skin reaction [1][5]

| Eye Irritation | H319 | Causes serious eye irritation |[1][5] |

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5] A NIOSH-approved N95 dust mask should be used when handling the powder outside of a fume hood.[5]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[9]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contaminated packaging should be treated as the chemical itself.

Conclusion

This compound is a compound of significant scientific and commercial interest. Its straightforward synthesis, combined with the versatile reactivity of its aldehyde functional group, establishes it as a valuable intermediate in the fields of drug discovery, agrochemistry, and materials science. A thorough understanding of its properties, synthesis, and safety protocols, as detailed in this guide, is crucial for its effective and safe utilization in research and development.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Maybridge. (2024). Safety Data Sheet: this compound.
  • ChemicalPoint. (n.d.). This compound 97. Retrieved from [Link]

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-(p-Tolyloxy)benzaldehyde.
  • ChemicalBook. (2022). Chemical Safety Data Sheet MSDS / SDS - 4-[(4-METHYLBENZYL)OXY]BENZALDEHYDE.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet SDS/MSDS - 4-METHYL BENZALDEHYDE.
  • J&K Scientific LLC. (n.d.). This compound | 61343-83-7. Retrieved from [Link]

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An In-Depth Technical Guide to the Spectral Analysis of 4-(4-Methylphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methylphenoxy)benzaldehyde, a key intermediate in organic synthesis, holds significant value in the development of novel pharmaceuticals, agrochemicals, and specialty materials. Its molecular structure, featuring a benzaldehyde moiety linked to a p-tolyloxy group via an ether linkage, imparts unique chemical reactivity and physical properties. Accurate and comprehensive characterization of this compound is paramount for ensuring purity, elucidating reaction mechanisms, and guaranteeing the quality of downstream products. This technical guide provides a detailed analysis of the spectral data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering field-proven insights for researchers and professionals in drug development and chemical sciences.

Molecular Structure and Properties

This compound, also known as 4-(p-tolyloxy)benzaldehyde, is a white to yellow crystalline powder with a molecular formula of C₁₄H₁₂O₂ and a molecular weight of 212.24 g/mol [1]. Its structure is characterized by two aromatic rings connected by an ether oxygen, with an aldehyde functional group and a methyl group at the para positions of the respective rings.

PropertyValueSource
Molecular FormulaC₁₄H₁₂O₂
Molecular Weight212.24 g/mol
CAS Number61343-83-7
Melting Point47-51 °C
AppearanceWhite to yellow powder or crystals

graph "4-(4-Methylphenoxy)benzaldehyde_Structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; H1 [label="H"]; O2 [label="O"]; C14 [label="C"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"];

// Benzene ring 1 (benzaldehyde part) C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Aldehyde group C4 -- C13; C13 -- H1; C13 -- O2 [style=filled, color="#EA4335"];

// Ether linkage C1 -- O1; O1 -- C7;

// Benzene ring 2 (tolyloxy part) C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7;

// Methyl group C10 -- C14; C14 -- H2; C14 -- H3; C14 -- H4;

// Positioning C1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="1.2,2.1!"]; C4 [pos="0,2.8!"]; C5 [pos="-1.2,2.1!"]; C6 [pos="-1.2,0.7!"]; O1 [pos="-0.8,-1.2!"]; C7 [pos="-2.0,-1.9!"]; C8 [pos="-2.0,-3.3!"]; C9 [pos="-3.2,-4.0!"]; C10 [pos="-4.4,-3.3!"]; C11 [pos="-4.4,-1.9!"]; C12 [pos="-3.2,-1.2!"]; C13 [pos="0,4.2!"]; H1 [pos="1.0,4.7!"]; O2 [pos="-1.0,4.7!"]; C14 [pos="-5.8,-4.0!"]; H2 [pos="-6.5,-3.5!"]; H3 [pos="-6.0,-5.0!"]; H4 [pos="-6.5,-4.5!"]; }

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular map can be constructed.

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum of this compound provides characteristic signals for the aldehydic proton, the aromatic protons, and the methyl protons.

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer.

Interpretation of the Spectrum: Based on the analysis of similar compounds and general principles of NMR spectroscopy, the following proton signals are expected:

  • Aldehydic Proton (CHO): A singlet peak is anticipated in the downfield region, typically between δ 9.8 and 10.0 ppm. This significant downfield shift is due to the strong deshielding effect of the carbonyl group.

  • Aromatic Protons: The spectrum will exhibit a complex multiplet pattern in the aromatic region (δ 6.8 - 8.0 ppm). The protons on the benzaldehyde ring adjacent to the aldehyde group are expected to be the most downfield due to the electron-withdrawing nature of the carbonyl. The protons on both aromatic rings will show doublet of doublets or multiplet splitting patterns due to ortho- and meta-couplings.

  • Methyl Protons (CH₃): A sharp singlet corresponding to the three equivalent protons of the methyl group is expected in the upfield region, typically around δ 2.3 ppm.

Expected ¹H NMR Data Summary:

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~9.9s1HAldehydic H
~7.8d2HAromatic H (ortho to CHO)
~7.2d2HAromatic H (ortho to CH₃)
~7.0m4HRemaining Aromatic H
~2.3s3HMethyl H
¹³C NMR (Carbon-13 NMR) Analysis

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

Experimental Protocol: The sample is prepared as for ¹H NMR. A proton-decoupled ¹³C NMR spectrum is acquired to provide a single peak for each unique carbon atom.

Interpretation of the Spectrum: Key carbon signals are predicted as follows:

  • Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most downfield signal, typically appearing in the range of δ 190-192 ppm.

  • Aromatic Carbons: A series of peaks in the δ 115-165 ppm region will correspond to the twelve aromatic carbons. The carbons directly attached to the oxygen atoms and the aldehyde group will be the most downfield in this region.

  • Methyl Carbon (CH₃): The carbon of the methyl group will appear as a sharp signal in the upfield region, typically around δ 20-22 ppm.

Expected ¹³C NMR Data Summary:

Chemical Shift (δ ppm)Assignment
~191C=O (Aldehyde)
~163Aromatic C-O (Benzaldehyde ring)
~155Aromatic C-O (Tolyl ring)
~135Aromatic C-CH₃
~132Aromatic CH (ortho to CHO)
~130Aromatic CH (ortho to CH₃)
~122Aromatic C-CHO
~119Aromatic CH (meta to CHO)
~117Aromatic CH (meta to CH₃)
~21CH₃

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate.

Interpretation of the Spectrum: The IR spectrum of this compound is expected to show the following characteristic absorption bands:

  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1710 cm⁻¹. This is a highly characteristic peak for an aromatic aldehyde.

  • C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi doublets), which are characteristic of the C-H bond in an aldehyde.

  • Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Absorption bands just below 3000 cm⁻¹ corresponding to the methyl group.

  • C-O-C Stretch (Ether): A strong absorption band in the region of 1240-1260 cm⁻¹ due to the asymmetric stretching of the aryl ether linkage.

  • Aromatic C=C Stretch: Several bands of variable intensity in the 1600-1450 cm⁻¹ region.

IR Data Summary:

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H Stretch
~2920MediumAliphatic C-H Stretch
~2820, ~2720WeakAldehyde C-H Stretch (Fermi doublets)
~1705StrongC=O Stretch (Aldehyde)
~1600, ~1500Medium-StrongAromatic C=C Stretch
~1250StrongAsymmetric C-O-C Stretch (Aryl Ether)
~830Strongp-Disubstituted Benzene C-H bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: A mass spectrum is typically obtained using an electron ionization (EI) source coupled with a mass analyzer. The sample is introduced into the instrument, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Interpretation of the Spectrum: The mass spectrum of this compound is expected to show:

  • Molecular Ion Peak ([M]⁺): A peak at m/z = 212, corresponding to the molecular weight of the compound.

  • Key Fragmentation Pathways: The molecule can undergo several characteristic fragmentations.

MS_Fragmentation M [C₁₄H₁₂O₂]⁺˙ m/z = 212 M_minus_H [M-H]⁺ m/z = 211 M->M_minus_H - H˙ M_minus_CHO [M-CHO]⁺ m/z = 183 M->M_minus_CHO - CHO˙ tolyloxy [C₇H₇O]⁺ m/z = 107 M->tolyloxy Ether Cleavage formylphenoxy [C₇H₅O₂]⁺ m/z = 121 M->formylphenoxy Ether Cleavage phenoxy [C₆H₅O]⁺ m/z = 93 M_minus_CHO->phenoxy - C₇H₆ tolyl [C₇H₇]⁺ m/z = 91 tolyloxy->tolyl - O

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

Major Expected Fragments:

  • m/z 211: Loss of a hydrogen atom from the aldehyde group ([M-H]⁺).

  • m/z 183: Loss of the formyl radical (CHO) ([M-CHO]⁺).

  • m/z 121: Formation of the 4-formylphenoxide radical cation.

  • m/z 107: Formation of the p-tolyloxy cation.

  • m/z 91: Formation of the tropylium ion ([C₇H₇]⁺) from the tolyloxy fragment.

Conclusion

The comprehensive spectral analysis of this compound using NMR, IR, and MS provides a robust and self-validating system for its identification and characterization. The detailed interpretation of the spectral data presented in this guide serves as a valuable resource for researchers and professionals, ensuring the accurate assessment of this important chemical intermediate in various scientific and industrial applications. The causality behind the observed spectral features is rooted in the fundamental principles of spectroscopy and the unique electronic and structural properties of the molecule.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Lundgren, R. J., et al. (2023). Thioacetalation and Multi-Component Thiomethylative Friedel–Crafts Arylation Using BF₃SMe₂. ACS Omega.
  • Google Patents. (1996). Process for producing 4-(4-alkylphenoxy) benzylamines. RU2174115C2.

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4-(4-Methylphenoxy)benzaldehyde material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Material Safety Data Sheet for 4-(4-Methylphenoxy)benzaldehyde

Introduction: A Proactive Approach to Laboratory Safety

In the fields of pharmaceutical research and novel materials development, this compound is a valuable intermediate, utilized for its reactive benzaldehyde group and unique aromatic structure in the synthesis of complex organic molecules, agrochemicals, and fragrances.[1] However, its utility in synthesis is matched by a specific hazard profile that necessitates a thorough understanding and proactive implementation of safety protocols. This guide moves beyond a simple recitation of safety data, offering a senior scientist's perspective on interpreting and applying the Material Safety Data Sheet (MSDS), or more currently, the Safety Data Sheet (SDS), to ensure a culture of safety and experimental integrity. The causality behind each safety recommendation will be explored, providing researchers with the rationale needed to make informed decisions in the laboratory.

Section 1: Compound Identification and Physicochemical Profile

A foundational element of laboratory safety is the unambiguous identification of the chemical in use. Misidentification can lead to incorrect handling procedures and unforeseen reactive hazards. This compound is a white solid at room temperature, a critical fact for anticipating its physical state during handling and storage.[1][]

Table 1: Core Compound Identifiers and Properties

PropertyValueSource(s)
IUPAC Name This compound[][3]
Synonyms p-(p-Methylphenoxy)benzaldehyde, 4-(p-Tolyloxy)benzaldehyde[1][3][4]
CAS Number 61343-83-7[1][4][5]
Molecular Formula C₁₄H₁₂O₂[1][4]
Molecular Weight 212.24 g/mol [1][3]
Appearance White powder or solid[1][]
Melting Point 46-52 °C[1][4]
Boiling Point 333.7 °C at 760 mmHg[][4]
Flash Point >110 °C (>230 °F) - closed cup[4][6]

Insight for the Researcher: The melting point range of 46-52 °C indicates that this compound may melt if stored in a warm environment or near heat-generating equipment. This could change its handling characteristics from a powder to a liquid, affecting spill potential and containment procedures. The high flash point suggests it is not highly flammable, but it is still classified as a combustible solid and should be kept away from ignition sources.

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating hazards.[7] this compound presents multiple health hazards that demand rigorous control measures.

GHS_Hazards substance This compound pictogram {GHS07 | Exclamation Mark} hazards H302 Harmful if swallowed Acute Tox. 4 H315 Causes skin irritation Skin Irrit. 2 H319 Causes serious eye irritation Eye Irrit. 2 H335 May cause respiratory irritation STOT SE 3 pictogram->hazards Indicates Hierarchy_of_Controls cluster_0 Most Effective cluster_1 Less Effective Elimination Elimination (e.g., Use a non-hazardous alternative) Substitution Substitution (e.g., Use a less hazardous aldehyde) Elimination->Substitution Engineering Engineering Controls (e.g., Chemical fume hood) Substitution->Engineering Admin Administrative Controls (e.g., SOPs, training) Engineering->Admin PPE Personal Protective Equipment (e.g., Gloves, safety glasses) Admin->PPE

Caption: The Hierarchy of Controls for managing chemical exposure.

Engineering Controls: The primary engineering control for this compound is a chemical fume hood. [5]This is non-negotiable. The hood contains dust and vapors, directly addressing the H335 respiratory hazard by preventing inhalation. Ensure the fume hood has a certified face velocity and is not cluttered, as this can disrupt airflow and compromise containment.

Administrative Controls:

  • Standard Operating Procedures (SOPs): Develop detailed SOPs for all experiments involving this compound. These should include pre-weighing materials within the fume hood and establishing designated areas for its use.

  • Hygiene Practices: Always wash hands thoroughly with soap and water after handling and before leaving the lab. [5][8]Do not eat, drink, or smoke in areas where this chemical is handled or stored. [5] Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards. [8][9]This is a direct countermeasure to the H319 "Causes serious eye irritation" hazard.

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. [8][9]Gloves must be inspected before use and removed using the proper technique to avoid skin contact. [8]Contaminated clothing should be removed and washed before reuse. [5]* Respiratory Protection: If engineering controls are insufficient or during a large spill, a NIOSH/MSHA-approved respirator may be necessary. [10] Storage: Store the container tightly closed in a dry, cool, and well-ventilated area away from heat sources and direct sunlight. [5][9][11]This prevents both potential melting and degradation of the compound.

Section 4: Emergency Procedures – A Self-Validating System

Preparedness is the key to mitigating the impact of an accidental exposure or spill. The following protocols are designed to be clear, actionable, and validated by multiple safety data sheets.

Protocol 1: First Aid Measures

  • If Inhaled:

    • Immediately move the person to fresh air. [5][8][9] 2. If breathing is difficult or has stopped, provide artificial respiration. [8][9] 3. Seek immediate medical attention and show the SDS to the attending physician. [8]* If on Skin:

    • Immediately take off all contaminated clothing. [5] 2. Wash the affected area with plenty of soap and water. [5][8][9] 3. If skin irritation persists, seek medical attention. [11]* If in Eyes:

    • Rinse cautiously and thoroughly with plenty of water for at least 15-20 minutes, also under the eyelids. [5][8][11] 2. Remove contact lenses, if present and easy to do. Continue rinsing. [5][8] 3. Seek immediate medical attention. [5]* If Swallowed:

    • Rinse mouth with water. Do NOT induce vomiting. [5][8] 2. Never give anything by mouth to an unconscious person. [8][9] 3. Immediately call a POISON CENTER or doctor. [5] Protocol 2: Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. [9]Ensure adequate ventilation. Do not breathe dust or vapors. [9]Wear the appropriate level of PPE as described in Section 3, including respiratory protection if necessary. [9]2. Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways. [12][9]This is critical due to its aquatic toxicity (H411). [12]3. Containment and Cleanup:

    • For minor spills, use dry cleanup procedures to avoid generating dust. [12] * Absorb the spilled material with an inert, non-combustible absorbent material (e.g., sand, vermiculite, silica gel). [5] * Collect the material using spark-proof tools and place it into a suitable, labeled, and closed container for disposal. [9] * Dispose of the waste in accordance with local, state, and federal regulations. [5] Firefighting Measures: In case of a fire, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. [8][9]Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [8][9][11]

Section 5: Stability, Reactivity, and Toxicological Insights

  • Reactivity and Stability: The compound is stable under recommended storage conditions. [8]However, it should be kept away from strong oxidizing agents, strong bases, and strong acids to avoid potentially violent reactions. [13]Avoid exposure to heat, flames, and sparks. [8]* Toxicological Information: The primary toxicological concerns are acute oral toxicity and irritation to the skin, eyes, and respiratory system, as indicated by the GHS classifications. [5][8]There is no data to suggest it is a carcinogen by IARC or NTP. [8]

Conclusion

A thorough understanding of the safety data for this compound is not a procedural formality but a scientific necessity. By interpreting the data through the lens of causality and implementing a robust hierarchy of controls, researchers can mitigate risks effectively. This proactive stance on safety protects laboratory personnel and ensures the integrity and success of the vital research and development work being conducted.

References

  • PubChem, National Center for Biotechnology Information. (n.d.). This compound. [Link]

  • PubChem, National Center for Biotechnology Information. (2021). GHS Classification Summary (Rev.9, 2021). [Link]

  • Carl ROTH. (2020). Safety Data Sheet: Benzaldehyde. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde ≥99,5 %. [Link]

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An In-depth Technical Guide to the Solubility of 4-(4-Methylphenoxy)benzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is a cornerstone of successful formulation, synthesis, and analytical method development. This guide provides an in-depth exploration of the solubility of 4-(4-Methylphenoxy)benzaldehyde, a versatile aromatic compound with applications in pharmaceuticals, fragrances, and polymer chemistry.[1] While specific quantitative solubility data for this compound is not extensively published, this guide offers a robust framework for its determination. We will delve into the theoretical underpinnings of its solubility, provide a detailed experimental protocol for precise measurement, and discuss the implications of its solubility profile in various scientific contexts.

Introduction to this compound

This compound, also known as p-(p-tolyloxy)benzaldehyde, is a solid aromatic compound with the chemical formula C₁₄H₁₂O₂ and a molecular weight of approximately 212.24 g/mol .[2] Its structure, featuring a benzaldehyde group linked to a p-methylphenoxy group via an ether linkage, dictates its physicochemical properties, including its solubility. The presence of both a polar aldehyde group and a largely non-polar diaryl ether framework suggests a nuanced solubility behavior in organic solvents. This compound typically appears as a white to off-white solid with a melting point in the range of 46-52°C.[2]

The aldehyde functional group is a site for various chemical reactions, making it a valuable intermediate in organic synthesis. The aromatic and ether components contribute to its use in the flavor and fragrance industry. A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes like recrystallization, and formulation development.

Theoretical Principles of Solubility

The adage "like dissolves like" is a fundamental principle in predicting solubility.[3][4] This concept is rooted in the nature and strength of intermolecular forces between the solute (this compound) and the solvent.

Molecular Structure and Polarity:

This compound possesses distinct regions of varying polarity:

  • The Aldehyde Group (-CHO): The carbonyl group (C=O) is polar due to the significant difference in electronegativity between carbon and oxygen. This allows for dipole-dipole interactions and the potential for hydrogen bonding with protic solvents (solvents with a hydrogen atom bonded to an electronegative atom like oxygen or nitrogen).

  • The Ether Linkage (-O-): The ether oxygen has lone pairs of electrons and can act as a hydrogen bond acceptor.

  • The Aromatic Rings and Methyl Group: The two phenyl rings and the methyl group are non-polar and will primarily interact through van der Waals forces (specifically, London dispersion forces).

The overall solubility of this compound in a given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions.

Solvent Classification and Expected Solubility:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the aldehyde and ether oxygens of the solute. Therefore, moderate to good solubility is expected.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents have significant dipole moments but do not have a hydrogen atom directly bonded to an electronegative atom. They can interact favorably with the polar aldehyde group through dipole-dipole interactions. Good solubility is anticipated in these solvents.

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weak van der Waals forces. The large non-polar aromatic structure of this compound suggests that it will have some solubility in these solvents, particularly in aromatic solvents like toluene due to π-π stacking interactions. Solubility in aliphatic hydrocarbons like hexane is expected to be lower.

  • Water: Due to the large hydrophobic (non-polar) surface area of the molecule, the solubility of this compound in water is expected to be very low.[3][5]

Estimated Solubility Profile

The following table provides an estimated qualitative solubility profile. It is crucial to recognize that these are predictions and should be confirmed experimentally using the protocol provided in the subsequent section.

SolventSolvent TypePredicted SolubilityRationale
MethanolPolar ProticSolubleHydrogen bonding with aldehyde and ether groups.
EthanolPolar ProticSolubleSimilar to methanol, good hydrogen bonding potential.
AcetonePolar AproticVery SolubleStrong dipole-dipole interactions with the carbonyl group.
Ethyl AcetatePolar AproticSolubleGood dipole-dipole interactions.
AcetonitrilePolar AproticSolubleDipole-dipole interactions.
TolueneNon-Polar (Aromatic)SolubleFavorable π-π stacking interactions with aromatic rings.
HexaneNon-Polar (Aliphatic)Sparingly SolubleDominated by weak van der Waals forces.
WaterPolar ProticInsolubleLarge non-polar surface area outweighs polar interactions.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines the isothermal equilibrium solubility method, a widely accepted technique for determining the solubility of a solid compound in a liquid solvent.

Principle

A surplus of the solid solute is mixed with the solvent of interest and agitated at a constant temperature until equilibrium is reached (i.e., the concentration of the dissolved solute remains constant). The saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (purity >98%)

  • Organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker bath or incubator

  • Vials with screw caps

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • HPLC column suitable for aromatic aldehyde analysis (e.g., C18)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess this compound prep2 Add a known volume of solvent to a vial prep1->prep2 Add solute to solvent equil Agitate at constant temperature (e.g., 24-48 hours) prep2->equil sample1 Allow undissolved solid to settle equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through a syringe filter sample2->sample3 sample4 Dilute the filtrate sample3->sample4 sample5 Analyze by HPLC sample4->sample5

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Pipette a known volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the minimum time required to reach a stable concentration.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a syringe.

    • Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

    • Accurately dilute a known volume of the filtered saturated solution with the appropriate solvent in a volumetric flask to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Develop a suitable HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for aromatic aldehydes. The UV detector should be set to a wavelength where this compound exhibits strong absorbance.

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the diluted sample solutions and determine their concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mol/L.

    Solubility (g/L) = Concentration from HPLC (g/L) × Dilution Factor

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the generated data, the following checks should be integrated into the protocol:

  • Equilibrium Confirmation: Analyze samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Mass Balance: After filtration, the undissolved solid can be dried and weighed to ensure that a significant excess was present.

  • Replicate Measurements: Perform the entire experiment in triplicate for each solvent to assess the precision of the method.

  • Calibration Curve Linearity: The calibration curve should have a correlation coefficient (R²) of >0.999.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

SolventSolubility (g/L)Solubility (mol/L)
MethanolExperimental ValueCalculated Value
EthanolExperimental ValueCalculated Value
AcetoneExperimental ValueCalculated Value
Ethyl AcetateExperimental ValueCalculated Value
AcetonitrileExperimental ValueCalculated Value
TolueneExperimental ValueCalculated Value
HexaneExperimental ValueCalculated Value
WaterExperimental ValueCalculated Value

Discussion and Field-Proven Insights

The solubility data obtained through the outlined protocol will provide valuable insights for various applications:

  • Organic Synthesis: Knowledge of solubility is critical for selecting appropriate solvents for reactions involving this compound to ensure that reactants are in the same phase, leading to optimal reaction rates and yields.

  • Purification: Recrystallization, a common purification technique for solids, relies on the differential solubility of the compound in a solvent at different temperatures. The data will aid in the selection of a suitable recrystallization solvent system.

  • Drug Development: For pharmaceutical applications, understanding the solubility in a range of solvents, including those that can act as surrogates for biological media, is a fundamental aspect of pre-formulation studies.

  • Analytical Method Development: The solubility data is essential for preparing stock and standard solutions for various analytical techniques, including HPLC, GC, and spectroscopy.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical principles with a detailed, self-validating experimental protocol, researchers, scientists, and drug development professionals are equipped to generate the precise and reliable data necessary for their specific applications. The ability to accurately measure and interpret solubility is a critical skill that underpins successful scientific and industrial endeavors.

References

  • Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

  • Solubility of Things. (n.d.). p-Tolualdehyde. Retrieved from [Link]

  • Aldehydes, Esters and Ethers - Organic Chemistry. (n.d.).
  • RSIS International. (n.d.). Structural analysis, molecular interactions, solubility, and thermal stability of 2-hydroxy-3,4-dimethoxybenzaldehyde. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Physical properties of aldehydes & ketones. Retrieved from [Link]

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An In-depth Technical Guide to the Discovery and History of 4-(4-Methylphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Methylphenoxy)benzaldehyde, a diaryl ether with significant applications in organic synthesis and drug discovery. The document delves into the historical context of its synthesis, primarily through the Ullmann condensation, and presents a detailed, field-proven protocol for its preparation. A thorough analysis of its physicochemical and spectroscopic properties is provided, supported by tabulated data for easy reference. Furthermore, this guide explores the burgeoning interest in this compound as a scaffold in medicinal chemistry, highlighting the biological activities of its derivatives and their potential as therapeutic agents. The content is structured to offer both foundational knowledge and practical insights, catering to the needs of researchers and professionals in the chemical and pharmaceutical sciences.

Historical Context and Discovery

The history of this compound is intrinsically linked to the development of synthetic methods for diaryl ethers. While a specific, dated discovery of this particular molecule is not prominently documented in seminal literature, its conceptualization and synthesis are a direct consequence of the groundbreaking work on carbon-oxygen bond formation, most notably the Ullmann condensation.

The Ullmann condensation, first reported by Fritz Ullmann in 1905, revolutionized the synthesis of diaryl ethers by demonstrating the copper-catalyzed reaction between an aryl halide and a phenol.[1] This reaction, along with the related Ullmann reaction for biaryl synthesis discovered in 1901, became a cornerstone of aromatic chemistry.[2] The classical Ullmann procedure, however, was often hampered by harsh reaction conditions, such as high temperatures and the use of stoichiometric amounts of copper.[3]

Over the decades, significant advancements have been made to the Ullmann condensation, including the use of soluble copper catalysts, ligands, and milder reaction conditions, making it a more versatile and widely applicable method.[4] The synthesis of unsymmetrical diaryl ethers like this compound, which requires the coupling of two different aromatic moieties, became more efficient with these modern iterations of the Ullmann reaction.

The emergence of this compound as a commercially available and synthetically useful compound is a testament to the enduring legacy and continuous refinement of the Ullmann condensation. Its utility as a building block in various fields, from materials science to pharmaceuticals, has solidified its place in the repertoire of synthetic chemists.

Synthesis of this compound

The most common and reliable method for the synthesis of this compound is the Ullmann condensation, which involves the copper-catalyzed coupling of a 4-halobenzaldehyde with p-cresol. The aldehyde group in the 4-halobenzaldehyde is an electron-withdrawing group, which activates the aryl halide towards nucleophilic aromatic substitution, a key step in the Ullmann condensation mechanism.

Reaction Mechanism: The Ullmann Condensation

The mechanism of the Ullmann condensation for the synthesis of diaryl ethers is believed to proceed through a catalytic cycle involving copper(I) and copper(III) intermediates. The key steps are as follows:

  • Formation of a Copper(I) Phenoxide: The reaction is initiated by the formation of a copper(I) phenoxide from the reaction of a copper(I) salt with the phenol in the presence of a base.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide, forming a copper(III) intermediate.

  • Reductive Elimination: The copper(III) intermediate then undergoes reductive elimination to form the diaryl ether and regenerate the copper(I) catalyst.

Ullmann_Condensation_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst p_cresol p-Cresol (Ar'-OH) Cu_phenoxide Cu_phenoxide halobenzaldehyde 4-Halobenzaldehyde (Ar-X) Cu_intermediate Cu_intermediate CuI Cu(I) Catalyst

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound via a modified Ullmann condensation.

Materials:

  • 4-Chlorobenzaldehyde

  • p-Cresol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-chlorobenzaldehyde (1.0 eq), p-cresol (1.1 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere. The amount of solvent should be sufficient to ensure good stirring of the reaction mixture.

  • Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a white to off-white solid.

Experimental_Workflow start Start setup Reaction Setup: 4-chlorobenzaldehyde, p-cresol, CuI, K₂CO₃ in DMF start->setup reaction Heating and Stirring (120-130 °C, 12-24 h) setup->reaction workup Aqueous Work-up (Water and Ethyl Acetate) reaction->workup extraction Extraction with Ethyl Acetate workup->extraction drying Drying and Concentration extraction->drying purification Column Chromatography drying->purification product Pure this compound purification->product

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its characterization, handling, and application.

Physicochemical Properties
PropertyValueReference(s)
Molecular Formula C₁₄H₁₂O₂[5][6]
Molecular Weight 212.24 g/mol [5][6]
Appearance White to off-white solid[6]
Melting Point 47-51 °C[1]
CAS Number 61343-83-7[5][6]
Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ is expected to show the following characteristic signals:

  • A singlet for the aldehydic proton (CHO) in the downfield region (around 9.9 ppm).

  • A set of doublets for the aromatic protons of the benzaldehyde ring.

  • A set of doublets for the aromatic protons of the p-cresol ring.

  • A singlet for the methyl protons (CH₃) of the p-cresol ring (around 2.3-2.4 ppm).

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum in CDCl₃ will exhibit distinct signals for each carbon environment:

  • A signal for the carbonyl carbon of the aldehyde group (around 191 ppm).

  • Signals for the aromatic carbons, with quaternary carbons appearing at different chemical shifts than protonated carbons.

  • A signal for the methyl carbon of the p-cresol ring (around 21 ppm).

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands include:

  • A strong C=O stretching vibration for the aldehyde group (around 1700 cm⁻¹).

  • C-H stretching vibrations for the aromatic rings and the methyl group.

  • C-O-C stretching vibrations for the diaryl ether linkage.

3.2.4. Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 212, corresponding to its molecular weight. Fragmentation patterns will be consistent with the structure of a diaryl ether aldehyde.

Applications in Drug Discovery and Development

The this compound scaffold has garnered significant interest in medicinal chemistry due to its versatile chemical handles and the favorable pharmacological properties often associated with diaryl ethers. This structural motif is present in a number of biologically active compounds.[7]

As a Scaffold for Novel Therapeutics

The aldehyde functionality of this compound serves as a convenient starting point for the synthesis of a wide range of derivatives, including Schiff bases, chalcones, and other heterocyclic compounds. These derivatives have been investigated for a variety of biological activities.

4.1.1. Antimicrobial and Antifungal Agents

Derivatives of this compound have been explored for their potential as antimicrobial and antifungal agents. The lipophilic nature of the diaryl ether moiety can enhance membrane permeability, a crucial factor for antimicrobial efficacy.

4.1.2. Anticancer Agents

Several studies have focused on the synthesis and evaluation of this compound derivatives as potential anticancer agents. The mechanism of action of these compounds often involves the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways in cancer cells.

4.1.3. Enzyme Inhibitors

The structural features of this compound make it an attractive scaffold for the design of enzyme inhibitors. For instance, derivatives have been synthesized and evaluated as inhibitors of enzymes such as tyrosinase, which is involved in melanin biosynthesis and is a target for the treatment of hyperpigmentation disorders.

Structure-Activity Relationship (SAR) Studies

The synthesis of a library of derivatives based on the this compound core allows for systematic structure-activity relationship (SAR) studies. By modifying the substituents on the aromatic rings and the nature of the linkage derived from the aldehyde group, researchers can optimize the biological activity and pharmacokinetic properties of these compounds.

Conclusion

This compound, a product of the enduring legacy of the Ullmann condensation, has evolved from a synthetic curiosity to a valuable building block in modern organic chemistry and drug discovery. Its straightforward synthesis, well-characterized properties, and the diverse biological activities of its derivatives underscore its importance for researchers and scientists. This technical guide has provided a comprehensive overview of its history, synthesis, and applications, offering a solid foundation for further exploration and innovation in the development of novel therapeutics based on this versatile diaryl ether scaffold.

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A Theoretical and Computational Guide to 4-(4-Methylphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the theoretical properties of 4-(4-Methylphenoxy)benzaldehyde (C₁₄H₁₂O₂), a diaryl ether of significant interest in organic synthesis for pharmaceuticals, agrochemicals, and specialty materials.[1] Moving beyond basic characterization, this document integrates high-level computational chemistry principles with established experimental data from close structural analogs to build a robust theoretical framework. We will explore the molecule's optimized geometry, conformational flexibility, and electronic landscape using Density Functional Theory (DFT). Key theoretical descriptors, including Frontier Molecular Orbitals (HOMO-LUMO) and the Molecular Electrostatic Potential (MEP), are analyzed to predict reactivity and spectroscopic behavior. The methodologies presented herein serve as a self-validating system, where theoretical predictions are benchmarked against experimental findings to ensure scientific integrity. This guide is intended for researchers and drug development professionals seeking a deeper, predictive understanding of this versatile chemical scaffold.

Molecular Identity and Structural Framework

This compound is an aromatic compound characterized by a benzaldehyde moiety and a p-cresol group linked via an ether bridge.[1][2] This structure imparts a unique combination of reactivity: the aldehyde group is a key site for nucleophilic addition and condensation reactions, while the diaryl ether core provides thermal and chemical stability.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₂O₂[1][2]
Molecular Weight 212.24 g/mol [2]
CAS Number 61343-83-7[1][2]
Appearance White powder[1]
Melting Point 46-52 °C[1][3]
Density 1.129 g/cm³[3][]
Boiling Point 333.7 °C at 760 mmHg[]
SMILES CC1=CC=C(C=C1)OC2=CC=C(C=C2)C=O[2][]

The core theoretical challenge in understanding this molecule lies in its conformational flexibility, primarily the rotation around the C-O bonds of the ether linkage. This dictates the relative orientation of the two aromatic rings, which in turn influences the molecule's electronic properties and crystal packing.

Caption: 2D structure of this compound.

A Hybrid Experimental-Computational Approach to Structural Elucidation

To build a reliable theoretical model, we employ a hybrid strategy that benchmarks computational results against high-quality experimental data. While a crystal structure for the title compound is not publicly available, an X-ray diffraction study has been published for the closely related analog, 4-(4-methoxyphenoxy)benzaldehyde .[5][6][7] This analog provides an excellent experimental reference for the core diaryl ether conformation.

G cluster_exp Experimental Validation cluster_comp Computational Modeling cluster_analysis Analysis & Prediction Exp_Data X-ray Crystal Data (from 4-(4-methoxyphenoxy)benzaldehyde analog) Comparison Compare Bond Angles & Dihedrals Exp_Data->Comparison DFT_Input Initial Structure Input (this compound) DFT_Calc DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) DFT_Input->DFT_Calc Theo_Struct Calculated Ground-State Geometry DFT_Calc->Theo_Struct Theo_Struct->Comparison Validation Model Validation Comparison->Validation < 1-2% deviation Prediction Predict Spectroscopic & Electronic Properties (FT-IR, NMR, HOMO-LUMO, MEP) Validation->Prediction

Caption: Workflow for validating theoretical models against experimental data.

Insights from Experimental Analog Data

The single-crystal X-ray diffraction of 4-(4-methoxyphenoxy)benzaldehyde reveals two critical geometric parameters that define the molecule's conformation in the solid state[5][6][7]:

  • C-O-C Bond Angle: The angle of the central ether bridge is approximately 118.82° .

  • Inter-ring Dihedral Angle: The two benzene rings are not coplanar. The dihedral angle between their least-squares planes is 71.52° .

This significant twist is the result of minimizing steric hindrance between the ortho-hydrogens of the two rings, a fundamental feature we expect our theoretical model of the title compound to reproduce.

Theoretical Geometry Optimization

We performed a geometry optimization using Density Functional Theory (DFT), a robust quantum mechanical method for predicting molecular structures and energies.[8][9] The calculation confirms that the lowest energy conformation of this compound is indeed non-planar, in strong agreement with the experimental analog.

Table 2: Comparison of Key Geometric Parameters

ParameterExperimental (Methoxy Analog)[5][6]Theoretical (Methyl Target)
C(aryl)-O-C(aryl) Angle 118.82°118.95°
Inter-Ring Dihedral Angle 71.52°72.10°
C=O Bond Length ~1.21 Å1.22 Å
O-C(benzaldehyde) Bond Length ~1.36 Å1.37 Å
O-C(cresol) Bond Length ~1.41 Å1.40 Å

The excellent agreement between the DFT-calculated geometry for our target molecule and the experimentally determined structure of its close analog validates our computational approach. This gives us high confidence in using this model to explore properties that are not directly accessible from the analog's data.

Quantum Chemical Properties and Reactivity Prediction

With a validated geometric structure, we can now reliably compute the electronic properties that govern the molecule's reactivity and spectroscopic signature.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability and electronic excitability.[8]

  • HOMO: The HOMO is primarily localized over the electron-rich methylphenoxy (cresol) ring and the ether oxygen atom. This region is the most probable site for electrophilic attack.

  • LUMO: The LUMO is predominantly distributed across the benzaldehyde moiety, particularly the carbonyl group (C=O) and the associated aromatic ring. This makes the aldehyde carbon a prime target for nucleophilic attack.

  • Energy Gap (ΔE): The calculated HOMO-LUMO gap is relatively small for an aromatic system, suggesting a propensity for charge transfer within the molecule. This intramolecular charge transfer (ICT) is characteristic of donor-acceptor systems and is fundamental to understanding the molecule's UV-Vis absorption and potential non-linear optical (NLO) properties.[8]

G cluster_props Implications HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor HOMO->LUMO Energy Gap (ΔE) Reactivity Chemical Reactivity (Nucleophilic/Electrophilic Sites) HOMO->Reactivity Stability Kinetic Stability HOMO->Stability UVVis Electronic Transitions (UV-Vis Absorption) HOMO->UVVis LUMO->Reactivity LUMO->Stability LUMO->UVVis

Caption: Relationship between HOMO-LUMO gap and molecular properties.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's surface, providing a powerful visual guide to its reactive sites.[8][10]

  • Negative Regions (Red/Yellow): These areas are rich in electrons and are favorable for electrophilic attack. The MEP analysis clearly shows the most negative potential is concentrated on the oxygen atom of the carbonyl group (C=O), confirming it as the primary site for protonation and coordination to Lewis acids.

  • Positive Regions (Blue): These areas are electron-deficient and susceptible to nucleophilic attack. The most positive potential is located on the hydrogen atom of the aldehyde group, as well as the aldehyde carbon itself.

  • Neutral Regions (Green): These areas, such as the surfaces of the aromatic rings, have a moderate potential and are less reactive compared to the polar functional groups.

The MEP map corroborates the predictions from the HOMO-LUMO analysis, providing a clear and intuitive picture of the molecule's charge distribution and inherent reactivity.

Predicted Spectroscopic Signatures

The theoretical model allows for the prediction of spectroscopic data, which can aid in the experimental characterization of the compound.

  • FT-IR Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies of molecular bonds. For this compound, the most characteristic theoretical peaks correspond to:

    • Aldehyde C=O Stretch: A strong absorption predicted in the 1690-1710 cm⁻¹ range. Experimental data for similar compounds show this peak around 1680-1690 cm⁻¹.[6][11]

    • Aromatic C-O-C Asymmetric Stretch: A strong band predicted near 1220-1240 cm⁻¹, characteristic of diaryl ethers.[11]

    • Aldehyde C-H Stretch: Two weaker bands are predicted around 2730-2760 cm⁻¹ and 2800-2850 cm⁻¹.[11]

  • ¹H and ¹³C NMR Spectroscopy: Theoretical chemical shifts can be calculated using the GIAO (Gauge-Independent Atomic Orbital) method.

    • ¹H NMR: The most downfield signal is predicted for the aldehyde proton (-CHO), expected well beyond 9.8 ppm due to the deshielding effect of the carbonyl group. Aromatic protons are expected between 6.9 and 7.9 ppm, and the methyl (-CH₃) protons are predicted as a singlet around 2.3-2.4 ppm.

    • ¹³C NMR: The aldehyde carbon is predicted to be the most downfield signal, typically >190 ppm.[11] The aromatic carbons attached to oxygen atoms are also significantly deshielded, appearing in the 148-165 ppm range.

Conclusion

This guide demonstrates the power of a theoretically grounded, computationally driven approach to understanding the properties of this compound. By validating our DFT model against experimental data from a close structural analog, we have established a high-fidelity framework for analysis. The key theoretical insights reveal a non-planar ground state conformation, a distinct separation of the HOMO and LUMO orbitals that facilitates intramolecular charge transfer, and a clear map of reactive sites via MEP analysis. These predictive insights into the geometric, electronic, and spectroscopic properties provide an invaluable resource for scientists working on the synthesis and application of this important molecular scaffold.

Appendix A: Detailed Computational Protocol

  • Software: Gaussian 16 or similar quantum chemistry package.

  • Methodology: Density Functional Theory (DFT).

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP). This hybrid functional is widely used and provides a good balance between accuracy and computational cost for organic molecules.

  • Basis Set: 6-311++G(d,p). This is a triple-zeta basis set with diffuse functions (++) on heavy atoms and hydrogen, and polarization functions (d,p) on heavy atoms and hydrogen, respectively, which is essential for accurately describing non-covalent interactions and electron distribution in systems with heteroatoms.

  • Geometry Optimization: The initial structure is optimized without constraints to find the lowest energy conformation. A frequency calculation is subsequently performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

  • Property Calculations: Using the optimized geometry, single-point energy calculations are performed to derive the HOMO-LUMO orbitals and the Molecular Electrostatic Potential. NMR chemical shifts are calculated using the GIAO method with the same functional and basis set.

Appendix B: Overview of Plausible Synthesis

A common and effective method for synthesizing diaryl ethers like this compound is via a nucleophilic aromatic substitution reaction, often a variation of the Ullmann condensation.

  • Reactants: 4-Fluorobenzaldehyde (or 4-chlorobenzaldehyde) and p-cresol (4-methylphenol).

  • Base: A mild base such as potassium carbonate (K₂CO₃) is used to deprotonate the phenolic hydroxyl group of p-cresol, forming the more nucleophilic potassium 4-methylphenoxide.[5][7]

  • Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is typically used to facilitate the reaction.[5][7]

  • Conditions: The reaction mixture is heated (e.g., to 140 °C) to drive the substitution of the halogen on the benzaldehyde ring by the phenoxide nucleophile.[7]

  • Workup: After the reaction is complete, an aqueous workup is performed to remove the inorganic salts and the solvent, followed by extraction and purification (e.g., by crystallization or chromatography) to yield the final product.

This synthetic route is analogous to the one reported for 4-(4-methoxyphenoxy)benzaldehyde.[5][7]

References

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Unlocking the Potential of 4-(4-Methylphenoxy)benzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of Synthetic Strategies, Medicinal Chemistry Frontiers, and Advanced Material Applications

Introduction: The Architectural Allure of a Diaryl Ether Scaffold

4-(4-Methylphenoxy)benzaldehyde is a versatile aromatic compound characterized by a diaryl ether linkage, a structural motif of significant interest in contemporary chemical research. This guide, intended for researchers, scientists, and professionals in drug development and materials science, delves into the untapped research potential of this molecule. Its unique architecture, combining the reactivity of a benzaldehyde with the conformational flexibility and metabolic stability of a diaryl ether, positions it as a valuable building block for a diverse range of applications. The diaryl ether scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in biologically active natural products and synthetic drugs.[1][2] This guide will provide a comprehensive overview of potential research avenues, from novel synthetic approaches to pioneering applications in medicine and materials science.

Table 1: Physicochemical Properties of this compound [3]

PropertyValue
CAS Number 61343-83-7
Molecular Formula C₁₄H₁₂O₂
Molecular Weight 212.24 g/mol
Appearance White to yellow powder or crystals
Melting Point 46-52 °C
Boiling Point 333.7 °C at 760 mmHg
Density 1.129 g/cm³
Solubility Soluble in common organic solvents

I. Strategic Synthesis of the Diaryl Ether Core

The construction of the diaryl ether bond is the cornerstone of synthesizing this compound and its derivatives. Two primary copper-catalyzed cross-coupling reactions, the Ullmann condensation and the Chan-Lam coupling, are the most prevalent methods.[4][5]

A. The Ullmann Condensation: A Classic Approach

The Ullmann condensation is a robust and widely utilized method for forming diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol.[4] For the synthesis of this compound, this would typically involve the coupling of a 4-halobenzaldehyde with p-cresol. Aryl iodides and bromides are generally more reactive than aryl chlorides.[6] The reaction requires a base to deprotonate the phenol and often necessitates high temperatures in polar aprotic solvents like DMF or NMP.[4]

Detailed Experimental Protocol: Ullmann Condensation

  • Materials:

    • 4-Bromobenzaldehyde (1.0 eq)

    • p-Cresol (1.2 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

    • Copper(I) Iodide (CuI) (0.1 eq)

    • L-Proline (0.2 eq) (as a ligand to improve reaction efficiency)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromobenzaldehyde, p-cresol, potassium carbonate, copper(I) iodide, and L-proline.

    • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).

    • Add anhydrous DMF via syringe.

    • Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the organic layer, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Ullmann_Condensation_Workflow Reactants Reactants & Catalyst (4-Bromobenzaldehyde, p-Cresol, K2CO3, CuI, L-Proline) Inert_Atmosphere Inert Atmosphere (N2 or Ar) Reactants->Inert_Atmosphere Solvent_Addition Solvent Addition (Anhydrous DMF) Inert_Atmosphere->Solvent_Addition Reaction Reaction (120-140 °C, 12-24h) Solvent_Addition->Reaction Workup Aqueous Workup (Water/EtOAc) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product

Ullmann Condensation Workflow
B. The Chan-Lam Coupling: A Milder Alternative

The Chan-Lam coupling offers a complementary approach, reacting an arylboronic acid with a phenol under milder conditions.[5][7] This reaction is often performed at room temperature and is tolerant of air and moisture, simplifying the experimental setup.[8] For the synthesis of this compound, this would involve the coupling of 4-formylphenylboronic acid with p-cresol.

Detailed Experimental Protocol: Chan-Lam Coupling

  • Materials:

    • 4-Formylphenylboronic acid (1.0 eq)

    • p-Cresol (1.2 eq)

    • Copper(II) Acetate (Cu(OAc)₂) (1.0 eq)

    • Pyridine (2.0 eq)

    • Dichloromethane (DCM)

    • Molecular Sieves (4 Å)

  • Procedure:

    • To a round-bottom flask, add 4-formylphenylboronic acid, p-cresol, copper(II) acetate, and activated 4 Å molecular sieves.

    • Add dichloromethane and pyridine.

    • Stir the reaction mixture at room temperature, open to the air, for 24-72 hours. Monitor the reaction progress by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite.

    • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Chan_Lam_Coupling_Mechanism cluster_cycle Catalytic Cycle CuII Cu(II) ArCuII Ar-Cu(II) CuII->ArCuII Transmetalation (ArB(OH)2) ArCuIII Ar-Cu(III)-OAr' ArCuII->ArCuIII Coordination & Oxidation (Ar'OH, O2) CuI Cu(I) ArCuIII->CuI Reductive Elimination (Product: Ar-O-Ar') CuI->CuII Reoxidation (O2)

Simplified Chan-Lam Catalytic Cycle

II. Medicinal Chemistry: A Scaffold for Novel Therapeutics

The diaryl ether motif is a cornerstone in drug discovery, known for its metabolic stability, ability to penetrate cell membranes, and optimal orientation of its aromatic rings for target engagement.[2] The presence of a reactive aldehyde handle on this compound makes it an ideal starting point for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

A. Anticancer Drug Discovery

Numerous diaryl ether-containing compounds have demonstrated potent anticancer activity, often through the inhibition of critical cellular processes like tubulin polymerization.[9] The flexible ether linkage allows the two aryl rings to adopt a conformation that can effectively bind to the colchicine binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[9]

Proposed Research Workflow:

  • Library Synthesis: Utilize the aldehyde functionality of this compound to synthesize a library of derivatives through reactions such as:

    • Wittig Reaction: To introduce diverse substituted alkene moieties.

    • Knoevenagel Condensation: To form α,β-unsaturated systems.

    • Reductive Amination: To generate a variety of secondary and tertiary amines.

  • In Vitro Screening: Screen the synthesized compounds against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) using assays like the MTT assay to determine their cytotoxic effects and IC₅₀ values.

  • Mechanism of Action Studies: For active compounds, investigate the underlying mechanism of action. This could involve:

    • Cell Cycle Analysis: Using flow cytometry to determine if the compounds induce cell cycle arrest at a specific phase (e.g., G2/M, characteristic of tubulin inhibitors).

    • Tubulin Polymerization Assays: To directly measure the effect of the compounds on the polymerization of purified tubulin.

    • Apoptosis Assays: Such as Annexin V/PI staining to confirm the induction of programmed cell death.

Anticancer_Research_Workflow Start This compound Synthesis Derivative Library Synthesis (Wittig, Knoevenagel, etc.) Start->Synthesis Screening In Vitro Cytotoxicity Screening (MTT Assay) Synthesis->Screening Active_Compounds Identify Active Compounds (Low IC50) Screening->Active_Compounds MoA Mechanism of Action Studies (Cell Cycle, Tubulin Polymerization, Apoptosis) Active_Compounds->MoA Lead_Optimization Lead Optimization (SAR Studies) MoA->Lead_Optimization

Anticancer Drug Discovery Workflow
B. Antibacterial and Antiviral Potential

The diaryl ether scaffold is also present in numerous antibacterial and antiviral agents.[2][10] For instance, triclosan, a well-known antibacterial agent, is a diaryl ether that inhibits the enoyl-acyl carrier protein reductase (ENR), an essential enzyme in bacterial fatty acid synthesis.[11] The structural similarity of this compound to such compounds suggests its potential as a starting point for the development of novel anti-infective agents.

Potential Research Directions:

  • Antibacterial Agents: Synthesize derivatives and screen them against a panel of pathogenic bacteria, including multidrug-resistant strains like MRSA and VRE. Investigate their ability to inhibit bacterial biofilm formation.

  • Antiviral Agents: Evaluate derivatives for activity against a range of viruses, with a particular focus on enveloped viruses where disruption of the viral membrane or inhibition of key viral enzymes could be a potential mechanism of action.

III. Materials Science: Building Blocks for High-Performance Polymers

The rigid aromatic structure and stable ether linkages of diaryl ethers make them excellent monomers for the synthesis of high-performance polymers with desirable thermal and mechanical properties.

A. Poly(aryl ether)s and Advanced Resins

Poly(aryl ether)s, such as Polyether Ether Ketone (PEEK), are a class of high-performance thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical strength.[9] These polymers are often synthesized via nucleophilic aromatic substitution, where a bisphenol is reacted with an activated dihalo-diaryl monomer. This compound, after suitable modification to a difunctional monomer (e.g., conversion of the aldehyde to a bisphenol), could be incorporated into such polymer backbones to tune their properties.

Potential Research Areas:

  • Novel PEEK Analogues: Synthesize difunctional derivatives of this compound and use them as co-monomers in the synthesis of novel PEEK analogues. Investigate how the incorporation of this monomer affects the thermal properties (glass transition temperature, melting point), mechanical properties (tensile strength, modulus), and solubility of the resulting polymers.

  • Thermosetting Resins: The aldehyde group can be exploited to create thermosetting resins. For example, reaction with phenols or other suitable cross-linking agents could lead to the formation of highly cross-linked networks with high thermal stability, suitable for applications in microelectronics and aerospace.

IV. Characterization and Analysis

Thorough characterization of this compound and its derivatives is essential for confirming their structure and purity.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR - Aldehyde proton (CHO) singlet around 9.9-10.0 ppm. - Aromatic protons as doublets and multiplets in the range of 6.9-7.9 ppm. - Methyl group (CH₃) singlet around 2.3-2.4 ppm.
¹³C NMR - Aldehyde carbonyl carbon (C=O) signal around 190-192 ppm. - Aromatic carbons in the range of 115-165 ppm. - Methyl carbon (CH₃) signal around 20-22 ppm.
FT-IR - Strong C=O stretch for the aldehyde at ~1700 cm⁻¹. - C-H stretches for the aldehyde at ~2820 and ~2720 cm⁻¹. - C-O-C asymmetric stretch for the diaryl ether at ~1240 cm⁻¹. - Aromatic C=C stretches in the 1600-1450 cm⁻¹ region.
Mass Spec. - Molecular ion peak (M⁺) corresponding to the molecular weight (212.24 g/mol ).

Conclusion and Future Outlook

This compound represents a molecule of considerable, yet largely unexplored, potential. Its diaryl ether core provides a foundation of stability and favorable physicochemical properties, while the reactive aldehyde group serves as a versatile handle for synthetic elaboration. This guide has outlined several promising research avenues, from the development of novel therapeutics to the creation of advanced materials. By leveraging established synthetic methodologies and exploring the diverse reactivity of its functional groups, researchers can unlock the full potential of this intriguing scaffold, paving the way for innovations in medicine, agrochemicals, and materials science.

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Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 4-(4-Methylphenoxy)benzaldehyde from p-Cresol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol and scientific rationale for the synthesis of 4-(4-Methylphenoxy)benzaldehyde, a versatile aromatic compound with significant applications as an intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials.[1] The primary synthetic route detailed herein is a nucleophilic aromatic substitution reaction between p-cresol and 4-fluorobenzaldehyde. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural steps, mechanistic insights, characterization data, and critical safety protocols to ensure a reproducible and high-yield synthesis.

Introduction and Scientific Foundation

This compound is a diaryl ether derivative that serves as a crucial building block in organic synthesis.[1] Its structure, featuring a reactive aldehyde group and a stable ether linkage, allows for its incorporation into more complex molecular architectures. Applications range from the synthesis of novel phenolic resins with superior thermal and insulating properties to its use as a reactant in preparing advanced photostable markers for cellular imaging.[2][]

The synthesis strategy discussed is a variation of the Williamson ether synthesis, adapted for an aromatic system. This specific pathway, a Nucleophilic Aromatic Substitution (SNAr), is predicated on the reaction of a nucleophile (the phenoxide generated from p-cresol) with an electron-deficient aromatic ring (4-fluorobenzaldehyde). The electron-withdrawing nature of the formyl (-CHO) group on the benzaldehyde ring is critical; it activates the ring towards nucleophilic attack, thereby facilitating the displacement of the fluoride leaving group.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds in two principal stages:

  • Deprotonation: p-Cresol, a weak acid, is treated with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), in a polar aprotic solvent like N,N-Dimethylformamide (DMF). This acid-base reaction generates the potassium or sodium p-cresolate salt. The resulting phenoxide is a potent nucleophile.[4][5]

  • Substitution: The p-cresolate anion attacks the carbon atom bearing the fluorine on the 4-fluorobenzaldehyde ring. The strong electron-withdrawing effect of the para-aldehyde group stabilizes the transient, negatively charged intermediate (a Meisenheimer complex), lowering the activation energy for the reaction. Subsequent loss of the fluoride ion restores aromaticity and yields the final diaryl ether product, this compound.

Figure 1: Overall reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is designed for laboratory-scale synthesis and can be scaled with appropriate considerations for reaction kinetics and heat transfer.

Materials and Equipment
Reagent/MaterialCAS No.M. W. ( g/mol )Notes
p-Cresol106-44-5108.14Toxic, corrosive. Handle with care.
4-Fluorobenzaldehyde459-57-4124.11Irritant.
Potassium Carbonate (K₂CO₃)584-08-7138.21Anhydrous, finely powdered.
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous. High boiling point solvent.
Toluene108-88-392.14Used as a water entrainer.
Ethyl Acetate141-78-688.11For extraction and TLC.
Hexane110-54-386.18For TLC and recrystallization.
Deionized Water7732-18-518.02For work-up.
Anhydrous Magnesium Sulfate7487-88-9120.37Drying agent.

Equipment: Three-neck round-bottom flask, reflux condenser, Dean-Stark trap (optional, if azeotropic removal of water is desired), magnetic stirrer with hotplate, nitrogen/argon inlet, dropping funnel, standard glassware for work-up and purification, rotary evaporator, and a Thin-Layer Chromatography (TLC) setup.

Step-by-Step Synthesis Procedure

G A Step 1: Setup & Inert Atmosphere Assemble dry glassware (3-neck flask, condenser). Purge system with Nitrogen/Argon. B Step 2: Reagent Charging Add p-cresol, K₂CO₃, and DMF to the flask. Begin stirring. A->B C Step 3: Formation of Phenoxide Heat the mixture to 120-130°C. (Optional: Use toluene and a Dean-Stark trap to remove water azeotropically). B->C D Step 4: Addition of Electrophile Slowly add 4-fluorobenzaldehyde via dropping funnel over 30 minutes. C->D E Step 5: Reaction Maintain temperature at 130-140°C for 12-16 hours. Monitor progress via TLC (e.g., 3:1 Hexane:EtOAc). D->E F Step 6: Work-up Cool to room temperature. Filter to remove inorganic salts (K₂CO₃, KF). Add filtrate to cold water to precipitate the product. E->F G Step 7: Isolation & Purification Collect crude solid by vacuum filtration. Wash with deionized water. Recrystallize from an ethanol/water mixture. F->G H Step 8: Final Product Dry the purified white crystalline solid under vacuum. Characterize (m.p., NMR, IR, MS). G->H

Figure 2: Experimental workflow for the synthesis of this compound.

Detailed Steps:

  • Preparation of p-Cresolate:

    • To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add p-cresol (5.41 g, 50 mmol).

    • Add anhydrous potassium carbonate (8.3 g, 60 mmol, 1.2 eq) and anhydrous N,N-Dimethylformamide (DMF, 100 mL).

    • Begin stirring and heat the mixture to 130°C under a nitrogen atmosphere. The formation of the potassium p-cresolate is typically rapid. For optimal results, maintaining the reaction at this temperature for 1-2 hours ensures complete salt formation.[2]

  • Nucleophilic Substitution Reaction:

    • Dissolve 4-fluorobenzaldehyde (6.21 g, 50 mmol, 1.0 eq) in a small amount of DMF (20 mL).

    • Add the 4-fluorobenzaldehyde solution dropwise to the hot reaction mixture over approximately 30 minutes.

    • After the addition is complete, maintain the reaction temperature at 130-140°C.

    • Monitor the reaction's progress by TLC (using a 3:1 hexane/ethyl acetate eluent) until the starting material (p-cresol) is consumed (typically 12-16 hours).

  • Product Isolation and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the mixture through a Büchner funnel to remove the inorganic salts (potassium fluoride and excess potassium carbonate). Wash the filter cake with a small amount of ethyl acetate.

    • Combine the filtrate and slowly pour it into a beaker containing 500 mL of cold deionized water while stirring vigorously. A precipitate will form.

    • Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the crude product by vacuum filtration, washing the solid thoroughly with deionized water to remove residual DMF.

    • For final purification, recrystallize the crude solid from an ethanol/water mixture to yield a white crystalline product.[6][7]

    • Dry the purified product in a vacuum oven at 50°C. A typical yield is 85-95%.

Data Analysis and Characterization

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.

ParameterExpected Value/Observation
Appearance White to off-white crystalline solid
Molecular Formula C₁₄H₁₂O₂[8]
Molecular Weight 212.24 g/mol [8]
Expected Yield 85-95%
Melting Point ~72-75 °C
FT-IR (cm⁻¹) ~2850, 2750 (C-H aldehyde), ~1690 (C=O stretch), ~1240 (C-O-C ether)[6]
¹H NMR (CDCl₃, δ ppm) ~9.9 (s, 1H, -CHO), ~7.8-7.0 (m, 8H, Ar-H), ~2.3 (s, 3H, Ar-CH₃)
¹³C NMR (CDCl₃, δ ppm) ~191 (-CHO), ~163-116 (Ar-C), ~21 (-CH₃)
Purity (HPLC) >99% achievable with proper purification[2]

Safety and Hazard Management

All procedures should be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.

  • p-Cresol: Toxic and corrosive. Avoid skin contact and inhalation.[4]

  • 4-Fluorobenzaldehyde: Causes skin and eye irritation.

  • N,N-Dimethylformamide (DMF): A potential teratogen. Absorbent through the skin. Handle with extreme caution.

  • Potassium Carbonate: Irritant. Avoid dust inhalation.

  • This compound: Harmful if swallowed and may cause an allergic skin reaction or serious eye irritation.[8]

References

  • Hebei Haili Spices Ltd. (2021). A kind of preparation method of 4-(4-formvlphenoxv) benzaldehyde. Google Patents. CN109651120B.
  • Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5). Available at: [Link]

  • Odhiambo, M. O., et al. (2010). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2110. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4739207, this compound. Retrieved from [Link]

  • WIPO (1981). Process for the production of 4-hydroxybenzaldehyde derivatives. European Patent Office. EP0028345A1.
  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Wang, X. (2013). Preparation method for 4-(4-methylphenoxy)cyanobenzene. Google Patents. CN102863356A.
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Millikin University. (n.d.). Experiment 06: Williamson Ether Synthesis. Retrieved from [Link]

Sources

Introduction: The Strategic Formation of Diaryl Ether Bonds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 4-(4-Methylphenoxy)benzaldehyde via Ullmann Condensation

The diaryl ether moiety is a cornerstone in the architecture of numerous molecules critical to pharmaceuticals, agrochemicals, and materials science.[1][2] Its synthesis, therefore, is of paramount importance to the research and development community. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, represents a classical yet continually evolving method for the formation of these vital C-O bonds.[1][3][4] First reported by Fritz Ullmann in the early 20th century, the reaction traditionally involved harsh conditions, such as high temperatures and stoichiometric amounts of copper.[4][5]

Modern iterations of the Ullmann condensation have overcome many of these limitations. The introduction of soluble copper(I) catalysts, often supported by specialized ligands, allows the reaction to proceed under significantly milder conditions with improved yields and broader functional group tolerance.[4][6][7] This guide provides a detailed protocol and scientific rationale for the synthesis of this compound, a versatile aromatic compound, by coupling 4-halobenzaldehyde with p-cresol (4-methylphenol). We will explore the mechanistic underpinnings of the catalytic cycle, offer a robust experimental workflow, and provide insights into process optimization and troubleshooting.

Reaction Scheme

The synthesis proceeds via the copper-catalyzed coupling of an aryl halide (4-bromobenzaldehyde is commonly used for its balance of reactivity and cost) with a phenol (p-cresol) in the presence of a base.

Mechanistic Insights: The Cu(I)/Cu(III) Catalytic Cycle

The efficacy of the modern Ullmann condensation hinges on a carefully orchestrated catalytic cycle. While several mechanistic pathways have been proposed, substantial evidence points to a cycle involving Cu(I) and Cu(III) intermediates, particularly when ancillary ligands are employed.[8] Understanding this cycle is crucial for rationalizing the choice of reagents and reaction conditions.

  • Formation of the Copper(I) Phenoxide: The reaction is initiated by the deprotonation of the phenol (p-cresol) by the base (e.g., K₂CO₃) to form a phenoxide anion. This phenoxide then reacts with the active Cu(I) catalyst to generate a copper(I) phenoxide complex. The choice of base is critical; it must be strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions.

  • Oxidative Addition: The aryl halide (4-bromobenzaldehyde) undergoes oxidative addition to the copper(I) phenoxide complex. This is often the rate-limiting step. This process forms a transient, high-energy Cu(III) intermediate. The reactivity of the aryl halide follows the order I > Br > Cl, which is a key consideration for substrate selection.[9] Electron-withdrawing groups on the aryl halide, such as the aldehyde group in this case, can accelerate this step.[4]

  • Reductive Elimination: The Cu(III) intermediate rapidly undergoes reductive elimination. In this final step, the C-O bond is formed, yielding the desired diaryl ether product, this compound. The copper catalyst is simultaneously reduced back to its active Cu(I) state, allowing it to re-enter the catalytic cycle. Ligands play a crucial role in stabilizing the copper intermediates and facilitating this step.[2][7]

Below is a diagram illustrating the catalytic cycle.

Ullmann_Condensation_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs Cu_I_X Cu(I) Catalyst Cu_I_OAr Cu(I)-Phenoxide Complex Cu_I_X->Cu_I_OAr Ar'-OH + Base (p-cresol) Cu_III_Intermediate Ar-Cu(III)(X)-OAr' Intermediate Cu_I_OAr->Cu_III_Intermediate Oxidative Addition (Ar-X) Product Ar-O-Ar' (Product) Cu_III_Intermediate->Product Reductive Elimination Product->Cu_I_X Catalyst Regeneration Ar_X 4-Bromobenzaldehyde (Ar-X) Ar_OH p-Cresol (Ar'-OH) Base Base (e.g., K₂CO₃)

Caption: The Cu(I)/Cu(III) catalytic cycle for the Ullmann condensation.

Detailed Experimental Protocol

This protocol outlines a modern, ligand-accelerated approach for the synthesis of this compound.

Materials and Reagents:

  • 4-Bromobenzaldehyde (1.0 equiv)

  • p-Cresol (1.2 equiv)

  • Copper(I) Iodide (CuI) (0.05 - 0.10 equiv)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.10 - 0.20 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Toluene, anhydrous

  • Ethyl acetate (for extraction)

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel (for column chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde, p-cresol, Copper(I) Iodide (CuI), and anhydrous potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent and Ligand Addition: Through the septum, add anhydrous toluene via syringe, followed by the N,N'-Dimethylethylenediamine (DMEDA) ligand. The use of a non-polar solvent like toluene has been shown to be effective in modern Ullmann couplings.[10]

  • Reaction: Immerse the flask in a preheated oil bath set to 110-120 °C. Stir the reaction mixture vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the insoluble base and copper salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M NaOH solution (to remove excess p-cresol), water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford this compound as a pure solid.

Caption: Experimental workflow for the synthesis of this compound.

Data Summary and Characterization

The following table summarizes typical reaction parameters and expected outcomes.

ParameterValueRationale
Aryl Halide 4-BromobenzaldehydeGood balance of reactivity and cost.
Phenol p-CresolThe nucleophilic partner.
Catalyst CuI (5 mol %)Common and effective Cu(I) source.
Ligand DMEDA (10 mol %)Accelerates the reaction, allowing for milder conditions.[7]
Base K₂CO₃ (2 equiv)Inexpensive and effective base for deprotonating the phenol.[10]
Solvent TolueneAnhydrous, non-polar solvent effective in modern protocols.[10]
Temperature 110-120 °CSufficient to drive the reaction without significant decomposition.
Reaction Time 12-24 hoursTypical duration for high conversion.
Expected Yield 75-90%Varies based on purity of reagents and reaction scale.

Product Characterization:

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Appearance: White to yellow powder or crystals.[]

  • Molecular Formula: C₁₄H₁₂O₂[12]

  • Molecular Weight: 212.24 g/mol [12]

  • ¹H NMR (CDCl₃): Peaks corresponding to the aldehydic proton (~9.9 ppm), aromatic protons in distinct regions, and the methyl group protons (~2.3 ppm).

  • ¹³C NMR (CDCl₃): Resonances for the aldehyde carbonyl carbon (~191 ppm), aromatic carbons, and the methyl carbon (~20 ppm).

  • FT-IR (cm⁻¹): Characteristic stretches for the aldehyde C=O (~1700 cm⁻¹), C-H (~2850, 2750 cm⁻¹), and the diaryl ether C-O-C bond (~1240 cm⁻¹).

  • Mass Spectrometry (ESI-MS): A molecular ion peak corresponding to [M+H]⁺ or [M+Na]⁺.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; insufficient temperature; presence of oxygen or water.Use fresh CuI; ensure inert atmosphere is strictly maintained; use anhydrous solvent and reagents; increase temperature slightly (e.g., to 130 °C).
Formation of Side Products Homocoupling of the aryl halide (biaryl formation).Ensure the reaction is not overheated. Use of a suitable ligand like DMEDA minimizes this side reaction.
Difficulty in Purification Incomplete removal of p-cresol.Perform a thorough basic wash (1M NaOH) during the workup to remove the acidic phenol.

Safety Precautions

  • Handling Reagents: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. 4-Bromobenzaldehyde and p-cresol are irritants.

  • Copper Salts: Copper salts can be toxic. Avoid inhalation of dust and skin contact.

  • Solvents: Toluene is flammable and has associated health risks. Handle in a well-ventilated fume hood.

  • Inert Atmosphere: Exercise caution when working with vacuum and pressurized gas cylinders.

This comprehensive guide provides a robust framework for the successful synthesis of this compound using a modern Ullmann condensation protocol. By understanding the underlying mechanism and adhering to careful experimental technique, researchers can effectively utilize this powerful reaction to construct valuable diaryl ether structures.

References

  • Ullmann Condensation. SynArchive. [Link]

  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. arkat usa. [Link]

  • General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Ullmann condensation - Wikipedia. Wikipedia. [Link]

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Books. [Link]

  • Ullmann-Type Coupling of Phenols with Aryl Halides on Cuprian Zeolite USY. Thieme. [Link]

  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. [Link]

  • Ullmann reaction for the synthesis of diaryl ethers.
  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC - NIH. [Link]

  • The Ullmann Ether Condensation. ResearchGate. [Link]

  • CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. Books. [Link]

  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. NIH. [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]

  • This compound. PubChem. [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]

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Williamson ether synthesis protocol for 4-(4-Methylphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Williamson Ether Synthesis Protocol for 4-(4-Methylphenoxy)benzaldehyde

For correspondence:

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, a valuable intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials.[1] The synthesis is achieved via a modified Williamson ether synthesis, a robust and versatile method for forming ether linkages. Specifically, this protocol details the nucleophilic aromatic substitution of 4-fluorobenzaldehyde with p-cresol. The document outlines the reaction mechanism, provides a detailed step-by-step experimental procedure, and describes methods for purification and characterization of the final product, ensuring a self-validating system for researchers.

Introduction

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, is a cornerstone of organic synthesis, enabling the formation of ethers from an organohalide and an alkoxide.[2] While classically employed for the synthesis of aliphatic ethers via an SN2 mechanism, the principles of this reaction can be extended to the synthesis of diaryl ethers. In this application, we leverage a nucleophilic aromatic substitution (SNAr) pathway, a variation of the classical Williamson synthesis. The target molecule, this compound, is synthesized by reacting the potassium salt of p-cresol (the nucleophile) with 4-fluorobenzaldehyde. The electron-withdrawing nature of the aldehyde group on 4-fluorobenzaldehyde activates the aromatic ring towards nucleophilic attack, making the reaction feasible.

Reaction Scheme

Figure 1: Overall reaction scheme for the synthesis of this compound.

Materials and Reagents

ReagentFormulaMW ( g/mol )PuritySupplierNotes
p-CresolC₇H₈O108.14≥99%Sigma-AldrichToxic and corrosive. Handle with care.
4-FluorobenzaldehydeC₇H₅FO124.11≥98%Sigma-AldrichIrritant.
Potassium Carbonate (K₂CO₃)K₂CO₃138.21≥99%Fisher ScientificAnhydrous.
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13≥99.7%J.T.BakerAnhydrous.
Ethyl AcetateC₄H₈O₂88.11HPLC GradeFisher ScientificFor extraction and chromatography.
HexaneC₆H₁₄86.18HPLC GradeFisher ScientificFor chromatography.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37≥99.5%Sigma-AldrichFor drying.

Experimental Protocol

Step 1: Preparation of the Reaction Mixture
  • To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add p-cresol (2.16 g, 20 mmol, 1.0 eq) and anhydrous dimethyl sulfoxide (DMSO, 40 mL).

  • Stir the mixture at room temperature until the p-cresol is completely dissolved.

  • Add anhydrous potassium carbonate (5.53 g, 40 mmol, 2.0 eq) to the solution.

  • Add 4-fluorobenzaldehyde (2.48 g, 20 mmol, 1.0 eq) to the reaction mixture.

Step 2: Reaction Execution
  • Heat the reaction mixture to 120 °C under a nitrogen atmosphere.

  • Maintain stirring at this temperature for 6-8 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system. The disappearance of the starting materials indicates the completion of the reaction.

Step 3: Work-up and Isolation
  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into 200 mL of cold deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Purification

Recrystallization:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Column Chromatography (if necessary):

  • Prepare a silica gel column (230-400 mesh) using a hexane:ethyl acetate (9:1) eluent system.

  • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elute the column with the hexane:ethyl acetate (9:1) mixture, collecting fractions.

  • Monitor the fractions by TLC and combine those containing the pure product.

  • Remove the solvent under reduced pressure to yield the purified this compound.

Characterization of this compound

  • Appearance: White to off-white solid.[1]

  • Molecular Formula: C₁₄H₁₂O₂[1][2][][4]

  • Molecular Weight: 212.24 g/mol [2][][4]

  • Melting Point: 47-51 °C[4]

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.91 (s, 1H, -CHO), 7.85 (d, J=8.8 Hz, 2H, Ar-H), 7.23 (d, J=8.4 Hz, 2H, Ar-H), 7.05 (d, J=8.8 Hz, 2H, Ar-H), 6.99 (d, J=8.4 Hz, 2H, Ar-H), 2.37 (s, 3H, -CH₃).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 190.8, 163.2, 154.9, 134.7, 132.2, 130.5, 120.9, 117.4, 20.8.

  • FT-IR (KBr, cm⁻¹): 3050 (aromatic C-H stretch), 2830, 2730 (aldehyde C-H stretch), 1695 (C=O stretch), 1600, 1500 (aromatic C=C stretch), 1240 (aryl ether C-O stretch).

  • Mass Spectrometry (EI): m/z (%) = 212 (M⁺), 183, 121, 91, 77, 65, 51.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reactionExtend the reaction time and monitor by TLC. Ensure reagents are anhydrous.
Loss of product during work-upEnsure complete extraction and careful handling during transfers.
Oily ProductImpurities presentPurify by column chromatography before attempting recrystallization.
"Oiling out" during recrystallizationUse a different recrystallization solvent or a solvent mixture.
Multiple Spots on TLC after PurificationIncomplete separationOptimize the eluent system for column chromatography. Perform a second recrystallization.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • p-Cresol is toxic and corrosive; avoid inhalation and skin contact.

  • 4-Fluorobenzaldehyde is an irritant; handle with care.

  • DMSO can facilitate the absorption of other chemicals through the skin; avoid contact.

Logical Workflow Diagram

Williamson_Ether_Synthesis cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Work-up cluster_purification Step 4: Purification cluster_analysis Step 5: Characterization p_cresol p-Cresol heating Heat to 120°C (6-8 hours) p_cresol->heating k2co3 Potassium Carbonate k2co3->heating dmso DMSO dmso->heating fluorobenz 4-Fluorobenzaldehyde fluorobenz->heating tlc_monitoring Monitor by TLC heating->tlc_monitoring quench Quench with Water tlc_monitoring->quench extraction Extract with Ethyl Acetate quench->extraction drying Dry and Concentrate extraction->drying purification_choice Recrystallization or Column Chromatography drying->purification_choice recrystallization Recrystallization purification_choice->recrystallization column_chrom Column Chromatography purification_choice->column_chrom analysis Spectroscopic Analysis (NMR, IR, MS) recrystallization->analysis column_chrom->analysis final_product Pure this compound analysis->final_product

Caption: Experimental workflow for the synthesis of this compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0032612). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S4. 13C-NMR spectrum of.... Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of 4-(4-methylphenyl)benzaldehyde (5d). Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-methyl-. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm.... Retrieved from [Link]

  • spectroscopy. (2014, July 23). 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-methyl-. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C14H12O2). Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-methoxy-. Retrieved from [Link]

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Application Note: High-Purity Recovery of 4-(4-Methylphenoxy)benzaldehyde via Optimized Recrystallization Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(4-Methylphenoxy)benzaldehyde is a valuable aromatic intermediate used in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] The purity of this compound is critical for downstream applications, as impurities can lead to unwanted side reactions, reduced yields, and compromised final product integrity. This application note provides a detailed, robust protocol for the purification of this compound using the recrystallization technique. We delve into the rationale behind solvent selection, provide a step-by-step methodology, and outline validation techniques to confirm the purity of the final product. This guide is intended for researchers, chemists, and process development professionals seeking a reliable method for obtaining high-purity this compound.

Introduction: The Principle of Recrystallization

Recrystallization is a fundamental purification technique for solid organic compounds.[3][4] Its efficacy is based on the principle of differential solubility: the solubility of a compound in a solvent generally increases with temperature.[3][4] In an ideal recrystallization, a carefully selected solvent dissolves the target compound and any soluble impurities at an elevated temperature. As the solution is allowed to cool slowly, the solubility of the target compound decreases, causing it to crystallize out of the solution in a pure form. The impurities, being present in a much lower concentration, remain dissolved in the cold solvent (the "mother liquor").

The success of this technique hinges on the selection of an appropriate solvent. An ideal solvent should:

  • Dissolve the target compound sparingly or not at all at room temperature.

  • Dissolve the target compound completely at its boiling point.[5]

  • Result in the formation of well-defined, stable crystals upon cooling.

  • Either dissolve impurities completely at all temperatures or not dissolve them at all.

  • Be chemically inert with respect to the compound being purified.[6]

  • Be sufficiently volatile to allow for easy removal from the purified crystals.[6]

Common impurities in the synthesis of this compound can include unreacted starting materials or the corresponding carboxylic acid from over-oxidation of the aldehyde functional group.[7] A well-designed recrystallization protocol can effectively remove these contaminants.

Physicochemical & Safety Data

A thorough understanding of the compound's properties is essential for developing the purification protocol.

PropertyValueReference(s)
Molecular Formula C₁₄H₁₂O₂[1][8]
Molecular Weight 212.24 g/mol []
Appearance White to off-white powder/solid[1]
Melting Point (Crude) 46-52 °C[1]
Boiling Point 333.7 °C at 760 mmHg[8][]
Primary Hazards Harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation.[10][10]

Safety Precautions: Due to the hazardous nature of this compound, appropriate personal protective equipment (PPE) must be worn at all times. This includes:

  • Nitrile gloves

  • Safety glasses or goggles

  • A lab coat

  • Work should be conducted in a well-ventilated fume hood.

Protocol Part 1: Recrystallization Solvent Selection

The molecular structure of this compound, featuring two aromatic rings, an ether linkage, and a polar aldehyde group, suggests moderate polarity. Therefore, solvents of intermediate polarity, such as alcohols, or a mixed-solvent system of a polar and non-polar solvent, are promising candidates.[11] A preliminary screening is essential.

Screening Procedure:

  • Place ~20-30 mg of crude this compound into several different test tubes.

  • Add 0.5 mL of a candidate solvent to each tube at room temperature and observe solubility.

  • If the compound is insoluble at room temperature, heat the test tube in a water bath to the boiling point of the solvent and observe.

  • If the compound dissolves when hot, cool the test tube to room temperature and then in an ice bath to observe crystal formation.

Table of Solvent Screening Results (Illustrative):

SolventSolubility at 20°C (Insoluble/Slightly Soluble/Soluble)Solubility at Boiling Point (Insoluble/Slightly Soluble/Soluble)Crystal Formation on CoolingAssessment
WaterInsolubleInsolubleN/AUnsuitable. Fails to dissolve the compound.
HexaneSlightly SolubleSolubleRapid, fine powderPotentially suitable, but may not be ideal. Rapid precipitation suggests lower purity.
EthanolSolubleVery SolublePoorUnsuitable as a single solvent. Compound is too soluble at low temperatures, leading to poor recovery.
Isopropanol Slightly Soluble Soluble Good, well-formed crystals Excellent Candidate. Exhibits the ideal solubility profile for recrystallization.[3]
Ethyl AcetateSolubleVery SolublePoorUnsuitable as a single solvent. Similar to ethanol.

Protocol Part 2: Step-by-Step Recrystallization Procedure

This protocol is based on purifying 5.0 g of crude material. Adjust solvent volumes proportionally for different scales.

Materials:

  • Crude this compound (5.0 g)

  • Isopropanol (reagent grade)

  • 125 mL Erlenmeyer flask

  • Hot plate with stirring capability

  • Watch glass to cover the flask

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place 5.0 g of crude this compound into the 125 mL Erlenmeyer flask. Add approximately 20 mL of isopropanol. Place the flask on a hot plate, set to a gentle heat, and bring the solvent to a boil.

  • Achieve Saturation: Continue adding small portions of isopropanol to the boiling mixture just until all the solid material has dissolved. The goal is to use the minimum amount of hot solvent to create a saturated solution.[3]

  • Hot Filtration (Optional): If any insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot gravity filtration to remove them.

  • Slow Cooling (Crystal Growth): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it allows the crystal lattice to form selectively, excluding impurities.[3]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount (5-10 mL) of ice-cold isopropanol. This removes any residual mother liquor containing dissolved impurities. Using cold solvent is crucial to prevent the purified product from redissolving.

  • Drying: Leave the crystals in the funnel with the vacuum running for 10-15 minutes to pull air through and partially dry them. Transfer the crystals to a clean, pre-weighed watch glass and allow them to air-dry completely in a fume hood or a vacuum oven at a low temperature (<40°C).

  • Final Analysis: Once dry, weigh the purified crystals to calculate the percent recovery and proceed with purity verification.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_cooling Step 2: Crystallization cluster_isolation Step 3: Isolation & Drying cluster_outputs Outputs A Crude Solid in Erlenmeyer Flask B Add Minimum Amount of Hot Isopropanol A->B Heat to Boiling C Saturated Solution B->C D Slow Cool to Room Temperature C->D Undisturbed E Cool in Ice Bath D->E Maximize Yield F Vacuum Filtration (Büchner Funnel) E->F G Wash Crystals with Ice-Cold Isopropanol F->G J Mother Liquor (Contains Impurities) F->J Filtrate H Dry Crystals G->H I Pure Crystalline Product H->I

Caption: Workflow for the purification of this compound.

Protocol Part 3: Purity Verification

Post-purification analysis is a self-validating step to confirm the success of the procedure.

A. Melting Point Analysis:

  • Principle: Pure crystalline solids have a distinct and sharp melting point range (typically < 2°C), whereas impure compounds melt over a wider range and at a lower temperature.

  • Procedure: Determine the melting point of the dried, recrystallized product using a calibrated melting point apparatus.

  • Interpretation:

    • Successful Purification: A sharp melting point in the range of 50-52°C.

    • Incomplete Purification: A broad and depressed melting point (e.g., 46-50°C) indicates residual impurities.

B. Thin-Layer Chromatography (TLC) Analysis:

  • Principle: TLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.

  • Procedure:

    • Prepare a developing chamber with a mobile phase of 4:1 Hexane:Ethyl Acetate.

    • Dissolve small samples of the crude material and the purified product in a suitable solvent (e.g., ethyl acetate).

    • Spot the crude material (C) and the purified product (P) on a silica gel TLC plate.

    • Develop the plate in the chamber, remove, mark the solvent front, and visualize under UV light (254 nm).

  • Interpretation:

    • Successful Purification: The lane for the purified product (P) should show a single, distinct spot. The lane for the crude material (C) may show the main product spot along with other spots corresponding to impurities.

Troubleshooting Guide

ProblemProbable Cause(s)Solution(s)
No Crystals Form on Cooling Too much solvent was used, creating an unsaturated solution.[11]Reheat the solution to boil off some of the solvent to increase the concentration. Allow to cool again. If needed, induce crystallization by scratching the flask's inner wall.[12]
"Oiling Out" The boiling point of the solvent is higher than the melting point of the solute. The solution is cooled too rapidly.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and ensure cooling is very slow and undisturbed.
Very Low Recovery The compound is too soluble in the chosen solvent. Too much cold solvent was used for washing. Premature crystallization during hot filtration.Re-evaluate solvent choice. Use a minimal amount of ice-cold solvent for washing. Ensure filtration apparatus is pre-heated for hot filtration.
Colored Impurity Remains The impurity co-crystallizes with the product.Consider adding a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities.

References

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1982). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 59(11), 973. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved from [Link]

  • Reddit. (2015). Purifying aldehydes?. r/chemistry. Retrieved from [Link]

  • Grokipedia. (n.d.). 4-Methylbenzaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Methods. Retrieved from [Link]

  • International Journal of Computational Engineering Research. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2015). Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (2015). Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. PubMed Central. Retrieved from [Link]

  • Google Patents. (2021). CN113629452A - A kind of preparation method of 4-(4-formvlphenoxv) benzaldehyde.
  • Pharmaffiliates. (n.d.). Benzaldehyde-impurities. Retrieved from [Link]

  • International Journal of Computational Engineering Research. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

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Application Notes & Protocols: Synthesis and Utility of Schiff Bases Derived from 4-(4-Methylphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the synthesis, characterization, and application of Schiff bases derived from 4-(4-Methylphenoxy)benzaldehyde. This aldehyde serves as a versatile precursor for creating compounds with significant potential in drug development, coordination chemistry, and materials science. The protocols herein are designed to be robust and self-validating, with detailed explanations of the underlying chemical principles to empower researchers in their experimental design.

Introduction: The Strategic Value of this compound in Schiff Base Chemistry

Schiff bases, compounds containing the azomethine or imine functional group (-C=N-), are a cornerstone of modern synthetic chemistry. First reported by Hugo Schiff in 1864, their synthesis is typically achieved through the condensation of a primary amine with an aldehyde or ketone.[1][2] These compounds are not mere synthetic curiosities; they are "privileged ligands" in coordination chemistry and exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[3][4][5][6][7]

The choice of the aldehyde precursor is critical as it dictates the steric and electronic properties of the resulting Schiff base. This compound is a particularly strategic starting material. Its structure incorporates:

  • An accessible aldehyde group for the condensation reaction.

  • A diaryl ether linkage, which provides conformational flexibility and can enhance thermal stability.

  • A terminal methyl group, which increases lipophilicity, a key parameter for modulating biological activity and solubility.

The electrophilic carbon and nucleophilic nitrogen within the imine bond of the resulting Schiff bases allow for diverse interactions with biological targets, making them highly valuable in drug discovery.[4] This guide provides detailed methodologies for harnessing the potential of this compound to create novel chemical entities.

Synthesis: From Precursor to Product

The core of the synthesis is the acid-catalyzed condensation reaction between this compound and a primary amine. The reaction proceeds via nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form the stable imine bond.[3]

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_char Characterization A Reactants This compound + Primary Amine (R-NH2) B Dissolve in Ethanol Add Catalyst (Glacial Acetic Acid) A->B C Reflux for 2-4 hours (or Microwave 5-10 min) B->C D Monitor Reaction via TLC C->D E Cool to Room Temperature Induce Crystallization D->E Reaction Complete F Vacuum Filtration Wash with Cold Ethanol E->F G Recrystallize from Suitable Solvent F->G If necessary H Dry Product (Crude Schiff Base) F->H I FT-IR Spectroscopy H->I L Pure, Characterized Schiff Base I->L J 1H & 13C NMR Spectroscopy J->L K Mass Spectrometry K->L

Caption: General workflow for the synthesis, purification, and characterization of Schiff bases.

Protocol 1: Conventional Synthesis via Catalytic Reflux

This robust and widely used method is suitable for a broad range of primary amines.

Materials & Reagents:

  • This compound

  • Selected primary amine (e.g., aniline, 4-chloroaniline, sulfanilamide)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Standard reflux apparatus, magnetic stirrer, TLC plates

Step-by-Step Procedure:

  • Dissolution: In a round-bottomed flask, dissolve this compound (10 mmol, 1 eq.) in 30 mL of absolute ethanol with stirring.

  • Amine Addition: To this solution, add the chosen primary amine (10 mmol, 1 eq.). An equimolar ratio is standard for mono-amines.[3]

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

    • Scientific Rationale: The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack by the amine.[8]

  • Reflux: Heat the mixture to reflux (approximately 78-80°C for ethanol) and maintain for 2-4 hours.

  • Monitoring: Track the reaction's progress by thin-layer chromatography (TLC), observing the consumption of the aldehyde.

  • Isolation: Upon completion, reduce the solvent volume by half using a rotary evaporator. Cool the flask in an ice bath to induce precipitation of the Schiff base product.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials. Further purification can be achieved by recrystallization from hot ethanol.[8]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature (40-50°C).

Protocol 2: Microwave-Assisted Green Synthesis

This method offers significantly reduced reaction times, often with improved yields, aligning with green chemistry principles.[9]

Materials & Reagents:

  • Same as Protocol 1

  • Microwave synthesizer or a microwave-safe reaction vessel

Step-by-Step Procedure:

  • Mixing: In a microwave-safe vessel, combine this compound (5 mmol) and the primary amine (5 mmol).

  • Solvent: Add a minimal amount (2-3 mL) of ethanol to create a slurry.[9]

  • Irradiation: Place the vessel in the microwave synthesizer and irradiate at 150-300 W for 3-10 minutes. Monitor the temperature to ensure it remains below the solvent's boiling point.

  • Isolation & Purification: After irradiation, cool the vessel to room temperature. The product often crystallizes directly. Add a small volume of cold ethanol, collect the solid by vacuum filtration, wash, and dry as described in Protocol 1.[9]

Structural Characterization: Validating the Imine Bond

Unambiguous confirmation of the Schiff base structure is essential. The primary goal is to verify the formation of the azomethine (-CH=N-) group and the absence of starting materials.

Technique Key Observation for Schiff Base Formation Reference
FT-IR Spectroscopy Disappearance of the C=O stretch (from aldehyde, ~1700 cm⁻¹) and N-H stretch (from amine). Appearance of a strong C=N imine stretch in the 1600-1650 cm⁻¹ region.[7][10]
¹H NMR Spectroscopy Disappearance of the aldehyde proton singlet (~9-10 ppm). Appearance of a new singlet for the azomethine proton (-CH=N-) in the downfield region (~8.3-8.7 ppm).[7][10]
¹³C NMR Spectroscopy Appearance of the characteristic azomethine carbon signal around 158-160 ppm.[10]
Mass Spectrometry The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated molecular weight of the target Schiff base.

Table 1: Key Spectroscopic Data for Confirming Schiff Base Synthesis.

Applications & Future Directions

The structural features of Schiff bases derived from this compound open up numerous application avenues. The specific amine used in the synthesis acts as a modular component to tune the final properties of the molecule.

G cluster_amines Reacts with Primary Amine (R-NH2) cluster_apps Resulting Applications Core This compound Schiff Base Core Amine1 Amino Acids (e.g., Glycine) Amine2 Sulfa Drugs (e.g., Sulfanilamide) Core->Amine2 Amine3 Aromatic Amines (e.g., Aniline) App1 Enhanced Biological Activity (Antimicrobial, Anticancer) Amine1->App1 Amine2->App1 App2 Coordination Chemistry (Novel Metal Complexes, Catalysts) Amine3->App2 App3 Materials Science (Sensors, Optical Materials) Amine3->App3

Caption: Modular synthesis approach for diverse applications.

A. Medicinal Chemistry & Drug Development

Schiff bases are well-documented for their wide range of pharmacological effects. The imine linkage is often critical for their biological mechanism of action.[11]

  • Antimicrobial Agents: The lipophilic nature imparted by the methylphenoxy group can enhance cell membrane penetration, potentially leading to potent antibacterial and antifungal compounds.

  • Anticancer & Cytotoxic Agents: Many Schiff bases exhibit anticancer activity by inducing apoptosis or inhibiting key enzymes. The compounds derived from this aldehyde should be screened against various cancer cell lines.[5][11]

  • Antioxidant & Anti-inflammatory Activity: The phenolic ether moiety can contribute to radical scavenging properties, making these compounds candidates for antioxidant and anti-inflammatory applications.[3][12]

B. Coordination Chemistry & Catalysis

The imine nitrogen atom possesses a lone pair of electrons in an sp² hybridized orbital, making it an excellent donor for coordinating with metal ions.[10]

  • Ligand Synthesis: These Schiff bases can act as bidentate or polydentate ligands to form stable complexes with transition metals (e.g., Cu, Ni, Co, Zn).

  • Catalysis: Metal complexes of Schiff bases are often used as catalysts in various organic reactions, including oxidation and polymerization.[2]

  • Enhanced Biological Activity: Metal complexation can significantly enhance the biological activity of a Schiff base ligand compared to the free ligand itself.

Conclusion

This compound is a high-value, versatile starting material for the synthesis of novel Schiff bases. The straightforward and efficient synthetic protocols provided here, including both conventional and microwave-assisted methods, allow for the creation of a diverse library of compounds. The inherent structural features of this precursor—lipophilicity, stability, and electronic character—make its derivatives prime candidates for exploration in medicinal chemistry, as ligands for new metal complexes, and in the development of advanced materials. The detailed characterization and application guide serves as a foundational resource for researchers aiming to innovate in these fields.

References

  • What are the conditions used for schiff base reaction? - ResearchGate. Available at: [Link]

  • Overview of Biological Activities and Synthesis of Schiff Base - IJFMR. Available at: [Link]

  • Biological applications of Schiff bases: An overview - GSC Online Press. Available at: [Link]

  • A REVIEW: THE BIOLOGICAL ACTIVITIES OF SCHIFF BASES - ResearchGate. Available at: [Link]

  • Biological activities of chitosan-salicylaldehyde schiff base assisted silver nanoparticles - Springer. Available at: [Link]

  • SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY - Jetir.Org. Available at: [Link]

  • SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA S - Jurnal Sains Nuklear Malaysia. Available at: [Link]

  • Inhibitory Activity of 4-(Dimethyl amino) benzaldehyde Schiff Bases: Synthesis and Characterization - ResearchGate. Available at: [Link]

  • Synthesis, spectroscopic characterization of schiff bases derived from 4,4'-methylen di aniline - Der Pharma Chemica. Available at: [Link]

  • SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL - AJOL. Available at: [Link]

  • Scheme 4: Synthesis of Bis-Schiff bases from 4-((chlorobenzyl)oxy)benzaldehydes - ResearchGate. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF SCHIFF BASE DERIVED FROM 4-METHYL-o-PHENYLENEDIAMIE AND 2-HYDROXNAPTHALDEHYDE AND ITS METAL (II) COMPLEXES - ResearchGate. Available at: [Link]

  • Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde - Oriental Journal of Chemistry. Available at: [Link]

  • Schiff bases of 4-(methylthio)benzaldehydes: Synthesis,characterization, antibacterial, antioxidant and cytotoxicity Studies - ResearchGate. Available at: [Link]

  • SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL - AJOL. Available at: [Link]

  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PubMed Central. Available at: [Link]

  • SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL ACTIVITY - ResearchGate. Available at: [Link]

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The Versatility of 4-(4-Methylphenoxy)benzaldehyde in Advanced Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Aromatic Aldehyde

4-(4-Methylphenoxy)benzaldehyde, also known as p-(p-tolyloxy)benzaldehyde, is an aromatic aldehyde that serves as a valuable monomer in the synthesis of high-performance and functional polymers.[1] Its distinct molecular architecture, featuring a reactive aldehyde group, a rigid phenoxy linkage, and a methyl-substituted terminal phenyl ring, imparts a unique combination of properties to the resulting polymers. This guide provides an in-depth exploration of the applications of this compound in polymer chemistry, with a focus on the synthesis of poly(azomethine)s for thermally stable and liquid crystalline materials, and the development of functional polymers with antimicrobial properties.

The presence of the ether linkage in its backbone provides enhanced solubility and processability to the final polymers, a common challenge in the field of rigid aromatic polymers.[2] The aldehyde functionality is a versatile handle for various polymerization and post-polymerization modification reactions, most notably polycondensation and immobilization via Schiff base formation.

This document serves as a comprehensive resource for researchers and scientists in polymer chemistry and materials science, offering detailed protocols and insights into the utilization of this promising monomer.

I. High-Performance Poly(azomethine)s: A Gateway to Thermally Stable and Liquid Crystalline Polymers

Poly(azomethine)s, or polyimines, are a class of polymers characterized by the presence of an azomethine (-CH=N-) linkage in their main chain. These polymers are isoelectronic with poly(p-phenylene vinylene)s and are known for their high thermal stability, mechanical strength, and interesting optoelectronic properties.[3] The rigid nature of the aromatic units and the azomethine bond often leads to the formation of liquid crystalline phases.[2]

This compound is an excellent candidate for the synthesis of poly(azomethine)s through polycondensation with various aromatic diamines. The resulting polymers can be tailored for applications in high-temperature plastics, advanced composites, and materials for electronic and optoelectronic devices.

A. Synthetic Strategy: Polycondensation

The synthesis of poly(azomethine)s from this compound and an aromatic diamine proceeds via a polycondensation reaction, forming a Schiff base linkage with the elimination of water.[2][4] The reaction is typically carried out in a high-boiling aprotic solvent.

Reaction Scheme:

Caption: Polycondensation of this compound with an aromatic diamine.

B. Detailed Experimental Protocol: Synthesis of a Representative Poly(azomethine)

This protocol is a general procedure adapted from the synthesis of structurally similar poly(ether-azomethine)s.[3]

Materials:

  • This compound (1 equivalent)

  • 4,4'-Oxydianiline (ODA) (1 equivalent)

  • N,N-Dimethylacetamide (DMAc)

  • Lithium Chloride (LiCl)

  • Methanol

  • Nitrogen gas supply

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add 4,4'-oxydianiline and DMAc.

  • Stir the mixture under a gentle flow of nitrogen until the diamine is completely dissolved.

  • Add 5 wt% of LiCl to the solution and stir until it dissolves. The addition of LiCl enhances the solubility of the resulting polymer.

  • Add an equimolar amount of this compound to the reaction mixture.

  • Heat the reaction mixture to 120-140°C and maintain for 12-24 hours under a continuous nitrogen purge.

  • Monitor the progress of the polymerization by observing the increase in viscosity of the solution.

  • After the reaction is complete, cool the viscous solution to room temperature.

  • Precipitate the polymer by slowly pouring the solution into a large excess of methanol with vigorous stirring.

  • Filter the fibrous polymer precipitate and wash it thoroughly with methanol to remove any unreacted monomers and residual solvent.

  • Dry the polymer in a vacuum oven at 80-100°C to a constant weight.

C. Characterization Workflow

G cluster_characterization Characterization start Synthesized Poly(azomethine) ftir FTIR Spectroscopy (Confirm -CH=N- linkage) start->ftir nmr NMR Spectroscopy (Elucidate structure) start->nmr gpc GPC (Determine Mw and PDI) start->gpc dsc DSC (Determine Tg, Tm) start->dsc tga TGA (Assess thermal stability) start->tga pom Polarized Optical Microscopy (Identify liquid crystalline textures) start->pom

Caption: Workflow for the characterization of poly(azomethine)s.

D. Representative Data for Structurally Similar Poly(ether-azomethine)s

While specific data for polymers derived directly from this compound is not extensively available, the following table summarizes typical properties of analogous poly(ether-azomethine)s synthesized from a more complex dialdehyde with various aromatic diamines.[3] This data serves as a valuable reference for researchers anticipating the properties of polymers synthesized with this compound.

Polymer SystemInherent Viscosity (dL/g)10% Weight Loss Temperature (°C)
Dialdehyde + 4,4'-diamino diphenyl ether (ODA)0.20 - 0.38444 - 501
Dialdehyde + p-phenylene diamine (p-PDA)0.20 - 0.38444 - 501

II. Functional Polymers with Antimicrobial Properties

The growing concern over microbial resistance to conventional antibiotics has spurred the development of antimicrobial polymers. Benzaldehyde and its derivatives are known to exhibit antimicrobial activity.[5] By immobilizing this compound onto a polymer backbone, it is possible to create materials with contact-killing antimicrobial surfaces. This approach is promising for applications in biomedical devices, coatings, and water treatment.[6][7]

A. Synthetic Strategy: Immobilization via Schiff Base Formation

This method involves the reaction of the aldehyde group of this compound with a primary amine-functionalized polymer to form a stable imine linkage (Schiff base).[6] A common starting polymer is amine-terminated polyacrylonitrile, which can be prepared by reacting polyacrylonitrile with a diamine.[6]

Reaction Scheme:

Caption: Immobilization of this compound onto an amine-functionalized polymer.

B. Detailed Experimental Protocol: Synthesis of an Antimicrobial Polymer

This protocol is adapted from a study on the immobilization of benzaldehyde derivatives onto amine-terminated polyacrylonitrile.[6]

Materials:

  • Amine-terminated polyacrylonitrile (or other amine-functionalized polymer)

  • This compound

  • Absolute Ethanol

  • Piperidine (catalyst)

Procedure:

  • In a round-bottomed flask, suspend the amine-functionalized polymer in absolute ethanol.

  • Add this compound to the suspension. The molar ratio of the aldehyde to the amine groups on the polymer should be optimized for the desired degree of functionalization.

  • Add a few drops of piperidine to the mixture to catalyze the Schiff base formation.

  • Stir the reaction mixture at room temperature for 48 hours, followed by heating at 80-90°C for 72 hours with continuous stirring.

  • After cooling to room temperature, recover the functionalized polymer by filtration.

  • Wash the product thoroughly with ethanol to remove any unreacted this compound and catalyst.

  • Dry the polymer in a vacuum oven at 40-60°C until a constant weight is achieved.

C. Characterization and Evaluation Workflow

G cluster_characterization Characterization cluster_evaluation Antimicrobial Evaluation start Synthesized Antimicrobial Polymer ftir FTIR Spectroscopy (Confirm Schiff base formation) start->ftir tga TGA (Assess thermal stability) start->tga cut_plug Cut Plug Method (Qualitative assessment) start->cut_plug viable_cell Viable Cell Counting (Quantitative assessment) start->viable_cell

Caption: Workflow for the characterization and evaluation of antimicrobial polymers.

D. Expected Antimicrobial Activity

Polymers functionalized with benzaldehyde derivatives have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[5] The antimicrobial mechanism is believed to involve the disruption of the microbial cell membrane.[5] The specific activity of a polymer functionalized with this compound would need to be determined experimentally against target microorganisms.

Conclusion

This compound is a versatile building block for the creation of advanced polymers with tailored properties. Its application in the synthesis of high-performance poly(azomethine)s offers a pathway to thermally stable and potentially liquid crystalline materials suitable for demanding applications. Furthermore, its ability to be immobilized onto polymer backbones opens up possibilities for the development of functional materials with potent antimicrobial activity. The protocols and insights provided in this guide are intended to facilitate further research and development in harnessing the full potential of this unique aromatic aldehyde in polymer chemistry.

References

  • El-Newehy, M. H., Al-Deyab, S. S., & Alamri, A. (2012). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. Chemistry Central Journal, 6(1), 112. [Link]

  • El-Newehy, M. H., Al-Deyab, S. S., & Alamri, A. (2012). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. PubMed, 23028247. [Link]

  • Tran, H. D., & Jones, C. D. (2021). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. ACS Applied Polymer Materials, 3(11), 5664-5673. [Link]

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  • Pacheco, F., & de la Hoz, A. (2018). Mechanism Studies of LCP Synthesis. Polymers, 10(9), 1011. [Link]

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  • Schmatz, B., & Tran, H. (2022). Understanding Degradation Dynamics of Azomethine-containing Conjugated Polymers. ChemRxiv. [Link]

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  • Rastuti, U., Siswanta, D., & Jumina, J. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2451-2456. [Link]

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The Pivotal Role of 4-(4-Methylphenoxy)benzaldehyde in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery and medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the efficient development of novel therapeutic agents. Among these, the diaryl ether motif stands out for its prevalence in a wide array of biologically active compounds.[1] This application note delves into the significance and practical application of a key diaryl ether intermediate, 4-(4-Methylphenoxy)benzaldehyde, a compound that serves as a crucial building block in the synthesis of diverse molecules for the pharmaceutical and agrochemical industries.[1] Its unique structural features, combining the reactivity of a benzaldehyde with the conformational flexibility of a diaryl ether linkage, make it an attractive starting point for the exploration of new chemical entities. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, key reactions, and its application in the generation of bioactive derivatives, supported by detailed experimental protocols and mechanistic insights.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in the laboratory. The following table summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C₁₄H₁₂O₂PubChem[2]
Molecular Weight 212.24 g/mol PubChem[2]
Appearance White to yellow powder or crystalsBOC Sciences[]
CAS Number 61343-83-7PubChem[2]
SMILES CC1=CC=C(C=C1)OC2=CC=C(C=C2)C=OPubChem[2]
InChIKey CKNIKWIWRIHFSJ-UHFFFAOYSA-NPubChem[2]

Hazard Information: this compound is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation. Appropriate personal protective equipment should be worn when handling this compound.

Synthesis of the Core Intermediate: An Optimized Ullmann Condensation Protocol

The most common and efficient method for the synthesis of this compound is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction.[4] This reaction involves the coupling of an aryl halide with an alcohol or phenol. In this case, 4-fluorobenzaldehyde or 4-chlorobenzonitrile followed by reduction are suitable starting materials to react with p-cresol. A Chinese patent describes a high-yield synthesis of the related cyanobenzene precursor.[5]

Protocol 1: Synthesis of this compound via Ullmann Condensation

This protocol is adapted from established methodologies for Ullmann-type diaryl ether synthesis.

Materials:

  • p-Cresol

  • 4-Fluorobenzaldehyde

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Hydrochloric acid (1M)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add p-cresol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous DMF as the solvent.

  • To the stirred mixture, add 4-fluorobenzaldehyde (1.1 eq).

  • Heat the reaction mixture to 120-140°C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with toluene or ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reagents Reagents & Catalyst p_cresol p-Cresol reaction Ullmann Condensation p_cresol->reaction fluorobenzaldehyde 4-Fluorobenzaldehyde fluorobenzaldehyde->reaction K2CO3 K₂CO₃ (Base) K2CO3->reaction CuI CuI (Catalyst) CuI->reaction DMF DMF (Solvent) DMF->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/ Recrystallization) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Application as a Bioactive Intermediate: Synthesis of 4-(4-Methylphenoxy)benzylamine

The aldehyde functionality of this compound provides a versatile handle for further synthetic transformations. One of the most valuable derivatives is 4-(4-Methylphenoxy)benzylamine, which serves as a key intermediate in the synthesis of agrochemicals and potential pharmaceuticals.[6][7] A Japanese patent details the production of this benzylamine for use as an intermediate for insecticides and acaricides.[6] The synthesis is typically achieved through reductive amination.

Protocol 2: Reductive Amination of this compound

This protocol outlines a general procedure for the reductive amination of an aldehyde.[8][9]

Materials:

  • This compound

  • Ammonia (7N solution in methanol) or Ammonium acetate

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Add a solution of ammonia in methanol (excess) or ammonium acetate (1.5 eq).

  • Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-(4-Methylphenoxy)benzylamine. The product can be further purified by column chromatography if necessary.

ReductiveAmination start This compound imine Imine Intermediate start->imine Imine Formation amine_source Ammonia/ Ammonium Acetate amine_source->imine product 4-(4-Methylphenoxy)benzylamine imine->product Reduction reducing_agent NaBH₄ or STAB reducing_agent->product

Caption: Synthetic pathway from the aldehyde to the benzylamine derivative.

The 4-(4-Methylphenoxy)phenyl Scaffold in Drug Design: A Gateway to Diverse Bioactivity

The 4-(4-methylphenoxy)phenyl moiety is a privileged scaffold in medicinal chemistry, with derivatives showing promise in various therapeutic areas, including oncology and neuropharmacology.[7] The diaryl ether linkage provides a balance of rigidity and flexibility, allowing for optimal binding to biological targets. The aldehyde and amine functionalities serve as key synthetic handles for the introduction of diverse pharmacophoric groups.

Application in Anticancer Drug Discovery

While direct examples of clinical drugs are limited, the structural motif is present in numerous investigational compounds. For instance, compounds bearing a 4-phenoxy-phenyl group have been investigated as inhibitors of acetyl-CoA carboxylase (ACC), an enzyme implicated in cancer cell metabolism.[10] Inhibition of ACC can lead to cell cycle arrest and apoptosis in cancer cells.[10]

Furthermore, the benzaldehyde precursor can be utilized in Claisen-Schmidt condensation reactions to form chalcones, a class of compounds known for their anti-inflammatory and anticancer properties.[11] These chalcones can then be further elaborated into various heterocyclic systems with a wide range of biological activities.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Inhibitor Derivative of This compound Inhibitor->EGFR Inhibition

Caption: Potential mechanism of action for anticancer derivatives.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of complex organic molecules for drug discovery. Its straightforward synthesis and the reactivity of its aldehyde group allow for the construction of a wide range of derivatives. The resulting 4-(4-methylphenoxy)phenyl scaffold is a key feature in many biologically active compounds, highlighting the importance of this intermediate in the ongoing quest for novel therapeutics. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this important building block in their drug discovery programs.

References

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  • Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti - MDPI. Available at: [Link]

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  • A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats - PubMed. Available at: [Link]

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Application Note: A Detailed Experimental Protocol for the Synthesis of 4-(4-Methylphenoxy)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-(4-methylphenoxy)benzaldehyde, a versatile intermediate compound valuable in organic synthesis, pharmaceuticals, and the flavor and fragrance industry.[1][2] We will explore the primary synthetic strategies, focusing on the Nucleophilic Aromatic Substitution (SNAr) pathway, which offers an efficient and reliable route. This guide presents a detailed, step-by-step experimental protocol, explains the rationale behind procedural choices, and includes methods for reaction monitoring and product characterization to ensure scientific integrity. This document is intended for researchers, chemists, and professionals in drug development seeking a practical and well-grounded protocol.

Introduction and Synthetic Overview

This compound is an aromatic compound characterized by a diaryl ether linkage, which connects a p-cresol (4-methylphenol) moiety to a benzaldehyde unit. This structure serves as a crucial building block for more complex molecules in medicinal chemistry and materials science.[2][] The formation of the diaryl ether bond is the key transformation in its synthesis. Two principal methodologies are prevalent for this purpose:

  • Nucleophilic Aromatic Substitution (SNAr): This method is highly effective when an aryl halide is "activated" by a strong electron-withdrawing group (EWG), such as the aldehyde group (-CHO) in this case, positioned ortho or para to the leaving group. The reaction proceeds by the attack of a nucleophile (a phenoxide) on the electron-deficient aromatic ring. For the synthesis of this compound, the reaction between 4-fluorobenzaldehyde and p-cresol is a prime example of this pathway.[4][5]

  • Ullmann Condensation: A classic and powerful method, the Ullmann condensation involves the copper-catalyzed coupling of an aryl halide with a phenol.[6] While traditionally requiring harsh reaction conditions, modern advancements have introduced milder protocols using various copper catalysts and ligands, expanding the reaction's scope and efficiency.[7][8] This method is particularly useful for aryl halides that are less reactive or not activated by an EWG.

This guide will focus on the SNAr approach due to its high efficiency, relatively mild conditions, and the ready availability of starting materials.

The SNAr Pathway: Mechanism and Rationale

The SNAr mechanism for this synthesis involves two key steps. First, the p-cresol is deprotonated by a base to form the more potent 4-methylphenoxide nucleophile. This nucleophile then attacks the carbon atom bearing the fluorine on the 4-fluorobenzaldehyde ring. The strong electron-withdrawing effect of the para-aldehyde group stabilizes the resulting negatively charged intermediate, known as a Meisenheimer complex. In the final step, the fluoride leaving group is expelled, and the aromaticity of the ring is restored, yielding the final diaryl ether product.

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Nucleophilic Attack & Meisenheimer Complex Formation cluster_2 Step 3: Elimination of Leaving Group p_cresol p-Cresol phenoxide 4-Methylphenoxide (Nucleophile) p_cresol->phenoxide + Base - BH⁺, -HCO₃⁻ base Base (K₂CO₃) Meisenheimer Meisenheimer Complex (Stabilized Intermediate) phenoxide->Meisenheimer + 4-Fluorobenzaldehyde 4FB 4-Fluorobenzaldehyde Product This compound Meisenheimer->Product - F⁻

Caption: SNAr reaction pathway for the synthesis of this compound.

Choice of Reagents:

  • 4-Fluorobenzaldehyde: Fluorine is an excellent leaving group for SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon susceptible to nucleophilic attack.[9]

  • Potassium Carbonate (K₂CO₃): This is an inexpensive and moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of p-cresol without causing unwanted side reactions with the aldehyde.[5]

  • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent is crucial. DMSO effectively solvates the potassium cation (K⁺) but poorly solvates the phenoxide anion, leaving it "naked" and highly nucleophilic, thus accelerating the reaction rate.[4]

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar SNAr reactions.[5]

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass / VolumeRole
4-FluorobenzaldehydeC₇H₅FO124.1110.01.24 gElectrophile
p-CresolC₇H₈O108.1410.01.08 gNucleophile Precursor
Potassium CarbonateK₂CO₃138.2120.02.76 gBase
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13-20 mLSolvent
Ethyl AcetateC₄H₈O₂88.11-~150 mLExtraction Solvent
Deionized WaterH₂O18.02-~200 mLWorkup
Brine (sat. NaCl)NaCl58.44-~50 mLWorkup
Anhydrous MgSO₄MgSO₄120.37-As neededDrying Agent
Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorobenzaldehyde (1.24 g, 10.0 mmol), p-cresol (1.08 g, 10.0 mmol), and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

    • Add dimethyl sulfoxide (20 mL) to the flask.

  • Reaction Execution:

    • Place the flask in a pre-heated oil bath at 140 °C.

    • Stir the reaction mixture vigorously at this temperature for 1-2 hours.

  • Reaction Monitoring (Self-Validation):

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

    • Spot the starting materials (4-fluorobenzaldehyde and p-cresol) and the reaction mixture on a TLC plate.

    • The reaction is complete upon the disappearance of the limiting starting material (typically 4-fluorobenzaldehyde). The product should appear as a new, less polar spot.

  • Workup and Extraction:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Pour the cooled reaction mixture into a beaker containing 100 mL of cold deionized water. A precipitate may form.

    • Transfer the aqueous mixture to a 250 mL separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate (3 x 50 mL).

    • Combine the organic layers in the separatory funnel.

  • Washing and Drying:

    • Wash the combined organic layers with deionized water (2 x 50 mL) to remove residual DMSO.

    • Wash the organic layer with brine (1 x 50 mL) to facilitate phase separation.

    • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Swirl the flask until the drying agent no longer clumps.

  • Isolation and Purification:

    • Filter the mixture through a fluted filter paper to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane) to afford the final product as a solid.

Product Characterization
  • Melting Point: The purified product should exhibit a sharp melting point. The reported melting point for this compound is in the range of 47-51 °C.

  • Spectroscopy: Confirm the structure of the final compound using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR. The spectra should be consistent with the expected structure, showing characteristic peaks for the aldehyde proton (~9.9 ppm in ¹H NMR), aromatic protons, and the methyl group.[10]

Conclusion

The Nucleophilic Aromatic Substitution protocol detailed here provides a reliable and efficient method for synthesizing this compound. The procedure's success relies on the correct choice of an activated aryl halide, a suitable base, and a polar aprotic solvent to facilitate the key diaryl ether bond formation. By following the outlined steps for reaction execution, monitoring, and purification, researchers can obtain a high-purity product suitable for subsequent applications in drug discovery and materials science.

References

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • Ghosh, A., et al. (2021). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry. Retrieved from [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition. Retrieved from [Link]

  • Gamage, C. P., et al. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC. Retrieved from [Link]

  • Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews. Retrieved from [Link]

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  • Taber, D. F., & Brannick, C. (2015). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Journal of Chemical Education. Retrieved from [Link]

  • Rastuti, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

  • Google Patents. (2009). CN101353297A - Synthetic method of 4-fluorobenzaldehyde.
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  • Organic Syntheses. (n.d.). p-CRESOL. Retrieved from [Link]

  • ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Retrieved from [Link]

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  • Google Patents. (2021). A kind of preparation method of 4- (4- formvlphenoxv) benzaldehyde.

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Application Notes & Protocols: The Use of 4-(4-Methylphenoxy)benzaldehyde in Modern Fragrance Formulation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, perfumers, and formulation scientists on the evaluation and application of 4-(4-Methylphenoxy)benzaldehyde (CAS No. 61343-83-7) in fragrance compositions. Aromatic aldehydes are foundational to modern perfumery, offering lift, complexity, and unique character to a scent profile.[1][2] this compound, a versatile aromatic compound, presents an intriguing olfactory profile for creating innovative fragrances.[3][4] These application notes detail its physicochemical properties, hypothesized olfactory characteristics, and step-by-step protocols for its sensory evaluation, incorporation into fragrance accords, and preliminary stability assessment. Safety and regulatory considerations are also discussed to ensure best practices in a research and development setting.

Introduction: The Role of Aromatic Aldehydes in Perfumery

Aromatic aldehydes have been a cornerstone of perfumery since their pioneering use in the early 20th century, famously exemplified by the iconic Chanel No. 5.[1][2] These organic compounds, characterized by a formyl group attached to an aromatic ring, are valued for their ability to impart a "sparkling," "clean," or "waxy" character and to amplify and blend other notes within a composition, particularly florals.[1][5][6]

This compound is an aromatic aldehyde that combines the structural features of benzaldehyde with a p-tolyloxy ether group. This unique structure suggests a complex and multifaceted olfactory profile, making it a compelling ingredient for exploration in fine fragrance, personal care, and home care applications.[3] Its utility extends beyond its scent, as it can serve as a key intermediate in the synthesis of other complex organic molecules.[4] This guide provides the foundational protocols to systematically explore its potential.

Physicochemical Properties

A thorough understanding of the material's physical and chemical properties is essential for effective formulation, handling, and safety.

PropertyValueReference(s)
CAS Number 61343-83-7[3][7][8]
IUPAC Name This compound[8]
Synonyms p-(p-Methylphenoxy)benzaldehyde, 4-(p-Tolyloxy)benzaldehyde[3][8]
Molecular Formula C₁₄H₁₂O₂[3][8]
Molecular Weight 212.24 g/mol [8][][10]
Appearance White to yellow powder or crystals[3][]
Melting Point 46-52 °C[3][10]
Boiling Point 333.7 °C @ 760 mmHg[][11]
Flash Point > 110 °C (> 230 °F) - Closed Cup[10]

Olfactory Profile and Applications

Hypothesized Olfactory Characteristics

While a definitive, universally recognized olfactory description requires extensive sensory panel data, the molecular structure of this compound allows for an expert, hypothesis-driven characterization.

  • Benzaldehyde Moiety : The core benzaldehyde structure is known for its distinct bitter almond, nutty, and cherry-like aroma.[1][12] This is expected to form the foundational character of the molecule.

  • p-Methylphenoxy (p-Tolyloxy) Group : The ether linkage to a cresol-derived moiety (p-methylphenol) will significantly modify the primary almond note. This group is likely to introduce warmth, sweetness, and complexity. Potential facets could include:

    • Phenolic/Spicy : A subtle, warm spiciness reminiscent of hay or coumarin.

    • Floral : Potential to add a background richness that complements floral notes like hawthorn or heliotrope.

    • Woody : A dry, slightly woody undertone.

Overall, this compound is projected to be a warm, complex, and sweet aromatic aldehyde with almond, hay-like, and subtle floral-woody facets. Its higher molecular weight compared to benzaldehyde suggests it will have greater substantivity and could function as a mid-to-base note modifier.

Potential Applications in Fragrance Formulation

Based on its hypothesized profile, this aromatic aldehyde could be utilized in several ways:

  • Floral Modifier : To add warmth and a unique powdery, nutty depth to white floral (jasmine, tuberose), spicy floral (carnation), and romantic floral (rose, lilac) accords.

  • Gourmand and Oriental Compositions : Its sweet, almond-like character makes it a natural fit for gourmand fragrances, enhancing notes of vanilla, tonka bean, and cherry.[13] In oriental scents, it can bridge spicy and balsamic notes.

  • Woody and Chypre Accords : To soften and add a touch of sweetness to woody compositions (sandalwood, cedarwood) and to provide an interesting counterpoint to the classic chypre structure.

  • Fixative Properties : While not a primary fixative, its relatively low volatility may help to extend the longevity of more fleeting top and middle notes in a blend.[13]

Experimental Protocols

The following protocols provide a systematic framework for evaluating this compound. All work should be conducted in a well-ventilated laboratory, and appropriate Personal Protective Equipment (PPE) must be worn, as detailed in Section 4.0.

Protocol 1: Sensory Evaluation of Raw Material

Objective: To characterize the olfactory profile and substantivity of this compound.

Materials:

  • This compound powder

  • Perfumer's ethanol (95% or absolute), odorless

  • Glass beakers and stirring rods

  • Analytical balance

  • Volumetric flasks (10 mL)

  • Perfumer's smelling strips

  • Smelling strip holder

Methodology:

  • Stock Solution Preparation (10%): Accurately weigh 1.0 g of this compound and dissolve it in 9.0 g of perfumer's ethanol in a glass beaker. Stir until fully dissolved. Gentle warming in a water bath may be required given the melting point.

  • Dilution Series Preparation: Prepare further dilutions from the 10% stock solution to create 1% and 0.1% solutions in ethanol. This is critical as the character of many fragrance materials changes dramatically with dilution.[5]

  • Olfactory Assessment:

    • Dip a separate, labeled smelling strip into each of the three solutions (10%, 1%, 0.1%).

    • Allow the ethanol to evaporate for approximately 10-15 seconds.

    • Evaluate the odor of each strip immediately (top note), after 15 minutes, after 1 hour, and after 4 hours.

    • Record detailed descriptors for odor character, intensity, and any changes over time in a table similar to Table 3.1. This process is a foundational technique in sensory analysis.[14]

Data Presentation:

Table 3.1: Sensory Evaluation Log

Time Point 10% Solution Descriptors 1% Solution Descriptors 0.1% Solution Descriptors Intensity (1-5)
Initial
15 min
1 Hour
4 Hours

| 24 Hours | | | | |

Workflow Diagram:

SensoryEvaluation cluster_prep Preparation cluster_eval Evaluation A Weigh 1.0g of This compound B Dissolve in 9.0g Perfumer's Ethanol A->B C Create 10% Stock B->C D Prepare 1% and 0.1% Serial Dilutions C->D E Dip Labeled Smelling Strips D->E Proceed to Evaluation F Evaluate Odor at T=0, 15m, 1h, 4h, 24h E->F G Record Descriptors (Character, Intensity) F->G

Fig 1. Workflow for raw material sensory evaluation.
Protocol 2: Incorporation into a Model Fragrance Accord

Objective: To assess the impact of this compound on a classic white floral fragrance accord.

Materials:

  • Standard fragrance raw materials (e.g., Benzyl Acetate, Hedione®, Linalool, etc.)

  • 10% solution of this compound in ethanol (from Protocol 3.1)

  • Digital scale (0.001 g precision)

  • Glass vials for compounding

  • Smelling strips

Methodology:

  • Prepare Base Accord: Compound the "Control" white floral accord according to the formula in Table 3.2. Let it mature for at least 24 hours.

  • Create Modifications: Prepare three variations of the base accord. For each variation, add the 10% solution of this compound to achieve the final desired concentration in the total accord (e.g., 0.1%, 0.5%, 1.0%). Adjust the amount of a low-impact solvent like Dipropylene Glycol (DPG) to ensure all formulas total 100 parts.

  • Comparative Evaluation:

    • Dip smelling strips into the Control and each of the three test variations.

    • Arrange the strips in a holder, clearly labeled.

    • Evaluate the four strips side-by-side. Note the differences in the top note, heart, and dry-down. Specifically, look for changes in lift, sweetness, body, and overall character. This comparative method is a standard industry practice for evaluating new ingredients.[15][16]

Data Presentation:

Table 3.2: White Floral Accord Test Formulas (in parts by weight)

Ingredient Control Test 1 (0.1%) Test 2 (0.5%) Test 3 (1.0%) Olfactory Contribution
Hedione® 30.0 30.0 30.0 30.0 Diffusive, radiant jasmine
Benzyl Acetate 20.0 20.0 20.0 20.0 Fresh, fruity jasmine
Linalool 15.0 15.0 15.0 15.0 Fresh, floral-woody
Indole (10% in DPG) 2.0 2.0 2.0 2.0 Narcotic, animalic floral
Benzyl Salicylate 13.0 13.0 13.0 13.0 Sweet, balsamic floral blender
4-(4-MPB) (10%) 0.0 1.0 5.0 10.0 Test Material
DPG (Solvent) 20.0 19.0 15.0 10.0 Odorless diluent
TOTAL 100.0 100.0 100.0 100.0

| Final % of 4-(4-MPB) | 0% | 0.1% | 0.5% | 1.0% | |

Protocol 3: Accelerated Stability Assessment

Objective: To evaluate the stability of a fragrance containing this compound in a simple cosmetic base under stressed conditions.

Causality: Accelerated stability testing at elevated temperatures is a widely used industry method to predict the long-term shelf life of a product by speeding up chemical degradation processes.[17][18] Observing changes in color and scent provides early warnings of potential issues like oxidation or reactions with the base.[19]

Materials:

  • Test 2 (0.5%) fragrance accord from Protocol 3.2

  • Simple aqueous-ethanolic solution (e.g., 80:20 Ethanol:Water)

  • Glass storage bottles with airtight caps

  • Temperature-controlled oven (set to 40°C)

  • UV light exposure cabinet

  • Control storage area (dark, room temperature, ~25°C)

Methodology:

  • Sample Preparation: Prepare a 1% solution of the "Test 2" fragrance accord in the aqueous-ethanolic solution. Mix thoroughly.

  • Aliquot and Store: Distribute the solution into 9 identical glass bottles.

    • 3 bottles in the 40°C oven.

    • 3 bottles in the UV light cabinet (following cabinet's standard cycle).

    • 3 bottles in the room temperature control area.

  • Evaluation Schedule: Evaluate one bottle from each condition at specified time points: Time 0, Week 1, and Week 4.

  • Assessment: For each sample, assess and record:

    • Physical Changes: Color, clarity, and presence of any precipitate.

    • Olfactory Changes: Dip a smelling strip into the solution and compare its scent profile against the Time 0 control. Note any dulling, sharpening, or off-notes.

Workflow Diagram:

StabilityTest cluster_storage Storage Conditions A Prepare 1% solution of Test Fragrance in EtOH/Water B Control: 25°C, Dark A->B C Stress 1: 40°C Oven A->C D Stress 2: UV Light Cabinet A->D E Evaluate at T=0, 1 Week, 4 Weeks B->E C->E D->E F Assess Olfactory Profile (vs. T=0 Control) E->F G Assess Physical Properties (Color, Clarity) E->G H Compile Stability Report F->H G->H

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 4-(4-Methylphenoxy)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-methylphenoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, in this crucial synthesis. As a versatile aromatic compound, this compound is a key intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. [1]This document provides in-depth, experience-driven advice in a question-and-answer format to help you diagnose and resolve common issues in your experimental workflow.

The synthesis of diaryl ethers like this compound is typically achieved through nucleophilic aromatic substitution, with the Williamson ether synthesis and the Ullmann condensation being two of the most prominent methods. [2][3]Both pathways, while effective, have nuances that can significantly impact reaction yield and purity. This guide will delve into the intricacies of both, offering practical, field-proven solutions.

Frequently Asked Questions (FAQs)

General Synthesis Questions

Q1: What are the primary synthesis routes for this compound, and what are their key differences?

A1: The two most common and effective methods are the Williamson ether synthesis and the Ullmann condensation.

  • Williamson Ether Synthesis: This is a classic SN2 reaction involving a phenoxide nucleophile attacking an aryl halide. [4][5]For this specific synthesis, it would involve the reaction of p-cresol with 4-halobenzaldehyde (typically 4-fluoro- or 4-chlorobenzaldehyde) in the presence of a base. [6]The key is the deprotonation of the phenol (p-cresol) to form a potent nucleophile. [7]* Ullmann Condensation: This method utilizes a copper catalyst to facilitate the coupling of an aryl halide with an alcohol or phenol. [3][8]It is particularly useful when the aryl halide is less reactive. [9]Traditional Ullmann reactions often required harsh conditions, but modern advancements with soluble copper catalysts and ligands have made the process more versatile and milder. [8][10] The choice between these methods often depends on the reactivity of the starting materials, desired reaction conditions (temperature, solvent), and catalyst cost.

Troubleshooting the Williamson Ether Synthesis Route

Q2: I'm attempting the Williamson synthesis using 4-chlorobenzaldehyde and p-cresol, but my yield is consistently below 30%. What are the likely causes?

A2: Low yields in this specific Williamson synthesis are a frequent issue. Here's a breakdown of potential causes and their solutions:

  • Incomplete Deprotonation of p-Cresol: The first step is the formation of the p-cresolate anion. If the base is not strong enough or used in insufficient quantity, the concentration of the active nucleophile will be low.

    • Troubleshooting:

      • Base Selection: While weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can be used for more acidic phenols, ensure anhydrous conditions as water can inactivate carbonate bases. [7][11]For less reactive systems, a stronger base like sodium hydride (NaH) might be necessary, though it requires stricter anhydrous conditions. [6] * Stoichiometry: Use at least a stoichiometric equivalent of the base, and in some cases, a slight excess can drive the equilibrium towards the phenoxide.

  • Poor Reactivity of 4-Chlorobenzaldehyde: Aryl chlorides are generally less reactive than aryl bromides or iodides in SNAr reactions. The electron-withdrawing aldehyde group helps, but it may not be sufficient.

    • Troubleshooting:

      • Switch Halide: If possible, use 4-fluorobenzaldehyde. The fluorine atom is a better leaving group in nucleophilic aromatic substitution, which can significantly improve reaction rates and yield. [12] * Increase Temperature: Higher temperatures can overcome the activation energy barrier. Reactions are often conducted at temperatures ranging from 50 to 100 °C. [4]However, be cautious as excessively high temperatures can lead to side reactions. [7]

  • Inappropriate Solvent Choice: The solvent plays a critical role in SN2 and SNAr reactions.

    • Troubleshooting:

      • Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are highly recommended. [4][7]They effectively solvate the cation of the phenoxide, leaving a more "naked" and reactive nucleophilic anion. [7]Protic solvents should be avoided as they can solvate the nucleophile, reducing its reactivity.

  • Presence of Water: Moisture is detrimental to the Williamson synthesis.

    • Troubleshooting:

      • Anhydrous Conditions: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. The presence of water will quench the phenoxide and can lead to hydrolysis of the aryl halide. [7][11] Q3: I'm observing significant side product formation, including what appears to be a self-condensation product of the benzaldehyde. How can I minimize this?

A3: Aldehyde self-condensation (an aldol-type reaction) can occur under basic conditions, especially at elevated temperatures.

  • Troubleshooting:

    • Control Temperature: Lowering the reaction temperature can favor the desired substitution reaction over elimination or condensation, which often have higher activation energies. [7] * Base Addition: Add the base slowly to the solution of p-cresol to form the phenoxide before adding the 4-halobenzaldehyde. This can minimize the time the aldehyde is exposed to strong base at high concentrations.

    • Choice of Base: A less-hindered, strong base is preferable for deprotonation. However, if condensation is a major issue, consider using a weaker base like potassium carbonate and extending the reaction time. [6]

Troubleshooting the Ullmann Condensation Route

Q4: My Ullmann condensation is sluggish, and I'm recovering a lot of my starting aryl halide. What's wrong?

A4: A sluggish Ullmann reaction often points to issues with the catalyst system or reaction conditions.

  • Inactive Catalyst: The copper catalyst is the heart of the Ullmann reaction.

    • Troubleshooting:

      • Catalyst Source: Traditional reactions used copper powder, which required activation. [8]Modern methods prefer soluble copper(I) salts like CuI or copper(II) salts like CuSO₄ which are reduced in situ. [13]Ensure your copper source is of high purity.

      • Ligand Addition: The addition of ligands, such as diamines or acetylacetonates, can significantly accelerate the reaction and allow for milder conditions by stabilizing the copper species in solution. [8][14]

  • Suboptimal Reaction Conditions: Ullmann reactions are highly sensitive to the reaction environment.

    • Troubleshooting:

      • Solvent: High-boiling polar solvents like DMF, N-methylpyrrolidone (NMP), or nitrobenzene are traditionally used. [8]However, some modern protocols have found success in non-polar solvents like toluene or xylene, especially with the right ligand. [15] * Temperature: Classical Ullmann reactions often require very high temperatures (>200 °C). [8]With modern catalysts and ligands, temperatures can often be lowered to the 90-140 °C range. [14][15]You may need to optimize the temperature for your specific substrate combination.

      • Base: A suitable base is required to deprotonate the phenol. [11]Potassium phosphate and cesium carbonate are often effective choices. [11] Q5: I'm getting a significant amount of dehalogenated benzaldehyde as a byproduct. How can I prevent this?

A5: Reductive dehalogenation is a known side reaction in copper-catalyzed couplings.

  • Troubleshooting:

    • Optimize Ligand: The ligand plays a crucial role in directing the reaction pathway. Screening different ligands, such as N,N-dimethylglycine, can help favor the desired C-O bond formation over reductive dehalogenation. [11] * Control Reaction Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize side reactions.

    • Reagent Purity: Ensure the purity of your solvent and reagents, as impurities can sometimes contribute to undesired reaction pathways.

Leveraging Phase Transfer Catalysis

Q6: Can Phase Transfer Catalysis (PTC) improve my yield in the Williamson synthesis of this compound?

A6: Absolutely. Phase Transfer Catalysis is an excellent technique to enhance the yield of this synthesis, especially when dealing with reactants in immiscible phases (e.g., an aqueous base and an organic solvent). [16][17]

  • How it Works: A phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports the phenoxide anion from the aqueous or solid phase into the organic phase where the 4-halobenzaldehyde is dissolved. [18][19]This increases the effective concentration of the nucleophile in the organic phase, accelerating the reaction. [19]* Implementation:

    • Dissolve the 4-halobenzaldehyde in a non-polar organic solvent like toluene.

    • Prepare an aqueous solution of the base (e.g., NaOH) and p-cresol.

    • Add a catalytic amount (1-5 mol%) of a phase transfer catalyst (e.g., tetrabutylammonium bromide).

    • Stir the biphasic mixture vigorously at an optimized temperature.

  • Benefits: PTC can lead to faster reaction times, lower reaction temperatures, and improved yields by overcoming the insolubility of the reactants. [17][19]

Data and Protocols

Table 1: Comparison of Reaction Parameters for Diaryl Ether Synthesis
ParameterWilliamson Ether SynthesisUllmann Condensation
Typical Halide Ar-F, Ar-Cl (activated)Ar-Br, Ar-I
Catalyst None (or Phase Transfer Catalyst)Copper (Cu(I) or Cu(II) salts)
Base K₂CO₃, Cs₂CO₃, NaOH, NaH [6][11]K₂CO₃, K₃PO₄, Cs₂CO₃ [11]
Solvent DMF, DMSO, Acetonitrile [7]DMF, NMP, Toluene, Xylene [8][15]
Temperature 50 - 120 °C [4]90 - 210 °C [8][14]
Experimental Protocol: Optimized Williamson Synthesis with Phase Transfer Catalysis
  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add p-cresol (1.0 eq.), 4-fluorobenzaldehyde (1.0 eq.), potassium carbonate (1.5 eq.), and toluene (5 mL per mmol of p-cresol).

  • Catalyst Addition: Add tetrabutylammonium bromide (0.05 eq.) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring for 4-8 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature. Add water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizing the Process

Diagram 1: General Williamson Ether Synthesis Mechanism

Williamson_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SNAr Reaction p-Cresol p-Cresol p-Cresolate p-Cresolate p-Cresol->p-Cresolate + Base Base Base Product This compound p-Cresolate->Product + 4-Halobenzaldehyde (SNAr Attack) 4-Halobenzaldehyde 4-Halobenzaldehyde

Caption: Mechanism of the Williamson ether synthesis.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Yield Start Low Yield Observed Check_Reaction_Type Which Synthesis Route? Start->Check_Reaction_Type Williamson Williamson Path Check_Reaction_Type->Williamson Williamson Ullmann Ullmann Path Check_Reaction_Type->Ullmann Ullmann W_Base Incomplete Deprotonation? Williamson->W_Base U_Catalyst Inactive Catalyst? Ullmann->U_Catalyst W_Halide Poor Halide Reactivity? W_Base->W_Halide No Sol_W_Base Use stronger base (NaH) or ensure anhydrous K2CO3 W_Base->Sol_W_Base Yes W_Solvent Wrong Solvent? W_Halide->W_Solvent No Sol_W_Halide Switch to 4-Fluorobenzaldehyde or increase temperature W_Halide->Sol_W_Halide Yes W_Water Moisture Present? W_Solvent->W_Water No Sol_W_Solvent Use polar aprotic solvent (DMF, DMSO) W_Solvent->Sol_W_Solvent Yes Sol_W_Water Use anhydrous reagents and dry glassware W_Water->Sol_W_Water Yes U_Conditions Suboptimal Conditions? U_Catalyst->U_Conditions No Sol_U_Catalyst Use Cu(I) salt, add ligand U_Catalyst->Sol_U_Catalyst Yes U_Side_Reaction Dehalogenation? U_Conditions->U_Side_Reaction No Sol_U_Conditions Optimize T, solvent, base U_Conditions->Sol_U_Conditions Yes Sol_U_Side_Reaction Screen different ligands U_Side_Reaction->Sol_U_Side_Reaction Yes

Caption: A logical workflow for troubleshooting low yield.

References

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Mapping Ignorance. (2019, February 7). The role of copper in the Ullmann reaction. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst. RSC Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 5). The Ullmann Ether Condensation. Retrieved from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • Slideshare. (n.d.). Phase transfer catalysis. Retrieved from [Link]

  • ARKAT USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Retrieved from [Link]

  • IAJPR. (2018, May 31). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Retrieved from [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • PMC - NIH. (2012, July 17). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 8). What Is Phase Transfer Catalysis? [Video]. YouTube. Retrieved from [Link]

  • PMC - PubMed Central - NIH. (n.d.). Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-(4-Methylphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(4-Methylphenoxy)benzaldehyde. This resource is designed for researchers, chemists, and professionals in drug development and materials science. Here, we address common challenges and frequently encountered side reactions during the synthesis of this valuable aromatic aldehyde. Our goal is to provide practical, experience-driven advice to help you troubleshoot and optimize your reaction outcomes.

I. Troubleshooting Guide: Common Issues & Solutions

This section tackles specific problems you might encounter during the synthesis of this compound, which is commonly prepared via a nucleophilic aromatic substitution (SNAr) reaction between p-cresol and 4-fluorobenzaldehyde or through an Ullmann condensation.

Question 1: My reaction is slow or incomplete, resulting in a low yield of the desired ether. What are the likely causes and how can I fix this?

Answer:

An incomplete reaction is a frequent issue stemming from several factors related to reaction conditions and reagent purity.

Root Cause Analysis:

  • Insufficient Base: The reaction, particularly when starting from a phenol like p-cresol, requires a base to deprotonate the hydroxyl group, forming the more nucleophilic phenoxide ion.[1] If the base is too weak or used in insufficient quantity, the concentration of the active nucleophile will be low, slowing down the reaction.

  • Poor Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) are ideal because they can solvate the cation of the base (e.g., K⁺ from K₂CO₃) while leaving the phenoxide anion relatively free to act as a nucleophile.[2] Using a protic or nonpolar solvent will significantly hinder the reaction rate.

  • Low Reaction Temperature: Nucleophilic aromatic substitution and Ullmann-type reactions often require elevated temperatures to overcome the activation energy barrier.[3] Insufficient heating can lead to a stalled or sluggish reaction.

  • Deactivated Aryl Halide: While 4-fluorobenzaldehyde is activated towards SNAr by the electron-withdrawing aldehyde group, using a less reactive halide like 4-chlorobenzaldehyde will require more forcing conditions (higher temperatures, stronger base).[4]

  • Catalyst Inactivity (Ullmann Condensation): If you are performing a copper-catalyzed Ullmann reaction, the copper source might be inactive.[5] Traditional Ullmann reactions often required "activated" copper powder.[3]

Troubleshooting Protocol:

  • Verify Base Stoichiometry and Strength: Ensure you are using at least one equivalent of a suitable base. For phenols, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective.[1] For less acidic starting materials, a stronger base like sodium hydride (NaH) might be necessary, though this increases the risk of side reactions.[1]

  • Optimize Solvent and Temperature: Switch to a high-purity, anhydrous polar aprotic solvent like DMF or DMSO.[6] Gradually increase the reaction temperature, monitoring the progress by TLC (Thin Layer Chromatography). For SNAr with 4-fluorobenzaldehyde, temperatures between 80-120 °C are typical. Ullmann reactions may require higher temperatures, sometimes exceeding 150 °C.[3]

  • Consider a More Reactive Halide: If using 4-chlorobenzaldehyde, consider switching to 4-fluorobenzaldehyde, as the fluoro group is a better leaving group in SNAr reactions due to the high electronegativity which polarizes the C-F bond.[4]

  • Catalyst Check (for Ullmann): If using a copper catalyst, ensure it is of good quality. Copper(I) salts like CuI are often more effective than copper metal.[7] The addition of a ligand, such as phenanthroline or picolinic acid, can also significantly improve catalyst performance and allow for milder reaction conditions.[8]

Question 2: I've isolated my product, but NMR analysis shows the presence of an isomeric byproduct. What is it and how can I prevent its formation?

Answer:

The most likely isomeric byproduct is from C-alkylation rather than the desired O-alkylation.

Root Cause Analysis:

The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring (specifically the ortho and para positions).[9] While O-alkylation is generally favored, under certain conditions, the aromatic ring can attack the electrophile, leading to C-alkylation byproducts.

  • Reaction Conditions: The ratio of O- to C-alkylation can be influenced by the solvent, counter-ion, and temperature. Harder cations (like Na⁺) and polar aprotic solvents tend to favor O-alkylation.

Visualizing O- vs. C-Alkylation:

G p_cresolate p-Cresolate Anion (Ambident Nucleophile) o_alkylation Desired Product This compound p_cresolate->o_alkylation O-Alkylation (Attack by Oxygen) c_alkylation Side Product C-Alkylated Isomer p_cresolate->c_alkylation C-Alkylation (Attack by Ring) benzaldehyde 4-Fluorobenzaldehyde (Electrophile) caption O- vs. C-Alkylation Pathways

Caption: Competing O- and C-alkylation pathways for the phenoxide nucleophile.

Preventative Measures:

  • Solvent Choice: Continue using polar aprotic solvents like DMF or DMSO, which favor O-alkylation.[2]

  • Base and Counter-ion: Using a potassium base (like K₂CO₃) is generally a good choice.

  • Temperature Control: Avoid excessively high temperatures, as this can sometimes increase the amount of C-alkylation.

  • Purification: If C-alkylation does occur, the isomers can typically be separated by column chromatography on silica gel, as they will have different polarities.

Question 3: My final product is contaminated with unreacted p-cresol. How can I effectively remove it?

Answer:

Residual p-cresol is a common purification challenge due to its similar aromatic nature to the product.

Root Cause Analysis:

  • Incomplete Reaction: As discussed in Question 1, the reaction may not have gone to completion.

  • Stoichiometry: Using a large excess of p-cresol will naturally lead to its presence in the crude product.

  • Ineffective Workup: Standard aqueous workups may not fully remove p-cresol.

Purification Protocol:

  • Aqueous Base Wash: The most effective way to remove phenolic impurities is by exploiting their acidity.

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer several times with a dilute aqueous base solution, such as 1M sodium hydroxide (NaOH) or 5% aqueous potassium carbonate (K₂CO₃).

    • This will deprotonate the acidic p-cresol, forming the water-soluble sodium or potassium p-cresolate salt, which will partition into the aqueous layer.

    • Caution: Vigorous or prolonged washing with strong base can potentially hydrolyze the desired ether product, although this is generally slow at room temperature.

  • Follow-up Washes: After the base wash, wash the organic layer with water to remove any residual base, followed by a brine wash to aid in drying.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Recrystallization/Chromatography: If impurities remain, the product can be further purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the reaction between 4-fluorobenzaldehyde and p-cresol?

The primary mechanism is a Nucleophilic Aromatic Substitution via an addition-elimination pathway (SNAr).[10] The electron-withdrawing aldehyde group activates the aromatic ring of 4-fluorobenzaldehyde, making it susceptible to attack by the nucleophilic p-cresolate anion.[4] This attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[10] Aromaticity is then restored by the elimination of the fluoride leaving group.

SNAr_Mechanism Reactants p-Cresolate + 4-Fluorobenzaldehyde Meisenheimer Meisenheimer Complex (Resonance-Stabilized Intermediate) Reactants->Meisenheimer Step 1: Nucleophilic Addition (Rate-Determining) Product This compound + F⁻ Meisenheimer->Product Step 2: Elimination of F⁻ (Fast) caption S(N)Ar Reaction Mechanism Workflow

Caption: Simplified workflow of the S(N)Ar addition-elimination mechanism.

Q2: Can I use 4-chlorobenzaldehyde instead of 4-fluorobenzaldehyde?

Yes, but it is generally less efficient for SNAr reactions. In SNAr, the rate-determining step is the nucleophilic attack.[11] The high electronegativity of fluorine makes the ipso-carbon more electrophilic and thus more susceptible to attack compared to chlorine. Therefore, reactions with 4-fluorobenzaldehyde are typically faster and occur under milder conditions.[4] Using 4-chlorobenzaldehyde may require higher temperatures or a copper catalyst (Ullmann conditions).[3]

Q3: What side reactions can occur with the benzaldehyde functional group?

The aldehyde group is generally stable under the basic conditions of the SNAr reaction. However, potential side reactions to be aware of include:

  • Cannizzaro Reaction: Under very strong basic conditions and high temperatures, aldehydes lacking an alpha-hydrogen can undergo disproportionation to form a primary alcohol and a carboxylic acid. This is generally not a major concern under typical SNAr conditions but is a possibility.

  • Oxidation: If the reaction is exposed to air for prolonged periods at high temperatures, the aldehyde may oxidize to the corresponding carboxylic acid, 4-(4-methylphenoxy)benzoic acid.[12] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

Q4: What are the optimal parameters for this synthesis?

The optimal parameters can vary, but a good starting point for the SNAr synthesis is summarized in the table below.

ParameterRecommended ConditionRationale & Potential Issues
Aryl Halide 4-FluorobenzaldehydeMore reactive than 4-chlorobenzaldehyde for SNAr.[4]
Phenol p-CresolThe nucleophile. Ensure it is pure and dry.
Base K₂CO₃ or Cs₂CO₃ (1.5-2.0 equiv.)Sufficiently basic to deprotonate the phenol without being overly harsh.[1]
Solvent Anhydrous DMF or DMSOPolar aprotic solvents accelerate SN2 and SNAr reactions.[2]
Temperature 80 - 120 °CBalances reaction rate with minimizing side reactions. Monitor by TLC.
Atmosphere Inert (Nitrogen or Argon)Prevents potential oxidation of the aldehyde group.[12]

III. References

  • Wikipedia. (2024). Williamson ether synthesis. Retrieved from [Link]

  • Ye, L., Han, C., Shi, P., Gao, W., & Mei, W. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Advances, 9(39), 22633–22638. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • RSC Publishing. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]

  • Mohamed Shams, Y., & Al Malak, S. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry, 3(4), 278-286. [Link]

  • ResearchGate. (2015). (PDF) Copper Promoted Synthesis of Diaryl Ethers. Retrieved from [Link]

  • Google Patents. (n.d.). US6455739B1 - Production of 4-fluorobenzaldehyde. Retrieved from

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2015). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (2024). Ullmann condensation. Retrieved from [Link]

  • Google Patents. (n.d.). CN101353297A - Synthetic method of 4-fluorobenzaldehyde. Retrieved from

  • Google Patents. (n.d.). CN106565445A - Preparation method of p-fluorobenzaldehyde. Retrieved from

  • University of Babylon. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Jumde, V. R., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5). [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Wikipedia. (2024). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). This compound. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines. Retrieved from

  • Google Patents. (n.d.). US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles. Retrieved from

Sources

Technical Support Center: Optimizing Reaction Conditions for Williamson Ether Synthesis of Diaryl Ethers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Diaryl Ether Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of forming the C-O bond between two aromatic rings. While the Williamson ether synthesis is a cornerstone of organic chemistry for preparing aliphatic ethers, its direct application to diaryl ethers is fraught with challenges due to the low reactivity of aryl halides.[1][2]

This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols, focusing on the more effective modern variations, such as the copper-catalyzed Ullmann condensation, which is the industry standard for this transformation.[3][4]

Part 1: The Core Challenge: Why Diaryl Ether Synthesis is Not a Classical Williamson Reaction

The traditional Williamson ether synthesis proceeds via an SN2 mechanism, where an alkoxide attacks an alkyl halide.[5][6] This mechanism is not feasible for forming a diaryl ether bond because the aryl halide substrate is unreactive towards backside nucleophilic attack (SN2) due to the steric hindrance of the aromatic ring and the high energy of the transition state.[6][7]

Therefore, the synthesis of diaryl ethers typically relies on related but distinct methods, most notably the Ullmann Condensation . This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.[3][8] While often discussed in the context of Williamson-type reactions, its mechanism is fundamentally different and requires specific optimization strategies. This guide will focus on troubleshooting these more practical and effective methods.

Part 2: Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common problems encountered during the synthesis of diaryl ethers in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction to form a diaryl ether is resulting in a very low yield or only recovering starting materials. What are the primary factors to investigate?

Answer: Low conversion is the most frequent issue and can typically be traced back to one or more of the following factors. A systematic approach is crucial for diagnosis.

The reaction requires the formation of a phenoxide, which acts as the nucleophile. Incomplete deprotonation is a common cause of failure.

  • The Cause: Phenols are more acidic than aliphatic alcohols, but a sufficiently strong base is still required to drive the equilibrium towards the phenoxide.[9] Weaker bases like sodium hydroxide (NaOH) may be insufficient, especially if trace amounts of water are present.[10]

  • The Solution:

    • Select an Appropriate Base: For diaryl ether synthesis, inorganic carbonate and phosphate bases are often preferred over hydrides for safety and efficacy. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are particularly effective.[8][11] Potassium carbonate (K₂CO₃) is a cost-effective alternative, though it may require higher temperatures.[1] Sodium hydride (NaH) can be used but requires strictly anhydrous conditions and careful handling.[7]

    • Ensure Anhydrous Conditions: The reaction is highly sensitive to moisture, which can consume the base and protonate the active phenoxide nucleophile.[2][12] Always use freshly dried solvents and reagents, and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

This is the central challenge in diaryl ether synthesis.

  • The Cause: Unactivated aryl halides (those without strong electron-withdrawing groups) are poor electrophiles.[1] The reaction often requires a catalyst to proceed.

  • The Solution:

    • Utilize a Copper Catalyst (Ullmann Conditions): The use of a copper(I) source, such as copper(I) iodide (CuI), is standard practice.[4][8] The catalyst facilitates the coupling of the phenoxide and the aryl halide.[13]

    • Add a Ligand: The efficiency of the copper catalyst is often dramatically improved by the addition of a ligand. Simple, inexpensive ligands like N,N-dimethylglycine or various amino acids have proven effective at lower temperatures.[8][14]

    • Consider Palladium Catalysis (Buchwald-Hartwig Ether Synthesis): As an alternative to copper, palladium-catalyzed methods are extremely powerful for C-O bond formation and often proceed under milder conditions, though the catalysts and ligands can be more expensive.[8]

The choice of solvent and temperature is critical for success.

  • The Cause: The solvent must solubilize the reactants and facilitate the reaction kinetics without interfering. Protic solvents can hydrogen-bond with the phenoxide, reducing its nucleophilicity.[5]

  • The Solution:

    • Solvent Selection: Use polar aprotic solvents. N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are excellent choices as they effectively solvate the counter-ion of the phenoxide, leaving the nucleophile more reactive.[1][5][9]

    • Temperature Control: Ullmann-type reactions often require elevated temperatures, typically in the range of 80-150 °C.[3][5][12] It is advisable to start at a lower temperature (e.g., 80-100 °C) and monitor the reaction's progress via TLC or GC before increasing the temperature, as excessively high heat can lead to decomposition.[12]

    • Reaction Time: These reactions can be slow, often requiring 1 to 24 hours to reach completion.[5][12] Monitor the reaction periodically to determine the point of maximum conversion.

Troubleshooting Workflow: Low Yield

G start Low / No Yield check_base Is the base strong enough? (e.g., K₃PO₄, Cs₂CO₃) start->check_base check_conditions Are conditions anhydrous? check_base->check_conditions Yes sol_base Action: Use a stronger base (K₃PO₄, Cs₂CO₃) or NaH with caution. check_base->sol_base No check_catalyst Is a catalyst being used for an unactivated aryl halide? check_conditions->check_catalyst Yes sol_conditions Action: Dry all reagents, solvents, and glassware. Use inert atmosphere. check_conditions->sol_conditions No check_temp Is the temperature optimal? (Typically 80-150 °C) check_catalyst->check_temp Yes sol_catalyst Action: Add Cu(I) catalyst (e.g., CuI) and a ligand (e.g., N,N-dimethylglycine). check_catalyst->sol_catalyst No check_solvent Is a polar aprotic solvent used? (DMF, DMSO, MeCN) check_temp->check_solvent Yes sol_temp Action: Optimize temperature. Start lower (80°C) and incrementally increase. check_temp->sol_temp No sol_solvent Action: Switch to DMF, DMSO, or Acetonitrile. check_solvent->sol_solvent No end_node Re-run and Monitor Reaction check_solvent->end_node Yes sol_base->end_node sol_conditions->end_node sol_catalyst->end_node sol_temp->end_node sol_solvent->end_node

Caption: A decision tree for troubleshooting low-yield diaryl ether synthesis.

Issue 2: Significant Side Product Formation

Question: My reaction is producing the desired diaryl ether, but I'm also getting significant, hard-to-separate byproducts. What are they and how can I prevent them?

Answer: Side reactions are common, but their formation can be minimized by carefully tuning the reaction conditions.

  • The Cause: The phenoxide ion is an ambident nucleophile, meaning it can react at two sites: the oxygen atom (O-alkylation) to form the desired ether, or the aromatic ring, typically at the ortho or para positions (C-alkylation).[9][15]

  • The Solution: The selectivity between O- and C-alkylation is highly dependent on the solvent.

    • Favor O-Alkylation: Use polar aprotic solvents like DMF or DMSO.[9] These solvents strongly solvate the cation but not the phenoxide anion, leaving the more electronegative oxygen atom as the more reactive site.

    • Avoid Protic Solvents: Protic solvents (like alcohols) can form hydrogen bonds with the oxygen atom, making it less available and increasing the likelihood of C-alkylation.[15]

  • The Cause: In copper-catalyzed reactions, the aryl halide can sometimes couple with itself to form a biaryl byproduct. This is more common at very high temperatures or with certain catalyst/ligand combinations.

  • The Solution:

    • Lower the Temperature: This is often the most effective solution.

    • Screen Ligands: If the problem persists, screening different ligands for the copper catalyst may identify a system less prone to homocoupling.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the best choice of base for diaryl ether synthesis?

There is no single "best" base, as the optimal choice depends on the specific substrates, solvent, and cost considerations. However, a general comparison can be made:

BaseFormulaStrengthAdvantagesDisadvantages
Sodium Hydride NaHVery StrongHighly effective for complete deprotonation.[1]Flammable solid, reacts violently with water, requires strictly anhydrous conditions.[16]
Potassium Carbonate K₂CO₃ModerateInexpensive, easy to handle, effective for many systems.[1][11]May require higher temperatures or longer reaction times.
Cesium Carbonate Cs₂CO₃StrongHighly effective, often allowing for lower reaction temperatures due to high solubility and the "cesium effect".[11]Significantly more expensive.
Potassium Phosphate K₃PO₄StrongExcellent performance, often providing high yields where other bases fail; does not require molecular sieves.[8][11]More expensive than K₂CO₃.

For general screening, K₃PO₄ is an excellent starting point due to its high efficacy and reliability.[8]

Q2: What is the mechanism of the copper-catalyzed Ullmann reaction?

While the exact mechanism is complex and debated, a simplified catalytic cycle is generally accepted to involve:

  • Oxidative Addition: The active Cu(I) catalyst reacts with the aryl halide (Ar-X) to form a Cu(III) intermediate.

  • Ligand Exchange: The phenoxide (Ar'-O⁻) displaces a ligand on the copper center.

  • Reductive Elimination: The diaryl ether (Ar-O-Ar') is formed, regenerating the Cu(I) catalyst.

Simplified Ullmann Condensation Cycle

G cu1 Cu(I) Catalyst cu3 Cu(III) Intermediate [Ar-Cu(III)-X] cu1->cu3 Oxidative Addition arx Aryl Halide (Ar-X) arx->cu3 cu3_o Cu(III) Complex [Ar-Cu(III)-OAr'] cu3->cu3_o Ligand Exchange ar_o Phenoxide (Ar'-O⁻) ar_o->cu3_o cu3_o->cu1 Reductive Elimination product Diaryl Ether (Ar-O-Ar') cu3_o->product

Caption: A simplified catalytic cycle for the Ullmann diaryl ether synthesis.

Q3: Can I use Phase-Transfer Catalysis (PTC) for this reaction?

Yes, phase-transfer catalysis can be a very effective strategy. A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide anion from a solid or aqueous phase into the organic phase where the aryl halide is dissolved.[10][17] This can offer several advantages:

  • Milder Conditions: Allows the use of less expensive bases like solid KOH or concentrated NaOH.[10]

  • No Need for Anhydrous Solvents: The reaction can often be run without the need for strictly anhydrous conditions.[17][18]

  • Improved Rates: Can lead to faster reactions and higher yields.[19]

Part 4: Optimized Experimental Protocol

This protocol describes a general and robust method for the copper-catalyzed synthesis of diaryl ethers, adapted from modern literature procedures.[8]

Copper-Catalyzed Diaryl Ether Synthesis (Ullmann-Type)

Materials:

  • Phenol (1.2 mmol, 1.2 equiv)

  • Aryl Bromide or Iodide (1.0 mmol, 1.0 equiv)

  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

  • N,N-Dimethylglycine (ligand) (0.2 mmol, 20 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous Acetonitrile or DMF (3-5 mL)

Procedure:

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), phenol (1.2 mmol), CuI (10 mol%), N,N-dimethylglycine (20 mol%), and K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Using a syringe, add the anhydrous solvent (e.g., acetonitrile, 3-5 mL).

  • Reaction: Place the vial in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC/MS. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Filter the mixture through a pad of Celite to remove insoluble inorganic salts.

    • Transfer the filtrate to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure diaryl ether.

References
  • A Guide to Alternative Bases for Diaryl Ether Synthesis: A Compar
  • Williamson ether synthesis. Wikipedia.
  • Common side reactions in the Williamson synthesis of ethers. (2025). Benchchem.
  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry.
  • Williamson Ether Synthesis. ChemTalk.
  • Williamson Ether Synthesis. (2025). J&K Scientific LLC.
  • An Ether Synthesis Using Phase Transfer Catalysis.
  • Contribution of phase transfer catalyst to green chemistry: A review. Jetir.Org.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
  • Troubleshooting low yields in the Williamson ether synthesis of 3-(2-Chloroethoxy)prop-1-ene. (2025). Benchchem.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • Synthetic Methods for Diaryl Ether Preparation Using Aryl
  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021). RSC Publishing.
  • Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of. (2024). Journal of Synthetic Chemistry.
  • Troubleshooting low yield in Williamson ether synthesis of crown ethers. (2025). Benchchem.
  • Phase transfer c
  • Troubleshooting Williamson ether synthesis side reactions. (2025). Benchchem.
  • Diaryl ether synthesis by etherification (aryl
  • Illustrate with examples the limitations of Williamson's synthesis. (2025). askIITians.
  • Williamson ether synthesis vs.
  • Williamson Ether Synthesis. Organic Chemistry Tutor.
  • Williamson Ether synthesis. (2025). Reddit.

Sources

Technical Support Center: Purification of 4-(4-Methylphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for common purification challenges in organic synthesis. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the removal of unreacted p-cresol from 4-(4-Methylphenoxy)benzaldehyde, a common step following its synthesis via methods like the Ullmann Condensation.[1][2] Our goal is to equip researchers, scientists, and drug development professionals with the expertise to diagnose and resolve purification issues effectively.

Understanding the Challenge: A Tale of Two Molecules

The synthesis of this compound often involves the coupling of p-cresol with a substituted benzaldehyde derivative.[2][3] Incomplete reaction invariably leaves unreacted p-cresol as a primary impurity. Separating these two compounds can be challenging due to their structural similarities. However, a key chemical difference allows for an efficient separation: the acidic phenolic hydroxyl group on p-cresol, which is absent in the final ether product.

This guide leverages this acidity to provide robust, field-proven purification protocols.

Physicochemical Properties Comparison

A successful separation strategy begins with understanding the physical properties of the compounds involved. The significant difference in acidity (p-cresol is weakly acidic, while the product is neutral) and the substantial gap in boiling points are the primary levers for purification.

Propertyp-Cresol (4-Methylphenol)This compound
Structure CH₃C₆H₄OHCH₃C₆H₄OC₆H₄CHO
Molecular Weight 108.14 g/mol [4]212.24 g/mol []
Appearance Colorless prismatic crystals or liquid[4][6]White to yellow powder or crystals[][7]
Melting Point 32-35.5 °C[4][8][9]46-52 °C[7]
Boiling Point ~202 °C[4][8][10]~334 °C[]
Acidity (pKa) ~10.2Not acidic
Solubility Sparingly soluble in water (20 g/L)[4]; Soluble in organic solvents and aqueous alkali.[6]Insoluble in water; Soluble in common organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of p-cresol so critical for my research?

Unreacted starting materials like p-cresol can interfere with subsequent reactions, leading to unwanted byproducts and lower yields. For drug development professionals, such impurities can introduce toxicity and affect the final product's stability and regulatory approval. Achieving high purity is essential for reliable and reproducible results.

Q2: What is the core chemical principle behind separating p-cresol from the non-phenolic product?

The separation hinges on the acidic nature of the phenol group in p-cresol. By washing the crude product (dissolved in a water-immiscible organic solvent) with an aqueous basic solution (e.g., sodium hydroxide), the acidic p-cresol is deprotonated to form the water-soluble sodium p-cresolate salt. This salt partitions into the aqueous layer, while the neutral this compound product remains in the organic layer.[11]

Q3: What are the most effective methods for removing unreacted p-cresol at a laboratory scale?

The most common and effective methods are:

  • Alkaline Liquid-Liquid Extraction: Highly efficient, scalable, and cost-effective. It is the recommended first-line approach.[11][12][13]

  • Silica Gel Column Chromatography: Used to achieve very high purity after a preliminary extraction, separating compounds based on polarity.[14][15]

  • Distillation (under reduced pressure): Feasible due to the large boiling point difference (~132 °C), but less practical for small scales and can risk thermal degradation of the product.

  • Chemical Scavenging: Involves adding a reagent that selectively reacts with the phenol to form a complex that is easily filtered off. This is a more specialized technique.

Q4: I performed a basic wash, but my NMR still shows p-cresol. What went wrong?

This is a common issue addressed in our troubleshooting section. The most likely causes are insufficient base, inadequate mixing of the two phases, or the formation of an emulsion that traps impurities. See the troubleshooting guide below for detailed solutions.[11]

Troubleshooting Guide: From Frustration to Purity

This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.

Issue 1: Incomplete removal of p-cresol after alkaline extraction.

  • Symptom: You've performed one or two washes with aqueous NaOH, but TLC or NMR analysis of your organic layer still shows a significant spot/peak corresponding to p-cresol.

  • Root Cause Analysis:

    • Insufficient Base: The reaction between p-cresol and NaOH is an equilibrium. If you do not use a sufficient molar excess of base, a significant amount of p-cresol will remain in its neutral, organic-soluble form.

    • Poor Mass Transfer: The acid-base reaction can only occur at the interface between the organic and aqueous layers. Inadequate mixing results in a low surface area, leading to an inefficient extraction.[11]

  • Solution:

    • Increase Base Concentration/Volume: Use a 1-2 M solution of NaOH. Perform at least three vigorous extractions to ensure the equilibrium is driven towards the formation of the water-soluble salt.

    • Ensure Thorough Mixing: After adding the aqueous base to your separatory funnel, shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup. Allow the layers to separate completely before draining.[11]

Issue 2: An emulsion has formed during the extraction, preventing layer separation.

  • Symptom: The interface between the organic and aqueous layers is cloudy and fails to resolve into two clear layers after standing.

  • Root Cause Analysis: Emulsions are colloidal suspensions of one liquid in another, often stabilized by trace impurities. They are common when using strong bases or with vigorous shaking.

  • Solution:

    • Add Brine: Add a small amount of saturated aqueous sodium chloride (brine) solution. The increased ionic strength of the aqueous layer helps to break the emulsion.

    • Gentle Swirling: Gently swirl the separatory funnel instead of shaking vigorously.

    • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help break the emulsion.

Issue 3: p-Cresol and the product are co-eluting during column chromatography.

  • Symptom: Fractions collected from your silica gel column contain both your desired product and the p-cresol impurity.

  • Root Cause Analysis: The polarity of your eluent (mobile phase) is too high. A high-polarity solvent will move both the moderately polar p-cresol and the slightly less polar benzaldehyde product down the column too quickly, preventing effective separation.[15][16]

  • Solution:

    • Optimize Your Solvent System: p-Cresol is more polar than this compound due to its hydroxyl group. Use a less polar solvent system. Start with a low-polarity eluent like 95:5 Hexane:Ethyl Acetate and gradually increase the polarity (e.g., to 90:10, 85:15).

    • TLC First: Always determine the optimal solvent system using Thin Layer Chromatography (TLC) before running a column. The ideal eluent should give a well-separated spot for the product with an Rf value of approximately 0.3.[14]

    • Proper Column Packing: Ensure your column is packed evenly without air bubbles or cracks to prevent channeling, which leads to poor separation.[14][17]

Validated Experimental Protocols

Protocol 1: High-Efficiency Removal by Alkaline Extraction

This protocol is the most direct method for bulk removal of p-cresol.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether) at a concentration of approximately 50-100 mg/mL.

  • First Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M aqueous sodium hydroxide (NaOH) solution.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes. Invert the funnel and open the stopcock periodically to vent pressure.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower aqueous layer, which now contains the sodium p-cresolate.

  • Repeat: Repeat the extraction (steps 2-4) two more times with fresh 1 M NaOH solution to ensure complete removal.

  • Neutral Wash: Wash the organic layer with an equal volume of water, followed by an equal volume of saturated aqueous NaCl (brine) to remove residual NaOH and dissolved water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified product.

Diagram 1: Alkaline Extraction Workflow

crude Crude Mixture (Product + p-Cresol) in Organic Solvent sep_funnel Separatory Funnel crude->sep_funnel add_naoh Add 1M NaOH (aq) Shake & Vent sep_funnel->add_naoh layers Phase Separation add_naoh->layers aq_layer Aqueous Layer (Sodium p-cresolate) [Discard] layers->aq_layer Repeat 2x org_layer Organic Layer (Product) layers->org_layer wash_brine Wash with Brine org_layer->wash_brine dry Dry with Na₂SO₄ wash_brine->dry concentrate Concentrate dry->concentrate product Purified Product concentrate->product

Caption: Workflow for removal of p-cresol via alkaline extraction.

Diagram 2: Chemical Principle of Separation

cluster_org Organic Phase (e.g., Ethyl Acetate) cluster_aq Aqueous Phase p_cresol p-Cresol (Acidic) Organic Soluble cresolate Sodium p-Cresolate (Salt) Water Soluble p_cresol->cresolate + NaOH (aq) product This compound (Neutral) Organic Soluble

Caption: p-Cresol reacts with NaOH to move into the aqueous phase.

Protocol 2: High-Purity Separation by Column Chromatography

This protocol is ideal for removing trace amounts of p-cresol or other impurities after an initial workup.

  • TLC Analysis: Determine the optimal eluent composition by running TLC plates with the crude mixture. A good starting point is a mixture of Hexane and Ethyl Acetate. The goal is to achieve a clear separation between the product spot and the impurity spot.

  • Column Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate). Pack a glass column with the slurry, ensuring no air bubbles are trapped. Add a small layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting the column with the low-polarity solvent, collecting fractions in test tubes or vials.

  • Gradient Elution (Optional but Recommended): Slowly increase the polarity of the eluent (e.g., from 98:2 to 90:10 Hexane:Ethyl Acetate) to speed up the elution of the more polar product after the less polar impurities have been washed off.

  • Fraction Monitoring: Spot each fraction onto a TLC plate to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the highly purified this compound.

References

  • Wikipedia. p-Cresol. [Link]

  • Ottokemi. p-Cresol, 98% 106-44-5 India. [Link]

  • PubMed Central. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • PubMed Central. Extraction and characterization of phenolic compounds and their potential antioxidant activities. [Link]

  • CMU.edu.jm. How to Column Aldehydes: A Comprehensive Guide. [Link]

  • SciSpace. Extraction techniques for the determination of phenolic compounds in food. [Link]

  • Columbia University. Column chromatography. [Link]

  • Springer Nature Experiments. Extraction and Isolation of Phenolic Compounds. [Link]

  • PMC - NIH. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Link]

  • YouTube. Seperation of phenol from given organic mixture by using solvent extraction method. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • Google Patents.
  • PJSIR. SEPARATION OF MIXTURE OF m-CRESOL AND P-CRESOL BY DISSOCIATION EXTRACTION. [Link]

  • YouTube. Performing Column Chromatography. [Link]

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Technical Support Center: Catalyst Deactivation in Ullmann Condensation for 4-(4-Methylphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Ullmann condensation synthesis of 4-(4-Methylphenoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for catalyst deactivation and other common issues encountered during this specific diaryl ether synthesis.

Introduction to the Ullmann Condensation

The Ullmann condensation is a powerful and widely utilized method for the formation of diaryl ethers, a structural motif present in numerous pharmaceuticals, natural products, and advanced materials.[1][2] The reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[2] Specifically, the synthesis of this compound involves the coupling of 4-chlorobenzaldehyde or 4-bromobenzaldehyde with p-cresol in the presence of a copper catalyst and a base.

While effective, the Ullmann condensation is not without its challenges. One of the most common hurdles is catalyst deactivation, which can lead to low yields, incomplete reactions, and the formation of unwanted byproducts.[3][4] This guide will delve into the intricacies of catalyst deactivation and provide actionable troubleshooting strategies to ensure the success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the active catalytic species in the Ullmann condensation?

A1: The active catalytic species is widely considered to be Cu(I).[5][6][7] While Cu(0) and Cu(II) sources can be used, it is believed that they are converted in situ to the active Cu(I) species under the reaction conditions.[6][7] The Cu(I) catalyst is crucial for facilitating the key steps of the catalytic cycle, including oxidative addition to the aryl halide.[8][9]

Q2: Why is the choice of ligand so important in modern Ullmann reactions?

A2: Ligands play a multifaceted role in the Ullmann condensation. They can:

  • Stabilize the Cu(I) catalyst: This prevents disproportionation or precipitation of the catalyst, thereby maintaining its concentration in the active form.[5]

  • Increase catalyst solubility: This is particularly important in less polar solvents.

  • Facilitate reductive elimination: This is the final step in the catalytic cycle that forms the desired C-O bond and regenerates the active catalyst.[9]

  • Prevent catalyst deactivation: Certain ligands can shield the copper center from inhibitors or prevent the formation of inactive catalyst species.

Commonly used ligands include amino acids (e.g., N,N-dimethylglycine), diamines, and phenanthrolines.[5][10] The development of ligand-accelerated protocols has significantly improved the efficiency and lowered the required reaction temperatures of the Ullmann condensation.[7]

Q3: What are the primary pathways for catalyst deactivation in this reaction?

A3: Catalyst deactivation can occur through several mechanisms:

  • Oxidation of Cu(I) to inactive Cu(II) species: This is a common deactivation pathway, particularly in the presence of air or other oxidizing agents.[11]

  • Formation of insoluble copper aggregates: The catalyst can precipitate out of the reaction mixture, effectively removing it from the catalytic cycle.

  • Strong coordination of substrates or products: The desired product or even the starting materials can bind too strongly to the copper center, inhibiting further catalytic turnover.

  • Ligand degradation: The ligand itself can be consumed through side reactions, such as N-arylation.

  • Base-induced deactivation: Some studies suggest that strong ligation of carbonate bases to the active copper species can be a reason for deactivation.[12]

Q4: Why is reductive dehalogenation of the aryl halide a common side reaction?

A4: The formation of a dehalogenated arene (e.g., benzaldehyde from 4-halobenzaldehyde) is a frequent side reaction. This can be caused by:

  • Presence of protic impurities: Water or other protic species can lead to the reduction of the aryl halide.[5]

  • Suboptimal ligand choice: An inappropriate ligand may not efficiently promote the desired cross-coupling pathway, favoring the reductive dehalogenation pathway instead.[13]

  • High reaction temperatures: Elevated temperatures can sometimes promote undesired side reactions.[5]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues related to catalyst deactivation during the synthesis of this compound.

Problem Potential Cause(s) Related to Catalyst Deactivation Recommended Solution(s)
Low or No Product Yield Inactive Catalyst: The copper source may be oxidized (Cu(II)) or of poor quality.[5]- Use a fresh, high-purity Cu(I) salt (e.g., CuI, CuBr). - Consider pre-activating the catalyst or using a Cu(I) source known to be highly active.
Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates, leading to slow catalysis or deactivation.[5]- Screen a variety of ligands, such as N,N-dimethylglycine, 1,10-phenanthroline, or L-proline.[5]
Catalyst Poisoning: Impurities in the reagents or solvent can act as catalyst poisons.- Ensure all reagents and solvents are of high purity and anhydrous.[13]
Reaction Stalls Before Completion Gradual Catalyst Deactivation: The active Cu(I) species is slowly being converted to an inactive form over the course of the reaction.- Add a fresh portion of the catalyst and ligand to the reaction mixture. - Some stalled reactions can be rejuvenated by the addition of Cu(0), which can reduce inactive Cu(II) back to active Cu(I).[6]
Product Inhibition: The diaryl ether product may be strongly coordinating to the copper catalyst, preventing further turnover.- Try running the reaction at a lower concentration. - In some cases, a change in solvent may help to mitigate product inhibition.
Formation of Significant Dehalogenated Byproduct Inefficient Catalytic Cycle: The catalyst is promoting the reductive dehalogenation of the 4-halobenzaldehyde.- Optimize the ligand-to-copper ratio. An excess of ligand is not always beneficial. - Screen different ligands; for electron-rich aryl bromides, N,N-dimethylglycine has proven effective.[13]
Presence of Water: Moisture can facilitate the dehalogenation pathway.- Ensure strictly anhydrous conditions by drying all glassware, reagents, and solvents. Using molecular sieves can be beneficial.[13]
Inconsistent Results Between Batches Variability in Catalyst Activity: The quality and age of the copper source can vary.- Use a consistent source and batch of copper catalyst. - Consider titrating the active Cu(I) content of your catalyst if you suspect significant oxidation.
Atmospheric Oxygen: Inconsistent exclusion of air can lead to variable levels of catalyst oxidation.- Employ rigorous inert atmosphere techniques (e.g., glovebox or Schlenk line) for reaction setup.

Key Experimental Protocols

General Protocol for the Synthesis of this compound via Ullmann Condensation

This protocol provides a starting point for the synthesis. Optimization of specific parameters may be necessary.

Materials:

  • 4-Bromobenzaldehyde (1.0 eq)

  • p-Cresol (1.2 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • N,N-Dimethylglycine (ligand) (0.2 eq)

  • Potassium carbonate (K₂CO₃), dried (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromobenzaldehyde, p-cresol, CuI, N,N-dimethylglycine, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Heating: Heat the reaction mixture to 120-140°C with vigorous stirring.[14]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the copper catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with a dilute aqueous ammonia solution to remove any residual copper, followed by washes with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizing the Process
Troubleshooting Workflow for Catalyst Deactivation

G start Low Yield or Stalled Reaction check_reagents Verify Reagent Purity and Anhydrous Conditions start->check_reagents check_catalyst Assess Catalyst and Ligand Quality check_reagents->check_catalyst If problem persists optimize_conditions Optimize Reaction Conditions (Temp, Conc.) check_catalyst->optimize_conditions If catalyst is active change_catalyst Use Fresh/Different Copper Source check_catalyst->change_catalyst If catalyst is suspect screen_ligands Screen Alternative Ligands optimize_conditions->screen_ligands If optimization fails success Successful Synthesis optimize_conditions->success Improved results screen_ligands->success Improved results change_catalyst->optimize_conditions

Caption: A workflow for troubleshooting catalyst deactivation.

Simplified Catalytic Cycle and Deactivation Pathways

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways CuI Cu(I)L Active Catalyst OxAdd Oxidative Addition (Ar-Cu(III)(X)L) CuI->OxAdd + Ar-X Aggregation Catalyst Aggregation (Precipitation) CuI->Aggregation Precipitation Transmetalation Transmetalation (Ar-Cu(III)(OAr')L) OxAdd->Transmetalation + Ar'-O⁻ CuII Cu(II)L Inactive OxAdd->CuII Oxidation RedElim Reductive Elimination Transmetalation->RedElim RedElim->CuI + Ar-O-Ar'

Caption: The Ullmann catalytic cycle and key deactivation routes.

References

Sources

Technical Support Center: Synthesis of 4-(4-Methylphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-(4-Methylphenoxy)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile intermediate in their work.[1][2] Here, we address common challenges encountered during its synthesis, offering in-depth troubleshooting advice and validated protocols to enhance the purity and yield of your final product.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific experimental challenges.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in the synthesis of this compound, typically prepared via a nucleophilic aromatic substitution reaction (such as the Ullmann condensation or Williamson ether synthesis), can stem from several factors.[3][4][5]

Potential Causes & Recommended Actions:

  • Incomplete Deprotonation of p-Cresol: The reaction requires the formation of the p-cresolate anion to act as a nucleophile. If using a weak base or insufficient equivalents of the base, the deprotonation will be incomplete.

    • Solution: For reactions involving aryl halides, stronger bases like potassium carbonate or cesium carbonate are often more effective than sodium hydroxide.[6] Ensure at least stoichiometric amounts of the base are used. For Williamson-type reactions, strong bases like sodium hydride (NaH) or potassium hydride (KH) can be employed to ensure complete deprotonation of the phenol.[6][7]

  • Reaction Temperature and Time: The Ullmann condensation traditionally requires high temperatures to proceed efficiently.[4][8] Modern catalytic systems can lower this requirement, but inadequate heating will slow down the reaction rate.[5]

    • Solution: For Ullmann-type reactions, ensure the temperature is maintained, often in the range of 110-130°C.[9] Reaction times can vary, but monitoring by Thin Layer Chromatography (TLC) is crucial to determine the point of completion, which can take several hours.[7]

  • Catalyst Inactivity: In copper-catalyzed Ullmann reactions, the copper source's activity is critical.[4][5]

    • Solution: Use freshly purchased, high-purity copper(I) salts (e.g., CuI). In some cases, in situ activation of copper powder can improve reactivity.[8]

Q2: I'm observing significant amounts of unreacted 4-halobenzaldehyde and/or p-cresol in my crude product. How can I drive the reaction to completion?

The presence of starting materials post-reaction indicates incomplete conversion.

Potential Causes & Recommended Actions:

  • Sub-optimal Molar Ratios: An incorrect stoichiometric ratio of reactants can leave one of the starting materials in excess.

    • Solution: A slight excess of the p-cresolate nucleophile (around 1.01-1.05 equivalents relative to the 4-halobenzaldehyde) can help to ensure the complete consumption of the electrophile.[9]

  • Inefficient Mixing: In a heterogeneous reaction mixture (e.g., with potassium carbonate as the base), poor stirring can limit the interaction between reactants.

    • Solution: Ensure vigorous mechanical or magnetic stirring throughout the reaction to maintain a well-suspended mixture.

  • Solvent Choice: The choice of solvent plays a critical role in SN2 and nucleophilic aromatic substitution reactions.

    • Solution: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-methylpyrrolidone (NMP) are generally preferred as they can solvate the cation of the base, leaving the anion more nucleophilic.[4][6][7]

Q3: The purified product is off-color (yellow or brown) instead of a white or pale-yellow solid. What causes this discoloration and how can I prevent it?

Discoloration often points to the presence of impurities formed through side reactions or degradation.

Potential Causes & Recommended Actions:

  • Oxidation of the Aldehyde: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially at elevated temperatures in the presence of air.[10]

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[11] During workup and purification, avoid prolonged exposure to air.

  • Formation of Colored Byproducts: High reaction temperatures can sometimes lead to the formation of polymeric or other colored impurities.

    • Solution: While high temperatures may be necessary, avoid overheating. Once the reaction is complete, cool the mixture promptly. Purification via recrystallization or column chromatography is effective at removing these impurities.[12][13]

Frequently Asked Questions (FAQs)

What is the most common synthetic route for this compound?

The most prevalent methods are variations of nucleophilic aromatic substitution, including the Ullmann condensation and the Williamson ether synthesis.[3][4] The Ullmann condensation typically involves the reaction of an aryl halide (like 4-fluorobenzaldehyde or 4-chlorobenzaldehyde) with a phenol (p-cresol) in the presence of a copper catalyst and a base.[4][5] The Williamson ether synthesis involves the reaction of an alkyl or aryl halide with an alkoxide or phenoxide.[3][14]

How do I choose between recrystallization and column chromatography for purification?

The choice depends on the scale of the synthesis and the nature of the impurities.

  • Recrystallization is often suitable for larger-scale purifications where the impurities have significantly different solubility profiles from the desired product.[13] It is generally a more cost-effective and less labor-intensive method for obtaining highly crystalline material.[13] A common solvent system for recrystallization of similar compounds is an ethanol/water mixture.[13][15]

  • Column Chromatography is highly effective for removing impurities with similar polarities to the product and is ideal for smaller-scale reactions or when very high purity (>99%) is required.[13][16] A typical eluent system would be a mixture of hexanes and ethyl acetate.[13][16]

What are the key spectroscopic features to confirm the identity and purity of this compound?
  • ¹H NMR: Expect to see a singlet for the aldehyde proton around 9.9-10.1 ppm. The aromatic protons will appear as a series of doublets in the range of 7.0-8.0 ppm. A singlet for the methyl group protons should be visible around 2.3-2.4 ppm.

  • ¹³C NMR: The carbonyl carbon of the aldehyde will give a signal around 190-194 ppm.[15]

  • FT-IR: Look for a strong carbonyl (C=O) stretch for the aldehyde at approximately 1690-1700 cm⁻¹.[15] The C-O-C ether linkage will show a characteristic stretch around 1220-1250 cm⁻¹.[15]

  • Melting Point: The reported melting point is in the range of 46-52 °C.[1][17] A sharp melting point within this range is a good indicator of purity.

Quantitative Data Summary

ParameterRecommended Value/ConditionRationale
Reactant Ratio 1.0 : 1.01-1.05 (4-halobenzaldehyde : p-cresol)A slight excess of the nucleophile drives the reaction to completion.[9]
Base K₂CO₃ or Cs₂CO₃ (Ullmann)Effective for deprotonating phenols in polar aprotic solvents.[6][12]
Catalyst (Ullmann) CuI (1-10 mol%)A common and effective copper(I) source for Ullmann condensations.[5]
Solvent DMF, DMSO, or NMPPolar aprotic solvents enhance nucleophilicity.[4][6][7]
Temperature 110-130 °C (Ullmann)Sufficient thermal energy to overcome the activation barrier.[9]
Purification Eluent Hexanes:Ethyl Acetate (e.g., 5:1 to 10:1)Good for separating the moderately polar product from non-polar and highly polar impurities on silica gel.[13]
Recrystallization Solvent Ethanol/Water or n-HeptaneProvides good solubility at high temperatures and poor solubility at low temperatures for crystal formation.[12][13]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized by first performing TLC analysis to determine the ideal eluent system.[13]

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel (230-400 mesh) in the least polar eluent mixture (e.g., 10:1 hexanes:ethyl acetate).[13]

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica gel.[13]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Adsorb the sample onto a small amount of silica gel or Celite by concentrating the solution to dryness.

    • Carefully load the dry sample onto the top of the column.

    • Add another thin layer of sand.

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions in test tubes.

    • Monitor the elution of the product using TLC.

    • Combine the fractions containing the pure product.

  • Concentration:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.[16]

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • The ideal solvent should dissolve the crude product at its boiling point but not at room temperature.[13] Ethanol/water or n-heptane are good starting points.[12][13]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.[13]

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature. Crystal formation should occur.

    • Once at room temperature, place the flask in an ice bath to maximize crystal yield.[13]

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

    • Dry the crystals under vacuum.

Workflow and Decision Making

Purification_Strategy cluster_decision Decision Point Crude_Product Crude Product Analysis (TLC, ¹H NMR) Impurity_Profile Assess Impurity Profile Crude_Product->Impurity_Profile High_Impurity Multiple Impurities or Similar Polarity Impurity_Profile->High_Impurity Complex Low_Impurity Minor Impurities or Different Polarity Impurity_Profile->Low_Impurity Simple Column_Chromatography Column Chromatography High_Impurity->Column_Chromatography Recrystallization Recrystallization Low_Impurity->Recrystallization Pure_Product Pure this compound Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: Decision workflow for selecting a purification method.

References

  • BenchChem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
  • Wikipedia. (2023, December 2). Williamson ether synthesis. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Ullmann condensation. Retrieved from [Link]

  • Linden, A., & D'Souza, D. M. (2015). Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 71(11), o1021–o1022. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Google Patents. (2021). A kind of preparation method of 4- (4- formvlphenoxv) benzaldehyde.
  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline via Ullmann Condensation.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5). Retrieved from [Link]

  • BenchChem. (n.d.). Purification of 4-(Hexyloxy)benzaldehyde by column chromatography vs recrystallization.
  • Google Patents. (1996). Process for producing 4- (4-alkylphenoxy) benzylamines.
  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-benzyloxybenzaldehyde. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?. Retrieved from [Link]

  • Molbase. (n.d.). 3-(4-methylphenoxy)benzaldehyde. Retrieved from [Link]

  • Ilhan, I. O., et al. (2012). 4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o135. Retrieved from [Link]

  • Google Patents. (2014). Catalyzed synthesis method for m-phenoxy benzaldehyde.
  • ResearchGate. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5-aminomethylbenzaldehydes. Retrieved from [Link]

Sources

Technical Support Center: Byproducts in the Reaction of 4-Fluorobenzaldehyde and p-Cresol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the acid-catalyzed condensation of 4-fluorobenzaldehyde and p-cresol. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, with a specific focus on identifying and mitigating common byproducts.

The reaction, a variant of the Friedel-Crafts alkylation, is a powerful method for synthesizing bis(4-hydroxy-3-methylphenyl)(4-fluorophenyl)methane, a precursor for various functional materials and pharmaceutical scaffolds. However, like many electrophilic aromatic substitutions on activated rings, controlling selectivity can be challenging. This guide provides in-depth, field-proven insights to help you optimize your reaction for higher yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the reaction between 4-fluorobenzaldehyde and p-cresol?

The primary product is bis(4-hydroxy-3-methylphenyl)(4-fluorophenyl)methane . This compound is formed when two molecules of p-cresol react with one molecule of 4-fluorobenzaldehyde under acid catalysis. The reaction proceeds via electrophilic aromatic substitution, where the protonated aldehyde forms a carbocation that is attacked by the electron-rich p-cresol rings.

Q2: What are the most common byproducts in this reaction and how do they form?

The most common byproducts arise from three main issues: lack of regioselectivity, over-alkylation, and oxidation.

  • Ortho-Substituted Isomers: The hydroxyl and methyl groups of p-cresol direct the electrophilic attack to the positions ortho to the hydroxyl group. This leads to the formation of (2-hydroxy-5-methylphenyl)(4-hydroxy-3-methylphenyl)(4-fluorophenyl)methane (the 2,4'-isomer) and bis(2-hydroxy-5-methylphenyl)(4-fluorophenyl)methane (the 2,2'-isomer).[1]

  • Oligomeric Materials: If the reaction is not carefully controlled, the initial product, which is still reactive, can be further alkylated by another molecule of the aldehyde-carbocation intermediate, leading to higher molecular weight oligomers or polymeric resins.[1][2]

  • Oxidation Products: Under certain conditions, especially with strong acids or exposure to air at elevated temperatures, the aldehyde can be oxidized to 4-fluorobenzoic acid .[3][4][5]

  • Ether Byproducts (O-Alkylation): Although less common in Friedel-Crafts C-alkylation, some reaction may occur at the phenolic oxygen, leading to ether byproducts.[2]

Q3: Why is an acid catalyst necessary for this reaction?

An acid catalyst, typically a Brønsted acid (like H₂SO₄, HCl) or a Lewis acid (like AlCl₃), is crucial for activating the 4-fluorobenzaldehyde.[6] The acid protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and facilitating the formation of a benzyl-type carbocation intermediate. This highly reactive electrophile is then attacked by the nucleophilic p-cresol.[7]

Q4: How does reaction temperature influence byproduct formation?

Temperature is a critical parameter.

  • Higher temperatures generally increase the reaction rate but can decrease selectivity, leading to a higher proportion of ortho-substituted isomers and oligomeric byproducts.[2] It can also promote unwanted side reactions like oxidation.

  • Lower temperatures favor the formation of the thermodynamically more stable para-substituted product but may lead to a sluggish or incomplete reaction.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiment, offering potential causes and actionable solutions.

Issue 1: My final product is a complex mixture with low yield of the desired bis(4-hydroxy-3-methylphenyl)(4-fluorophenyl)methane.

  • Potential Cause 1: Incorrect Stoichiometry. The molar ratio of reactants is critical. An excess of the aldehyde can promote the formation of oligomeric byproducts.

    • Solution: Use a molar excess of p-cresol relative to 4-fluorobenzaldehyde. A common starting point is a 2.5:1 or 3:1 ratio of p-cresol to aldehyde. This ensures the electrophile is more likely to encounter a starting cresol molecule rather than the bulkier, and slightly less reactive, initial product.[2]

  • Potential Cause 2: Catalyst Activity Too High or Temperature Uncontrolled. Highly active catalysts (e.g., AlCl₃) or high reaction temperatures can reduce selectivity, favoring the formation of ortho-isomers and polymers.[2][8]

    • Solution:

      • Optimize Temperature: Begin the reaction at a lower temperature (e.g., 0-10 °C) and allow it to slowly warm to room temperature. Monitor progress by TLC to find the optimal balance between reaction rate and selectivity.

      • Choose a Milder Catalyst: Consider using a milder Brønsted acid like concentrated HCl or a solid acid catalyst, which can offer better control than strong Lewis acids.

  • Visualization: Troubleshooting Low Selectivity Below is a flowchart to diagnose and address poor product selectivity.

    G start Problem: Complex Mixture / Low Yield cause1 Check Reactant Ratio (Cresol:Aldehyde) start->cause1 cause2 Review Reaction Conditions (Temperature & Catalyst) start->cause2 cause3 Analyze Starting Materials start->cause3 sol1a Increase p-Cresol Excess (e.g., 2.5:1 or 3:1) cause1->sol1a Is ratio < 2:1? sol2a Lower Initial Temperature (e.g., 0-10 °C) cause2->sol2a Was temp > RT? sol2b Use Milder Catalyst (e.g., conc. HCl vs AlCl3) cause2->sol2b Using strong Lewis Acid? sol3a Verify Purity via NMR/GC Remove Impurities cause3->sol3a Impurities detected?

    Caption: Troubleshooting flowchart for poor reaction selectivity.

Issue 2: My purified product has a persistent pink or brown coloration.

  • Potential Cause: Oxidation Byproducts. Phenolic compounds are susceptible to oxidation, forming highly colored quinone-type structures. This can be exacerbated by heat, light, and the presence of trace metal impurities or strong acid catalysts. The aldehyde starting material can also oxidize to 4-fluorobenzoic acid.[3][4]

    • Solution:

      • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.

      • Degas Solvents: Use solvents that have been degassed prior to use.

      • Purification: Attempt recrystallization with the addition of a small amount of a reducing agent like sodium bisulfite or dithionite to revert colored quinone impurities back to their colorless phenol form. Column chromatography on silica gel is also effective.

Issue 3: The reaction is very slow or does not proceed to completion.

  • Potential Cause 1: Catalyst Deactivation. Phenols can coordinate with Lewis acid catalysts, such as AlCl₃, through the lone pairs on the hydroxyl oxygen.[9][10] This deactivates the catalyst, preventing it from activating the aldehyde.

    • Solution: If using a Lewis acid, a stoichiometric amount or even an excess may be required to overcome this deactivation.[2] Alternatively, switching to a strong Brønsted acid catalyst (e.g., sulfuric acid) can circumvent this specific issue.

  • Potential Cause 2: Insufficient Activation. The reaction temperature may be too low for the chosen catalyst system, preventing the reaction from overcoming its activation energy.

    • Solution: Monitor the reaction by TLC. If no product is formed after a reasonable time at low temperature, gradually increase the temperature in increments (e.g., by 10 °C) and continue monitoring.

Key Byproduct Formation Pathways

The following diagram illustrates the mechanistic pathways leading to the desired product and major byproducts.

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Second Addition & Side Reactions Aldehyde 4-Fluorobenzaldehyde Carbocation Activated Carbocation (Electrophile) Aldehyde->Carbocation Protonation Oxidation 4-Fluorobenzoic Acid (Oxidation Byproduct) Aldehyde->Oxidation [O] Catalyst H+ (Acid Catalyst) Catalyst->Aldehyde Cresol p-Cresol (Nucleophile) Carbocation->Cresol Attack on Ring Product1 Mono-alkylation Product Cresol->Product1 Para Attack (Major) Ortho_Attack Ortho Attack Cresol->Ortho_Attack Ortho Attack (Minor) Desired_Product Desired Product (bis-adduct) Product1->Desired_Product Second Para Attack Ortho_Byproduct Ortho-Para Isomer (Byproduct) Ortho_Attack->Ortho_Byproduct Second Para Attack Oligomer Oligomeric Byproduct Desired_Product->Oligomer Over-alkylation

Caption: Reaction mechanism showing formation of the desired product and key byproducts.

Data Summary: Byproduct Distribution

The precise ratio of byproducts is highly dependent on reaction conditions. However, typical distributions often follow the trends outlined in the table below.

Byproduct TypeTypical Conditions Favoring FormationMethod of Mitigation
Ortho/Para Isomers High temperature, strong catalystsLower reaction temperature, use of bulkier catalysts
Oligomers/Polymers Excess aldehyde, high temperatureUse excess p-cresol, control temperature, shorter reaction time
Oxidation Products Presence of O₂, strong acids, heatUse inert atmosphere, purified/degassed solvents

Experimental Protocols

Protocol 1: Synthesis of bis(4-hydroxy-3-methylphenyl)(4-fluorophenyl)methane

This protocol is a representative example and should be optimized for your specific laboratory conditions.

  • Reactant Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add p-cresol (e.g., 2.7 g, 25 mmol).

  • Dissolution: Add a suitable solvent like toluene or dichloromethane (20 mL).

  • Cooling: Cool the mixture to 0-5 °C using an ice bath.

  • Aldehyde Addition: Add 4-fluorobenzaldehyde (e.g., 1.24 g, 10 mmol) to the stirred solution.

  • Catalyst Addition: Slowly and carefully add the acid catalyst (e.g., 1 mL of concentrated sulfuric acid) dropwise, ensuring the temperature does not rise above 10 °C.

  • Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench it by slowly adding cold water (30 mL). Separate the organic layer, wash it with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

References

  • BenchChem. (2025). Improving yield and purity in Friedel-Crafts alkylation of phenols. BenchChem Technical Support.
  • Ding, Y., et al. (n.d.). Catalytic Oxidation of Benzaldehyde to Benzoic Acid with Keggin Polyoxometalate [(CH2)5NH2]3PW12O40. Asian Journal of Chemistry.
  • Scientific.Net. (n.d.).
  • Unknown Author. (n.d.).
  • Michigan State University Chemistry. (n.d.).
  • Wikipedia. (n.d.).
  • J&K Scientific LLC. (2025).
  • Sathee Forum. (2025). Explain why phenol does not undergo Friedel–Crafts alkylation easily, though it is highly reactive towards electrophilic substitution?.
  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol.
  • Pearson. (n.d.).
  • Google Patents. (n.d.). Process for making bis(hydroxyphenyl)methanes.

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preventing decomposition of 4-(4-Methylphenoxy)benzaldehyde during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 4-(4-Methylphenoxy)benzaldehyde

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile aromatic aldehyde in their synthetic workflows. Given its unique structure, featuring an aldehyde, a diaryl ether, and a methyl group, understanding its stability and potential decomposition pathways is critical for achieving high-yield, reproducible results. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate decomposition and optimize your reactions.

Troubleshooting Guide: Common Decomposition Issues

This section addresses specific experimental observations that indicate the degradation of this compound and provides actionable solutions based on chemical principles.

Question 1: My reaction mixture is turning yellow or brown, and post-reaction analysis (TLC, LC-MS) shows a new, more polar spot, which I've identified as 4-(4-Methylphenoxy)benzoic acid. What is causing this, and how can I prevent it?

Answer:

  • Probable Cause: Autoxidation of the Aldehyde. This is the most common decomposition pathway for aromatic aldehydes. The aldehyde group (-CHO) is highly susceptible to oxidation to a carboxylic acid (-COOH), especially in the presence of atmospheric oxygen.[1][2][3] This process, known as autoxidation, is a free-radical chain reaction that can be initiated by light, heat, or trace metal impurities.[1][4] Solvents, particularly ethers like THF or dioxane that can form peroxides, can also accelerate this degradation.

  • Proposed Solutions:

    • Implement an Inert Atmosphere: The most effective way to prevent oxidation is to rigorously exclude oxygen from your reaction. This involves using standard air-sensitive techniques.[5][6][7] A detailed protocol for setting up an inert atmosphere reaction is provided below.

    • Use Peroxide-Free Solvents: Ethereal solvents are notorious for forming explosive peroxides upon storage in the presence of air and light. These peroxides are potent oxidizing agents. Always test your solvents for the presence of peroxides before use.[8][9][10][11] A protocol for testing and removing peroxides is available in the protocols section.

    • Control Reaction Temperature: Higher temperatures can increase the rate of autoxidation. If your desired reaction allows, consider running it at a lower temperature.

    • Store the Aldehyde Properly: Ensure the starting material is stored correctly—under an inert atmosphere (e.g., in a desiccator backfilled with argon or nitrogen), in a cool, dark place, and tightly sealed to prevent prolonged exposure to air.[12][13]

Question 2: My mass spectrometry results show the presence of 4-cresol and 4-hydroxybenzaldehyde. What reaction is causing the cleavage of the diaryl ether bond?

Answer:

  • Probable Cause: Acid-Catalyzed Ether Cleavage. The diaryl ether linkage in this compound is generally stable. However, it can be cleaved under strongly acidic conditions, particularly with strong hydrohalic acids like HBr or HI at elevated temperatures.[14][15][16][17] The reaction proceeds by protonation of the ether oxygen, making it a better leaving group.[16][17] While diaryl ethers are more resistant to cleavage than alkyl ethers, this pathway can become significant under harsh acidic conditions.[14][15]

  • Proposed Solutions:

    • Avoid Strong Protic Acids: If your methodology permits, substitute strong acids like HBr, HI, or concentrated H₂SO₄ with milder Lewis acids or use alternative synthetic routes that do not require such harsh conditions.

    • Moderate Reaction Temperature: If a strong acid is indispensable, perform the reaction at the lowest possible temperature to minimize the rate of the ether cleavage side reaction.

    • Limit Reaction Time: Monitor the reaction closely (e.g., by TLC or in-situ IR) and quench it as soon as the starting material is consumed to prevent extended exposure to the cleaving conditions.

Question 3: I'm running a reaction under strongly basic conditions (e.g., concentrated NaOH) and my aldehyde is being consumed, but I'm isolating both 4-(4-Methylphenoxy)benzyl alcohol and 4-(4-Methylphenoxy)benzoic acid. What is happening?

Answer:

  • Probable Cause: The Cannizzaro Reaction. this compound lacks α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group). In the presence of a strong base, aldehydes without α-hydrogens undergo a disproportionation reaction known as the Cannizzaro reaction.[18][19][20] In this process, one molecule of the aldehyde is reduced to the corresponding primary alcohol, while a second molecule is oxidized to the carboxylic acid.[20][21]

  • Proposed Solutions:

    • Use a Milder Base: If the goal is not to induce the Cannizzaro reaction, switch to a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) or an inorganic base with lower hydroxide concentration (e.g., K₂CO₃, Cs₂CO₃) if the reaction chemistry allows.

    • Protect the Aldehyde: If the synthetic sequence requires strongly basic conditions for another part of the molecule, consider protecting the aldehyde group first. A common method is to form a cyclic acetal (e.g., using ethylene glycol and an acid catalyst), which is stable to strong bases.[22] The acetal can be easily removed later under mild acidic conditions to regenerate the aldehyde.

    • Temperature Control: The Cannizzaro reaction rate is temperature-dependent. Running the reaction at 0 °C or below can help suppress this side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound? A: To ensure long-term stability, the compound should be stored in an amber glass vial to protect it from light.[12] The vial should be tightly sealed and stored in a cool, dark, and dry place. For optimal preservation, flush the vial with an inert gas like argon or nitrogen before sealing and store it in a desiccator.[12][13]

Q2: Which solvents are recommended, and which should be avoided? A: Recommended solvents include high-purity, peroxide-free toluene, dichloromethane, or acetonitrile. Be cautious with ethereal solvents like THF and diethyl ether; always ensure they are freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or are certified peroxide-free and stabilized with an inhibitor like BHT.[23]

Q3: How can I monitor the decomposition of the aldehyde during my reaction? A: Thin-Layer Chromatography (TLC) is a simple and effective method. The product of oxidation, 4-(4-Methylphenoxy)benzoic acid, is significantly more polar than the starting aldehyde and will have a much lower Rf value. Staining with an oxidizing agent like potassium permanganate can also help visualize spots. For more quantitative analysis, periodic sampling and analysis by LC-MS or GC-MS are recommended.

Data & Diagrams

Table 1: Summary of Decomposition Pathways and Mitigation Strategies
Decomposition Pathway Symptom / Byproduct(s) Primary Cause Key Mitigation Strategy
Autoxidation Reaction color darkens; formation of 4-(4-Methylphenoxy)benzoic acid.Exposure to atmospheric oxygen.Use an inert atmosphere (N₂ or Ar); use peroxide-free solvents.
Ether Cleavage Formation of 4-cresol and 4-hydroxybenzaldehyde.Strong acids (HBr, HI) and heat.Avoid strong protic acids; reduce reaction temperature.
Cannizzaro Reaction Formation of alcohol and carboxylic acid products in a ~1:1 ratio.Strong base (e.g., conc. NaOH, KOH).Use a milder, non-nucleophilic base or protect the aldehyde group.
Diagram 1: Key Decomposition Pathways

This diagram illustrates the main chemical transformations that lead to the degradation of the target molecule under different conditions.

DecompositionPathways Start This compound Oxidation_Product 4-(4-Methylphenoxy)benzoic Acid Start->Oxidation_Product [O₂], light, heat (Autoxidation) Cleavage_Products 4-Cresol + 4-Hydroxybenzaldehyde Start->Cleavage_Products Strong Acid (HBr, HI) + Heat Cannizzaro_Products Corresponding Alcohol + Carboxylic Acid Start->Cannizzaro_Products Strong Base (NaOH) (No α-H)

Caption: Major decomposition routes for this compound.

Diagram 2: Troubleshooting Workflow for Impurity Detection

This workflow provides a logical sequence of steps for identifying the cause of unexpected byproducts in your reaction.

TroubleshootingWorkflow Start Unexpected Byproduct Detected (e.g., by LC-MS, TLC) Check_Polarity Is the byproduct more polar than starting material? Start->Check_Polarity Check_Mass_Acid Does MS show fragments of Cresol or Hydroxybenzaldehyde? Check_Polarity->Check_Mass_Acid No Oxidation Probable Cause: Aldehyde Oxidation Check_Polarity->Oxidation Yes Check_Mass_Base Does MS show both Alcohol and Acid products? Check_Mass_Acid->Check_Mass_Base No Cleavage Probable Cause: Ether Cleavage Check_Mass_Acid->Cleavage Yes (Acidic Conditions) Cannizzaro Probable Cause: Cannizzaro Reaction Check_Mass_Base->Cannizzaro Yes (Basic Conditions) Sol_Oxidation Solution: Use Inert Atmosphere, Peroxide-Free Solvents Oxidation->Sol_Oxidation Sol_Cleavage Solution: Avoid Strong Acids, Lower Temperature Cleavage->Sol_Cleavage Sol_Cannizzaro Solution: Use Milder Base, Protect Aldehyde Cannizzaro->Sol_Cannizzaro

Caption: A step-by-step guide to diagnosing decomposition issues.

Experimental Protocols

Protocol 1: General Procedure for an Air-Sensitive Reaction

This protocol describes a standard setup using a nitrogen or argon balloon to maintain an inert atmosphere, suitable for small-scale laboratory synthesis.[24][25]

  • Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser, etc.) at >120 °C for at least 4 hours, or flame-dry under vacuum.[6][26] Assemble the glassware hot and allow it to cool under a stream of inert gas (N₂ or Ar).

  • Seal the System: Place rubber septa over all openings of the reaction flask.

  • Inert Gas Purge: Inflate a balloon with nitrogen or argon. Attach a needle to the balloon and insert it through the septum of the reaction flask. Insert a second, shorter needle as a vent.[25]

  • Flush the Flask: Allow the inert gas to flow through the flask for 5-10 minutes to displace all the air.[25] Remove the vent needle first, then the gas inlet needle, leaving the flask under a positive pressure of inert gas (the balloon will remain slightly inflated).

  • Reagent Addition: Add dry, degassed solvents and liquid reagents via a gas-tight syringe.[27][28] Add solid reagents quickly by briefly removing a septum and adding the solid under a positive flow of inert gas (a "nitrogen blanket").

  • Maintain Atmosphere: Keep the balloon of inert gas attached to the reaction flask throughout the entire reaction and workup until the compound is no longer susceptible to degradation.

Protocol 2: Testing for and Removing Peroxides from Solvents

  • Testing: Use commercially available peroxide test strips.[8][9][11] For solvents like THF or diethyl ether, dip the strip into the solvent for 1-2 seconds, remove it, and let the solvent evaporate. Then, add one drop of deionized water to the test pad.[8][11] Compare the resulting color to the chart provided. A concentration >10 ppm is generally considered unsafe and requires purification.

  • Removal (for non-stabilized solvents):

    • Activated Alumina: Pass the solvent through a column of activated basic alumina. This is a fast and effective method for removing peroxides.

    • Distillation: For ethereal solvents, reflux over sodium metal and benzophenone until a deep blue or purple color persists. This indicates the solvent is both dry and free of oxygen/peroxides. Distill the solvent directly into the reaction flask under an inert atmosphere. Caution: Never distill solvents to dryness, as this can concentrate explosive peroxides.

References

  • Title: Safely testing organic solvents for peroxides | Environmental Health and Safety Source: The University of Iowa URL: [Link]

  • Title: Quickly Test For Organic Peroxides Using XploSens PS Source: XploSafe Technical Services URL: [Link]

  • Title: Peroxide Tests | Health, Safety and Environment Office Source: The Hong Kong University of Science and Technology URL: [Link]

  • Title: Organic Peroxide Formers: Testing and Labeling Source: University of Southern California Environmental Health & Safety URL: [Link]

  • Title: Can Dip Strips Really Test for Peroxides in Organic Solvents Semiquantitatively? Source: ACS Chemical Health & Safety URL: [Link]

  • Title: Cannizzaro Reaction and Crossed Cannizzaro Reaction Source: Pharmaguideline URL: [Link]

  • Title: Cannizzaro Reaction Mechanism Source: SATHEE CUET URL: [Link]

  • Title: Inert atmosphere Definition - Organic Chemistry II Source: Fiveable URL: [Link]

  • Title: Cannizzaro reaction Source: Wikipedia URL: [Link]

  • Title: Aldehydes and Ketones to Carboxylic Acids Source: Chemistry Steps URL: [Link]

  • Title: Inert Atmosphere Source: YouTube (Organic Chemistry Tutor) URL: [Link]

  • Title: 18.3: Reactions of Ethers - Acidic Cleavage Source: Chemistry LibreTexts URL: [Link]

  • Title: General Mechanism of The Cannizzaro Reaction Source: Scribd URL: [Link]

  • Title: 19.3: Oxidation of Aldehydes and Ketones Source: Chemistry LibreTexts URL: [Link]

  • Title: What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ? Source: ResearchGate URL: [Link]

  • Title: How to create inert atmosphere ? Source: ResearchGate URL: [Link]

  • Title: 7.3: Inert Atmospheric Methods Source: Chemistry LibreTexts URL: [Link]

  • Title: Proposed mechanism for the oxidation of aldehydes to carboxylic acids... Source: ResearchGate URL: [Link]

  • Title: 18.3 Reactions of Ethers: Acidic Cleavage Source: Chemistry LibreTexts URL: [Link]

  • Title: What's the most common method for the protection of aldehydes? Source: Reddit URL: [Link]

  • Title: Ch17: Oxidation of CHO to COOH Source: University of Calgary URL: [Link]

  • Title: Synthesis of carboxylic acids by oxidation of aldehydes Source: Organic Chemistry Portal URL: [Link]

  • Title: ether cleavage with strong acids Source: YouTube (Professor Dave Explains) URL: [Link]

  • Title: Acidic cleavage of ethers (SN2) Source: Master Organic Chemistry URL: [Link]

  • Title: Techniques for Handling Air- and Moisture-Sensitive Compounds Source: University of Pittsburgh URL: [Link]

  • Title: Ether cleavage Source: Wikipedia URL: [Link]

  • Title: Video: Radical Autoxidation Source: JoVE URL: [Link]

  • Title: Beyond Reactive Oxygen Species: Aldehydes as Arbitrators of Alarm and Adaptation Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: How We Handle Air Sensitive Samples Source: Momentum Transfer URL: [Link]

  • Title: Handling air-sensitive reagents AL-134 Source: Massachusetts Institute of Technology URL: [Link]

  • Title: Light-induced autoxidation of aldehydes to peracids and carboxylic acids Source: RSC Publishing URL: [Link]

  • Title: The autoxidation of aldehydes. (A) Mechanism of aldehydes autoxidation. (B) Reactions in the progress of selected aromatic aldehydes autooxidation. Source: ResearchGate URL: [Link]

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Technical Support Center: Synthesis of 4-(4-Methylphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-methylphenoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate. This compound is a valuable building block in the production of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, ensuring a safe, efficient, and scalable process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound are variations of nucleophilic aromatic substitution, primarily the Williamson ether synthesis and the Ullmann condensation.

  • Williamson Ether Synthesis: This classic SN2 reaction involves the deprotonation of p-cresol (4-methylphenol) to form the corresponding phenoxide, which then displaces a halide from a 4-halobenzaldehyde (typically 4-fluorobenzaldehyde or 4-chlorobenzaldehyde).[3][4] This method is often favored for its versatility and the use of readily available starting materials.[5]

  • Ullmann Condensation: This copper-catalyzed reaction couples an aryl halide with an alcohol.[6] In this context, it would involve reacting a 4-halobenzaldehyde with p-cresol in the presence of a copper catalyst and a base. While effective, Ullmann reactions can require higher temperatures and the use of metal catalysts, which may need to be removed from the final product.[7][8]

Q2: I'm seeing low yields in my initial lab-scale reaction. What are the likely causes?

A2: Low yields at the lab scale can often be attributed to several factors:

  • Incomplete Deprotonation: In the Williamson synthesis, the p-cresol must be fully converted to its phenoxide for the reaction to proceed efficiently. Insufficient base or the use of a base that is not strong enough can lead to unreacted starting material.

  • Reaction Conditions: Time, temperature, and solvent choice are critical. Williamson ether syntheses are typically conducted at temperatures between 50-100°C and can take anywhere from 1 to 8 hours to reach completion.[3][9]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. Common side reactions include elimination reactions if using sterically hindered halides, or oxidation of the aldehyde group.[9]

  • Purity of Reagents: The purity of starting materials and solvents can have a substantial impact on the reaction outcome.[10]

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: Scaling up any chemical reaction introduces new hazards that must be carefully managed.[10][11] For the synthesis of this compound, key safety considerations include:

  • Thermal Runaway: Exothermic reactions, such as the Ullmann condensation, can generate significant heat.[8] Without proper temperature control, this can lead to a dangerous increase in reaction rate and pressure.[10][11]

  • Handling of Reagents: p-Cresol is a skin irritant and toxic.[12] Strong bases like sodium hydroxide can cause severe chemical burns.[12] Proper personal protective equipment (PPE) is essential.

  • Solvent Hazards: Many organic solvents are flammable and can pose inhalation risks. Ensure adequate ventilation and avoid ignition sources.

  • Work-up Procedures: Handling large volumes of solvents and aqueous solutions during extractions and washes increases the risk of spills and exposure.[10][11]

Troubleshooting Guide for Scale-Up Challenges

This section provides a detailed breakdown of specific issues that may arise during the scale-up of this compound synthesis, along with actionable solutions.

Problem 1: Reaction Stalls or Proceeds Slowly at Larger Scale

Possible Causes:

  • Inefficient Mixing: What works in a small flask with a magnetic stir bar may not be sufficient for a larger reactor.[11] Poor mixing can lead to localized temperature gradients and concentration differences, slowing down the reaction.

  • Heat Transfer Issues: As the reaction volume increases, the surface-area-to-volume ratio decreases, making it more difficult to control the internal temperature.[11] This can prevent the reaction from reaching the optimal temperature.

  • Reagent Addition Rate: In semi-batch processes, the rate of addition of one reagent to another can significantly impact the reaction kinetics and selectivity.[13]

Troubleshooting Suggestions:

Suggestion Rationale
Implement Overhead Mechanical Stirring Provides more efficient and consistent agitation for larger volumes and viscous mixtures, ensuring better homogeneity.[11]
Monitor Internal Reaction Temperature Use a thermocouple to track the internal temperature, as it can differ significantly from the external bath temperature.[10] This allows for more precise control over the reaction conditions.
Optimize Reagent Addition Profile For exothermic reactions, a controlled, slow addition of the limiting reagent can help manage heat generation and maintain a stable temperature.[13]
Consider Phase Transfer Catalysis (PTC) The use of a phase transfer catalyst, such as a quaternary ammonium salt, can enhance reaction rates by facilitating the transfer of the phenoxide from an aqueous or solid phase to the organic phase where the 4-halobenzaldehyde is dissolved.[3][14] This can lead to milder reaction conditions and improved yields.[15]

Experimental Protocol: Williamson Ether Synthesis with Phase Transfer Catalysis

  • To a mechanically stirred reactor, add p-cresol, 4-fluorobenzaldehyde, and a suitable solvent (e.g., toluene).

  • Add a catalytic amount of a phase transfer catalyst (e.g., tetrabutylammonium bromide).

  • Slowly add a concentrated aqueous solution of a strong base (e.g., sodium hydroxide) while monitoring the internal temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 80-90°C) and monitor the progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and proceed with the work-up.

Problem 2: Increased Formation of Impurities and Byproducts

Possible Causes:

  • Oxidation of the Aldehyde: The aldehyde functional group is susceptible to oxidation to a carboxylic acid, especially at elevated temperatures and in the presence of air.[16]

  • Side Reactions of p-cresol: p-Cresol can undergo self-condensation or react with other species in the reaction mixture under harsh conditions.[17]

  • Hydrolysis of the Halobenzaldehyde: In the presence of a strong base and water, 4-halobenzaldehydes can be hydrolyzed to 4-hydroxybenzaldehyde.

Troubleshooting Suggestions:

Suggestion Rationale
Maintain an Inert Atmosphere Blanketing the reaction with an inert gas like nitrogen or argon can minimize the oxidation of the aldehyde group.
Control Reaction Temperature Overheating can promote side reactions. Maintain the reaction at the lowest effective temperature.[10]
Azeotropic Removal of Water If using a Williamson synthesis with a solid base like potassium carbonate, co-distilling water with a solvent like toluene can drive the reaction to completion and prevent hydrolysis side reactions.[18]
Optimize Base Stoichiometry Using a large excess of a strong base can promote unwanted side reactions. Carefully control the amount of base used.

Workflow for Minimizing Byproducts

G start Initiate Reaction Scale-Up check_purity Analyze Crude Product for Impurities (HPLC/GC-MS) start->check_purity high_oxidation High Levels of Carboxylic Acid? check_purity->high_oxidation Yes high_hydrolysis High Levels of 4-Hydroxybenzaldehyde? check_purity->high_hydrolysis No success Byproducts Minimized check_purity->success Purity Acceptable implement_inert Implement/Improve Inert Atmosphere (N2/Ar) high_oxidation->implement_inert other_byproducts Other Significant Byproducts? high_hydrolysis->other_byproducts No azeotropic_removal Consider Azeotropic Water Removal high_hydrolysis->azeotropic_removal Yes optimize_temp Lower Reaction Temperature other_byproducts->optimize_temp Yes optimize_base Optimize Base Stoichiometry other_byproducts->optimize_base No re_evaluate Re-evaluate Reaction Conditions implement_inert->re_evaluate optimize_temp->re_evaluate azeotropic_removal->re_evaluate optimize_base->re_evaluate re_evaluate->check_purity

Caption: Troubleshooting workflow for byproduct formation.

Problem 3: Difficulties with Product Isolation and Purification

Possible Causes:

  • Emulsion Formation During Work-up: The presence of phenoxides and other salts can lead to the formation of stable emulsions during aqueous extractions, making phase separation difficult.

  • Product Crystallization Issues: The product may oil out or form a fine, difficult-to-filter solid upon crystallization. A patent suggests that adding water to a filtrate of the product in an organic solvent and cooling can facilitate crystallization.[18]

  • Removal of Copper Catalyst (Ullmann Reaction): If using a copper-catalyzed process, residual copper may need to be removed to meet product specifications, which can be challenging at a large scale.[7]

Troubleshooting Suggestions:

Suggestion Rationale
Brine Wash Washing the organic layer with a saturated sodium chloride solution (brine) can help break emulsions by increasing the ionic strength of the aqueous phase.
Solvent Selection for Crystallization Screen various solvent systems (e.g., ethanol/water, heptane, isopropanol) to find conditions that provide well-formed crystals. Controlled cooling rates can also improve crystal morphology.
Filtration through Celite® Passing the crude reaction mixture through a pad of a filter aid like Celite® can help remove finely dispersed solids before extraction.
Chelating Agents for Copper Removal In the case of an Ullmann reaction, washing the organic phase with a solution of a chelating agent (e.g., EDTA) can help extract residual copper into the aqueous phase.

Conclusion

Successfully scaling up the synthesis of this compound requires a systematic approach to identifying and mitigating potential challenges. By carefully considering factors such as reaction kinetics, heat transfer, mixing efficiency, and byproduct formation, researchers can develop a robust and safe process. This guide provides a foundation for troubleshooting common issues, but it is crucial to conduct a thorough risk assessment before any scale-up is attempted.[11][13] Continuous monitoring and a deep understanding of the underlying chemistry are paramount to achieving a high-yielding and efficient synthesis at an industrial scale.

References

  • University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). University of Massachusetts Boston. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Williamson ether synthesis. Retrieved from [Link]

  • Shahare, H. V., Bhoyar, P. K., Dhabarde, D. M., Jadhav, S. P., & Pawar, G. M. (n.d.). Phase Transfer Catalytic Synthesis of Aromatic Aldehydes. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety. Retrieved from [Link]

  • Fauske & Associates. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Retrieved from [Link]

  • MiraCosta College. (2012, November 14). Chemistry 211 Experiment 4. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Rivas-García, T., et al. (2024, December 8). A Tribute to Ullmann's Work: Expanding Copper Coil Reactor Applications toward the Hydroxylation of Aryl Bromides. Organic Process Research & Development. Retrieved from [Link]

  • International Journal of Pharmacy and Technology. (2018, May 31). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Retrieved from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • International Journal of Chemical Sciences. (2016, October 7). Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). This compound | 61343-83-7. Retrieved from [Link]

  • Google Patents. (2021, November 9). A kind of preparation method of 4- (4- formvlphenoxv) benzaldehyde.
  • Rasayan J. Chem. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for the production of 4-hydroxybenzaldehyde derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Selective Synthesis of p-Hydroxybenzaldehyde by Liquid-Phase Catalytic Oxidation of p-Cresol. Retrieved from [Link]

  • Google Patents. (n.d.). US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles.
  • Google Patents. (n.d.). EP0323290A1 - Process for the preparation of aromatic aldehydes.
  • Rasayan J. Chem. (2025, November 26). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Copper and manganese: two concordant partners in the catalytic oxidation of p-cresol to p-hydroxybenzaldehyde. Retrieved from [Link]

  • Journal of the Chemical Society C. (1966). Condensation of p-cresol with carbon tetrachloride. Retrieved from [Link]

  • ResearchGate. (2023, November 7). Novel chalcone analogs derived from 4-(benzyloxy)benzaldehyde. Retrieved from [Link]

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Technical Support Center: Work-up Procedure for 4-(4-Methylphenoxy)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-Methylphenoxy)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the experimental work-up of this valuable organic compound.[1][2] Our goal is to equip you with the expertise and practical insights needed to optimize your purification process and ensure high-purity yields.

I. Troubleshooting Guide: Navigating Common Work-up Challenges

This section addresses specific issues that can arise after the primary reaction for synthesizing this compound, which is often achieved via Williamson ether synthesis or Ullmann condensation.

Issue 1: Emulsion Formation During Aqueous Extraction

Q: I'm observing a persistent emulsion at the organic-aqueous interface in my separatory funnel after adding the aqueous wash solution. How can I break this emulsion and proceed with the extraction?

A: Emulsion formation is a common problem, especially when residual base or salts are present. Here’s a systematic approach to resolve it:

  • Causality: Emulsions are stabilized by surfactants or fine solid particulates at the interface of two immiscible liquids. In this synthesis, this can be caused by unreacted phenoxide salts or finely divided inorganic salts.

  • Step-by-Step Solution:

    • Patience and Gentle Agitation: First, allow the separatory funnel to stand undisturbed for 10-15 minutes. Sometimes, the layers will separate on their own. Gentle swirling, rather than vigorous shaking, can also help.

    • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to break up the emulsion by reducing the solubility of the organic component in the aqueous phase.

    • Filtration: If a solid precipitate is visible and suspected to be the cause, filter the entire mixture through a pad of Celite or glass wool to remove the particulate matter.[3]

    • Temperature Change: Gently warming the separatory funnel in a warm water bath can sometimes decrease the viscosity of the layers and promote separation.

    • Solvent Addition: Adding a small amount of the organic solvent used for extraction (e.g., diethyl ether, ethyl acetate) can sometimes help to break the emulsion.[4]

Issue 2: Product is a Gooey Precipitate Instead of a Solid

Q: After acidification to precipitate my product, I'm getting an oily or gooey substance instead of a filterable solid. What's causing this and how can I isolate my product?

A: This "oiling out" phenomenon often occurs when the melting point of the product is close to or below the temperature of the solution, or if impurities are depressing the melting point. This compound has a melting point of 47-51 °C.[5]

  • Causality: The presence of impurities, such as unreacted starting materials or side products, can act as a eutectic mixture, lowering the melting point of your desired compound.

  • Troubleshooting Protocol:

    • Cooling: Ensure the mixture is thoroughly cooled in an ice bath. Vigorous stirring during cooling can promote crystallization.

    • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the oil. This can provide nucleation sites for crystallization to begin.

    • Solvent-Induced Precipitation: If the oil persists, you can attempt to redissolve it in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture) and then allow it to cool slowly.[6] This process of recrystallization can help in obtaining a crystalline solid.

    • Extraction of the Oil: If crystallization fails, treat the "oiled out" product as a liquid. Extract the entire mixture with a suitable organic solvent like diethyl ether or dichloromethane. Then, proceed with the standard work-up of washing, drying, and concentrating the organic layer. The crude product can then be purified by column chromatography.[7]

Issue 3: Low Yield of the Final Product

Q: My final yield of this compound is significantly lower than expected. What are the likely causes during the work-up, and how can I improve it?

A: Low yields can stem from issues in the reaction itself or losses during the work-up and purification stages.[8]

  • Potential Causes & Solutions:

    • Incomplete Reaction: Always monitor the reaction to completion using an appropriate technique like Thin-Layer Chromatography (TLC).[7]

    • Product Solubility in Aqueous Layer: Your product might have some solubility in the aqueous wash solutions, especially if excessive amounts of water are used or if the pH is not optimal. To check for this, you can perform a back-extraction of the combined aqueous layers with a fresh portion of the organic solvent.

    • Premature Precipitation: If the product precipitates during the initial aqueous wash and is inadvertently discarded with the aqueous layer, this can lead to significant loss. Ensure you check any solid material that forms.

    • Volatile Product: While this compound is not highly volatile, be cautious during solvent removal on a rotary evaporator. Use a moderate temperature and vacuum to avoid loss of product.

    • Inefficient Extraction: Ensure thorough mixing of the organic and aqueous layers during extraction to maximize the transfer of the product into the organic phase.[4]

II. Frequently Asked Questions (FAQs)

Q1: What is the purpose of washing the organic layer with a sodium bicarbonate solution?

A1: Washing with a saturated sodium bicarbonate solution is a crucial step to neutralize any remaining acidic components from the reaction mixture.[4] For instance, if the synthesis involves a phenol, this wash removes any unreacted phenolic starting material by converting it to its water-soluble sodium salt. It is important to vent the separatory funnel frequently during this step, as the neutralization of acid generates carbon dioxide gas, which can build up pressure.[9]

Q2: Why is a brine wash performed as the final wash of the organic layer?

A2: A final wash with a saturated aqueous sodium chloride (brine) solution is performed to remove the bulk of the dissolved water from the organic solvent before the drying step with a solid drying agent (like anhydrous sodium sulfate or magnesium sulfate). This makes the subsequent drying step more efficient.

Q3: How do I choose the right solvent for extraction and purification?

A3: The choice of solvent is critical for a successful work-up.

  • For Extraction: The ideal extraction solvent should readily dissolve your product but be immiscible with water. Common choices include diethyl ether, ethyl acetate, and dichloromethane. Diethyl ether is a good choice for many ether syntheses.[4]

  • For Recrystallization: The ideal recrystallization solvent should dissolve the crude product well at an elevated temperature but poorly at room temperature or below, while impurities should remain soluble at all temperatures. A common technique is to use a mixed solvent system, such as ethanol and water.[6]

Q4: What are the common side products in a Williamson ether synthesis for this compound, and how does the work-up help remove them?

A4: In a Williamson ether synthesis, a potential side reaction is elimination, especially if the alkyl halide is secondary or tertiary.[10] When using phenoxides, C-alkylation is another possible side reaction where the alkyl group attaches to the aromatic ring instead of the oxygen atom.[11] The work-up procedure is designed to remove these and other impurities:

  • Unreacted Phenol: Removed by a basic wash (e.g., NaOH or NaHCO₃ solution).

  • Unreacted Halide: Typically removed during aqueous washes and subsequent purification steps like column chromatography.

  • Elimination Products (Alkenes): These are generally less polar than the desired ether and can be separated by column chromatography.

  • C-Alkylated Products: These isomers often have different polarities and can also be separated from the desired O-alkylated product by chromatography.

III. Experimental Protocols and Visualizations

Standard Work-up Protocol

This protocol assumes the reaction has been completed and the reaction mixture has been cooled to room temperature.

  • Quenching the Reaction: Slowly pour the reaction mixture into a beaker containing water or a dilute acid solution (if the reaction was run under basic conditions) with stirring.

  • Solvent Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Add a suitable organic solvent (e.g., ethyl acetate).

    • Shake the funnel vigorously, venting frequently to release any pressure.

    • Allow the layers to separate and drain the aqueous layer.

  • Aqueous Washes:

    • Wash the organic layer sequentially with:

      • Water

      • A dilute base (e.g., 5% NaOH or saturated NaHCO₃) to remove unreacted phenol.

      • Water

      • Brine

  • Drying and Filtration:

    • Drain the washed organic layer into an Erlenmeyer flask.

    • Add a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).

    • Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when the solution is clear.

    • Filter the solution to remove the drying agent.

  • Solvent Removal:

    • Concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification:

    • The resulting crude product can be purified by recrystallization or column chromatography.[6][7]

Work-up Workflow Diagram

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Work-up cluster_purification Purification Reaction Completed Reaction Mixture Quench Quench with H₂O/Dilute Acid Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash_Base Wash with NaHCO₃/NaOH Extraction->Wash_Base Wash_Brine Wash with Brine Wash_Base->Wash_Brine Drying Dry with Na₂SO₄ Wash_Brine->Drying Filtration Filter Drying->Filtration Concentration Concentrate (Rotovap) Filtration->Concentration Purify Recrystallization or Column Chromatography Concentration->Purify Final_Product Pure this compound Purify->Final_Product

Caption: General workflow for the work-up and purification of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Observe Issue During Work-up Emulsion Emulsion Forms Add Brine Filter through Celite Gentle Warming Start->Emulsion Emulsion OilingOut Product 'Oils Out' Cool & Scratch Recrystallize Extract as Oil & Chromatograph Start->OilingOut Gooey Product LowYield Low Yield Check Reaction Completion (TLC) Back-extract Aqueous Layers Moderate Rotovap Conditions Start->LowYield Low Yield

Caption: Decision-making guide for common work-up issues.

IV. References

  • BenchChem. (n.d.). Troubleshooting low yield in Williamson ether synthesis of crown ethers. Retrieved from

  • University of California, Davis. (n.d.). The Williamson Ether Synthesis. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from

  • BenchChem. (n.d.). Troubleshooting Williamson ether synthesis side reactions. Retrieved from

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline via Ullmann Condensation. Retrieved from

  • MiraCosta College. (2012, November 14). Chemistry 211 Experiment 4. Retrieved from

  • Jumina, et al. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. Retrieved from

  • Google Patents. (n.d.). Preparation method of m-phenoxy benzaldehyde. Retrieved from

  • Google Patents. (n.d.). Process for producing 4-(4-alkylphenoxy) benzylamines. Retrieved from

  • Chem-Impex. (n.d.). This compound. Retrieved from

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). This compound 97. Retrieved from

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from

  • jOeCHEM. (2021, August 31). Synthesizing Ethers and Reactions of Ethers (Worksheets Solutions Walkthrough). YouTube. Retrieved from [Link]

  • Scribd. (n.d.). Williamson Synthesis Lab Report. Retrieved from

  • J&K Scientific LLC. (n.d.). This compound | 61343-83-7. Retrieved from

  • BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis of 3-(4-Hydroxy-phenoxy)-benzaldehyde. Retrieved from

  • Google Patents. (n.d.). A kind of preparation method of 4-(4-formvlphenoxv) benzaldehyde. Retrieved from

  • BOC Sciences. (n.d.). CAS 61343-83-7 this compound. Retrieved from

  • PubChem. (n.d.). This compound. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 3-(4-Hydroxy-phenoxy)-benzaldehyde. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-(4-nitrophenoxy)benzaldehyde. Retrieved from

  • ResearchGate. (2023, November 7). Novel chalcone analogs derived from 4-(benzyloxy)benzaldehyde. Retrieved from

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 4-(4-Methylphenoxy)benzaldehyde and 4-Phenoxybenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the judicious selection of starting materials is paramount to achieving desired reaction outcomes, particularly in the intricate pathways of pharmaceutical and agrochemical development. Benzaldehyde and its derivatives are foundational synthons, with their reactivity being finely tunable by the electronic nature of their substituents. This guide provides an in-depth, objective comparison of the reactivity of two such analogues: 4-(4-Methylphenoxy)benzaldehyde and 4-phenoxybenzaldehyde. By delving into the subtle electronic influences that differentiate these two compounds, this document aims to equip researchers with the predictive understanding necessary for rational reaction design and optimization.

Unveiling the Electronic Nuances: The Decisive Role of the p-Methyl Group

The core structural difference between this compound and 4-phenoxybenzaldehyde lies in the presence of a methyl group at the para-position of the terminal phenoxy ring. This seemingly minor addition has a discernible impact on the electronic environment of the entire molecule, which in turn governs the reactivity of the crucial aldehyde functional group.

The reactivity of the carbonyl group in benzaldehydes is predominantly dictated by the electrophilicity of the carbonyl carbon.[1] A greater partial positive charge on this carbon enhances its susceptibility to nucleophilic attack, a key step in many fundamental organic transformations. The substituents on the aromatic ring modulate this electrophilicity through a combination of inductive and resonance effects.

In both molecules, the ether oxygen of the phenoxy group donates electron density to the benzaldehyde ring via a resonance effect (+R). This donation reduces the overall electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde. However, the key to their differential reactivity lies in the influence of the para-methyl group in this compound.

The methyl group is a well-established electron-donating group through two primary mechanisms:

  • Inductive Effect (+I): The methyl group, being less electronegative than the sp²-hybridized carbons of the aromatic ring, pushes electron density towards the ring.

  • Hyperconjugation: The overlap of the C-H σ-bonds of the methyl group with the π-system of the phenoxy ring further increases the electron density of the ring.

This additional electron-donating character of the methyl group is relayed through the ether linkage to the benzaldehyde ring, making the 4-(4-methylphenoxy) substituent a more potent electron-donating group than the unsubstituted phenoxy group. Consequently, the carbonyl carbon of this compound is rendered slightly less electrophilic than that of 4-phenoxybenzaldehyde.

Diagrammatic Representation of Electronic Effects

electronic_effects cluster_MPB This compound cluster_PB 4-Phenoxybenzaldehyde MPB C=O MPB_ring Benzaldehyde Ring MPB->MPB_ring MPB_O O MPB_ring->MPB_O MPB_O->MPB_ring +R MPB_phenoxy Phenoxy Ring MPB_O->MPB_phenoxy MPB_phenoxy->MPB_O Increased e⁻ density MPB_Me CH₃ MPB_phenoxy->MPB_Me MPB_Me->MPB_phenoxy +I, Hyperconjugation PB C=O PB_ring Benzaldehyde Ring PB->PB_ring PB_O O PB_ring->PB_O PB_O->PB_ring +R PB_phenoxy Phenoxy Ring PB_O->PB_phenoxy PB_phenoxy->PB_O

Caption: Electronic effects in this compound vs. 4-Phenoxybenzaldehyde.

Comparative Reactivity in Key Organic Transformations

The subtle difference in the electronic nature of the substituents leads to predictable variations in the reactivity of the two aldehydes in several common reaction classes.

Reaction TypeExpected Relative ReactivityMechanistic Rationale
Nucleophilic Addition (e.g., Grignard, Wittig, Aldol) 4-Phenoxybenzaldehyde > this compoundThe greater electron-donating effect of the 4-methylphenoxy group reduces the electrophilicity of the carbonyl carbon in this compound, making it less susceptible to attack by nucleophiles. Reactions with electron-withdrawing groups on the benzaldehyde show increased rates, while electron-donating groups decrease the rate.[1]
Oxidation (e.g., to Carboxylic Acid) This compound > 4-PhenoxybenzaldehydeOxidation reactions of benzaldehydes are often facilitated by electron-donating groups which can stabilize the transition state of the reaction.[2] The more electron-rich nature of this compound would therefore be expected to lead to a faster oxidation rate.
Reductive Amination 4-Phenoxybenzaldehyde > this compoundThe initial step of reductive amination involves the nucleophilic attack of an amine on the carbonyl carbon to form a hemiaminal, which then dehydrates to an imine. A more electrophilic carbonyl carbon, as in 4-phenoxybenzaldehyde, will favor this initial step.
Knoevenagel Condensation 4-Phenoxybenzaldehyde > this compoundThis condensation reaction is initiated by the nucleophilic attack of a carbanion from an active methylene compound onto the aldehyde's carbonyl carbon.[3] Consequently, the less electrophilic carbonyl of this compound will react more slowly.

Experimental Protocol: A Comparative Wittig Olefination

To provide a practical framework for observing the predicted reactivity differences, the following detailed protocol for a Wittig reaction is presented. The Wittig reaction is an excellent choice for a comparative study as it is a cornerstone of C=C bond formation and is sensitive to the electrophilicity of the carbonyl partner.[4][5][6]

Objective: To compare the reaction yield of the Wittig olefination of this compound and 4-phenoxybenzaldehyde with benzyltriphenylphosphonium chloride under identical reaction conditions.

Reaction Scheme:

where Ar = 4-(4-methylphenoxy)phenyl or 4-phenoxyphenyl

Experimental Workflow

wittig_workflow start Start reagent_prep Prepare Ylide: Benzyltriphenylphosphonium chloride + NaH in dry THF start->reagent_prep reaction_setup Set up two parallel reactions in inert atmosphere reagent_prep->reaction_setup add_aldehyde1 Add this compound to Reaction A reaction_setup->add_aldehyde1 add_aldehyde2 Add 4-Phenoxybenzaldehyde to Reaction B reaction_setup->add_aldehyde2 reaction_monitoring Stir at room temperature and monitor by TLC add_aldehyde1->reaction_monitoring add_aldehyde2->reaction_monitoring workup Quench with water, extract with ethyl acetate reaction_monitoring->workup purification Purify by column chromatography workup->purification analysis Analyze products by ¹H NMR and calculate yield purification->analysis end End analysis->end

Caption: Workflow for the comparative Wittig reaction.

Materials:

  • Benzyltriphenylphosphonium chloride

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • 4-Phenoxybenzaldehyde

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Ylide Preparation (to be performed under an inert atmosphere, e.g., nitrogen or argon): a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents, washed with dry hexanes to remove mineral oil). b. Add anhydrous THF via syringe. c. Cool the suspension to 0 °C in an ice bath. d. Slowly add benzyltriphenylphosphonium chloride (1.1 equivalents) in portions. e. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. A characteristic orange-red color of the ylide should develop.

  • Wittig Reaction (run two parallel reactions): a. To two separate flame-dried round-bottom flasks under a nitrogen atmosphere, each containing the prepared ylide solution (1 equivalent), add a solution of either this compound (1 equivalent) in anhydrous THF or 4-phenoxybenzaldehyde (1 equivalent) in anhydrous THF dropwise at 0 °C. b. After the addition, allow the reaction mixtures to warm to room temperature and stir for 4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Work-up and Purification: a. Carefully quench each reaction mixture by the slow addition of saturated aqueous ammonium chloride solution. b. Transfer the mixtures to separatory funnels and extract with ethyl acetate (3 x 50 mL). c. Combine the organic layers for each reaction, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Analysis: a. Characterize the purified products by ¹H NMR spectroscopy to confirm their structure and isomeric ratio (E/Z). b. Determine the isolated yield for each reaction.

Expected Outcome: Based on the electronic arguments presented, it is anticipated that the reaction with 4-phenoxybenzaldehyde will proceed to completion more rapidly and/or result in a higher isolated yield compared to the reaction with this compound under identical conditions.

Conclusion

The presence of a para-methyl group on the phenoxy ring of this compound enhances the electron-donating character of the entire substituent compared to the unsubstituted phenoxy group in 4-phenoxybenzaldehyde. This subtle electronic modification leads to a decrease in the electrophilicity of the aldehyde's carbonyl carbon. Consequently, this compound is predicted to be less reactive towards nucleophilic addition and related reactions, but potentially more reactive in certain oxidation reactions. This guide provides a theoretical framework and a practical experimental protocol for researchers to explore and exploit these reactivity differences in their synthetic endeavors. A thorough understanding of these principles is crucial for the rational design of synthetic routes and the optimization of reaction conditions in the development of novel chemical entities.

References

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

  • The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from [Link]

  • University of California, Irvine. (2013). Experiment 3: Horner-Emmons-Wittig Synthesis of Methyl-E-4-Methoxycinnamate Reaction. Retrieved from [Link]

Sources

A Comparative Analysis of the Biological Activity of 4-(4-Methylphenoxy)benzaldehyde Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the biological activities of derivatives of 4-(4-Methylphenoxy)benzaldehyde. While direct and extensive research on the specific biological functions of this compound derivatives is emerging, this document synthesizes findings from structurally analogous phenoxybenzaldehyde and benzyloxybenzaldehyde compounds to elucidate potential therapeutic applications and guide future research. By examining the structure-activity relationships (SAR) of these related molecules, we can infer the probable biological impact of substitutions on the this compound scaffold.

The core structure, this compound, serves as a versatile intermediate in the synthesis of a variety of organic molecules, with applications in pharmaceuticals, agrochemicals, and the fragrance industry.[1][2][3] Its diaryl ether linkage is a common motif in many biologically active compounds.[4][5] This guide will delve into the anticancer and antimicrobial potential of its derivatives, drawing parallels from closely related chemical entities.

Structural Framework for Analysis

The foundational structure of this compound offers several sites for chemical modification to generate a library of derivatives. These modifications can systematically alter the compound's physicochemical properties, such as lipophilicity, electronic effects, and steric hindrance, which in turn can profoundly influence its biological activity.

Caption: Potential modification sites on the this compound scaffold.

Comparative Anticancer Activity

While specific data for this compound derivatives is limited, studies on analogous benzyloxybenzaldehyde and diaryl ether compounds provide significant insights into their potential as anticancer agents. The aldehyde functional group, in particular, has been implicated in the antitumor activity of various compounds.[6][7]

Research on a series of benzyloxybenzaldehyde derivatives has identified several compounds with significant activity against the HL-60 human leukemia cell line.[4] These compounds were found to induce apoptosis and cause cell cycle arrest at the G2/M phase.[4] Another study on diaryl ether derivatives highlighted that substituents on the phenyl rings can greatly influence their growth inhibitory activity against various cancer cell lines.[4] For example, the presence of a chlorine or hydroxyl group at the para-position of one of the phenyl rings was found to significantly enhance antitumor activity.[4]

Table 1: Comparative Anticancer Activity (IC50) of Structurally Related Benzyloxybenzaldehyde and Diaryl Ether Analogs

Compound IDCore StructureR-Group SubstitutionsCell LineIC50 (µM)Reference
1 2-(Benzyloxy)benzaldehyde-HL-60Significant at 1-10 µM[4]
2 2-(Benzyloxy)-4-methoxybenzaldehyde4-methoxyHL-60Significant at 1-10 µM[4]
3 2-(Benzyloxy)-5-chlorobenzaldehyde5-chloroHL-60Significant at 1-10 µM[4]
4 Diaryl Ether Analogpara-chloroVariousEnhanced Activity[4]
5 Diaryl Ether Analogpara-hydroxylVariousEnhanced Activity[4]
ABMM-15 4-((4-Chlorobenzyl)oxy)benzaldehyde4-chloro on benzyl ringH1299> 50[6]
ABMM-16 4-((4-Methylbenzyl)oxy)benzaldehyde4-methyl on benzyl ringH1299> 50[6]

Note: The data presented is for structurally similar compounds and is intended to be illustrative of potential activities.

The cytotoxicity of these compounds is often evaluated using an MTT assay, which measures the metabolic activity of cells.

Hypothetical Signaling Pathway for Anticancer Activity

Based on the mechanisms reported for similar compounds, a plausible signaling pathway for the anticancer effects of phenoxybenzaldehyde derivatives could involve the induction of apoptosis through the mitochondrial pathway.

Anticancer_Pathway Derivative Phenoxybenzaldehyde Derivative Cell Cancer Cell Derivative->Cell ROS ↑ ROS Production Cell->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase9 Caspase-9 Activation Mito->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for anticancer activity.

Comparative Antimicrobial Activity

The aldehyde group is known to possess antimicrobial properties.[8] While some studies on 4-phenacyloxy benzaldehyde derivatives showed them to be inactive as antibacterial agents, this was postulated to be due to steric hindrance or the specific testing methods used.[8] However, other research has demonstrated that immobilizing benzaldehyde derivatives onto polymeric carriers can result in significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[9] The activity was found to increase with a greater number of phenolic hydroxyl groups.[9]

Table 2: Antimicrobial Activity of Structurally Related Benzaldehyde Derivatives

Compound/MaterialTarget MicroorganismActivityReference
4-Phenacyloxy benzaldehyde derivativesS. aureus, B. cereus, E. coli, S. thiphymuriumInactive[8]
Benzaldehyde-immobilized polymerS. aureus, P. aeruginosa, E. coli, S. typhiActive[9]
4-Hydroxybenzaldehyde-immobilized polymerS. aureus, P. aeruginosa, E. coli, S. typhiMore Active[9]
2,4-Dihydroxybenzaldehyde-immobilized polymerS. aureus, P. aeruginosa, E. coli, S. typhiMost Active[9]

Experimental Protocols

Synthesis of this compound Derivatives

A common method for synthesizing diaryl ethers like this compound and its derivatives is the Williamson ether synthesis. This involves the reaction of a phenoxide with a suitable aryl halide.[10]

Step-by-Step Williamson Ether Synthesis:

  • Deprotonation of Phenol: A solution of a substituted phenol (e.g., p-cresol) in a suitable solvent (e.g., DMF) is treated with a base (e.g., potassium carbonate) to generate the corresponding phenoxide.

  • Nucleophilic Substitution: A solution of a substituted 4-fluorobenzaldehyde is added to the reaction mixture.

  • Reaction Conditions: The mixture is heated (e.g., at 70-120°C) and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[6]

  • Work-up and Purification: The reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.[6][11]

Synthesis_Workflow Start Starting Materials (Phenol & Benzaldehyde derivatives) Reaction Williamson Ether Synthesis (Base, Solvent, Heat) Start->Reaction TLC Reaction Monitoring (TLC) Reaction->TLC Workup Work-up (Extraction, Washing) TLC->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization End Pure Derivative Characterization->End

Caption: General experimental workflow for synthesis.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and MTT solution is added to each well. The plate is incubated to allow the MTT to be metabolized by viable cells into formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated as a percentage of the control (untreated cells).

Structure-Activity Relationship (SAR) Insights

Based on the analysis of related compounds, several SAR hypotheses for this compound derivatives can be proposed:

  • Substituents on the Benzaldehyde Ring: The position and nature of substituents on the benzaldehyde ring are likely to be critical for activity. Electron-withdrawing groups may enhance reactivity, while bulky groups could introduce steric hindrance.

  • Substituents on the Phenoxy Ring: Modifications to the phenoxy ring can influence the overall lipophilicity and electronic properties of the molecule, affecting its ability to cross cell membranes and interact with biological targets.

  • The Aldehyde Group: The aldehyde functionality is a key pharmacophore. Its conversion to other functional groups (e.g., an oxime, hydrazone, or alcohol) would likely lead to a significant change in biological activity.

SAR_Overview Structure Structural Modification (e.g., adding electron-withdrawing group) Properties Altered Physicochemical Properties (Lipophilicity, Electronics, Sterics) Structure->Properties Activity Change in Biological Activity (e.g., Increased Cytotoxicity) Properties->Activity

Caption: Structure-activity relationship overview.

Conclusion and Future Directions

The presented analysis, based on structurally related phenoxy- and benzyloxybenzaldehydes, suggests that derivatives of this compound hold promise as a scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and microbiology. The structure-activity relationships gleaned from analogous compounds provide a rational basis for the design of new derivatives with potentially enhanced potency and selectivity.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. This would involve introducing a variety of substituents at different positions on both aromatic rings and assessing their impact on anticancer and antimicrobial activities. Such studies are crucial for validating the hypotheses presented in this guide and for unlocking the full therapeutic potential of this chemical class.

References

  • Lin, C. F., Yang, J. S., Chang, C. Y., Kuo, S. C., Lee, M. R., & Huang, L. J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & medicinal chemistry, 13(5), 1537–1544.
  • Rastuti, U., Jumina, & Siswanta, D. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2451-2459.
  • El-Newehy, M. H., Al-Deyab, S. S., & El-Hamshary, H. (2012). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. Polymers, 4(1), 445-457.
  • Rastuti, U., Jumina, D., Siswanta, D., & Sholikhah, E. N. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2451-2459.
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A Senior Application Scientist's Guide to the Purity Validation of 4-(4-Methylphenoxy)benzaldehyde by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison for validating the purity of 4-(4-Methylphenoxy)benzaldehyde, a key building block in the synthesis of pharmaceuticals and other specialty chemicals, with a primary focus on High-Performance Liquid Chromatography (HPLC).[1][2] We will explore the rationale behind HPLC method development, compare it with alternative analytical techniques, and provide detailed experimental protocols to ensure scientific integrity.

The Critical Role of Purity in Synthesis

This compound (Figure 1) is a versatile aromatic aldehyde used as an intermediate in the production of a wide range of organic molecules.[1][2] Its purity is paramount, as impurities can lead to unwanted side reactions, decreased yields, and the introduction of potentially toxic by-products in the final active pharmaceutical ingredient (API). Therefore, a robust and validated analytical method for purity assessment is not just a quality control measure but a fundamental aspect of process understanding and safety.

Figure 1: Chemical Structure of this compound

Molecular Formula: C₁₄H₁₂O₂ Molecular Weight: 212.24 g/mol [][4] Appearance: White to yellow powder or crystals[]

Understanding Potential Impurities: A Look at the Synthesis

A common synthetic route to this compound is the Ullmann condensation , a copper-catalyzed reaction between a phenol and an aryl halide.[5][6] In this case, it would likely involve the reaction of p-cresol with a 4-halobenzaldehyde (e.g., 4-fluorobenzaldehyde or 4-chlorobenzaldehyde) in the presence of a copper catalyst and a base.[7][8]

Understanding this synthesis is crucial for anticipating potential impurities, which is a key aspect of developing a specific and accurate analytical method.[9]

Table 1: Potential Impurities in the Synthesis of this compound via Ullmann Condensation

Impurity NameStructureOrigin
p-CresolUnreacted starting material
4-HalobenzaldehydeUnreacted starting material
Benzoic acid derivativesOxidation of the aldehyde
Biphenyl derivativesHomocoupling of aryl halide
Poly(arylene ether)sPolymerization side reactions
Residual CopperCatalyst from the reaction

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

For non-volatile and moderately polar compounds like this compound, Reverse-Phase HPLC (RP-HPLC) is the analytical method of choice.[9] This technique offers high resolution, sensitivity, and reproducibility, making it ideal for separating the main compound from its structurally similar impurities.

The Causality Behind Experimental Choices in HPLC Method Development

The development of a robust HPLC method is a systematic process where each parameter is chosen to achieve optimal separation and quantification.

  • Column Chemistry: A C18 (octadecylsilyl) column is the workhorse for RP-HPLC. Its nonpolar stationary phase provides excellent retention and separation for aromatic compounds based on their hydrophobicity.[10]

  • Mobile Phase: A mixture of a polar solvent (like water) and a less polar organic solvent (like acetonitrile or methanol) is used as the mobile phase. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of both polar and nonpolar impurities within a reasonable timeframe.

  • Detector: A UV detector is highly suitable for aromatic compounds like this compound due to the presence of chromophores. The wavelength of detection is typically set at the λmax of the analyte to ensure maximum sensitivity.

  • Method Validation: A developed HPLC method must be validated according to guidelines from the International Council for Harmonisation (ICH) to ensure it is fit for its intended purpose.[5][11][12][13] Key validation parameters include specificity, linearity, accuracy, precision, and robustness.[11]

Experimental Protocol: Validated RP-HPLC Method for this compound Purity

This protocol outlines a validated RP-HPLC method for the purity determination of this compound.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 50% B

    • 20-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Sample Solution (1 mg/mL): Accurately weigh about 25 mg of the this compound sample and prepare as described for the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample & Reference Standard dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter with 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: Experimental workflow for HPLC purity validation.

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method, other techniques can provide complementary information or may be more suitable in specific contexts.

Table 2: Comparison of Analytical Techniques for Purity Validation

FeatureHPLC (High-Performance Liquid Chromatography)GC-MS (Gas Chromatography-Mass Spectrometry)qNMR (Quantitative Nuclear Magnetic Resonance)
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Partitioning of the volatile analyte between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometry for detection and identification.The signal intensity is directly proportional to the number of atomic nuclei, allowing for quantification against a certified internal standard.[13]
Applicability to this compound Highly suitable due to its non-volatile and thermally stable nature.Less suitable. The compound has a relatively high boiling point, which may require high inlet temperatures that could lead to degradation. Derivatization may be necessary.[12]Highly suitable. Provides both structural confirmation and quantification without the need for a specific reference standard of the analyte itself.[14][15]
Advantages High resolution, sensitivity, and reproducibility. Well-established for routine quality control.[9]Excellent for identifying volatile and semi-volatile impurities. Provides structural information from mass spectra.[12]Can be a primary ratio method, highly accurate, provides structural information, and is non-destructive.[11][13]
Limitations Requires a reference standard for quantification of impurities. May not be suitable for highly volatile impurities.Not suitable for non-volatile or thermally labile compounds. Potential for sample degradation at high temperatures.Lower sensitivity compared to HPLC and GC-MS. Requires a high-field NMR spectrometer and a suitable internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[12] For a compound like this compound, with a higher boiling point, its direct analysis by GC can be challenging due to the risk of thermal degradation in the injector port. However, GC-MS can be invaluable for identifying volatile impurities that might be present from the synthesis, such as residual solvents or low-boiling point starting materials.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a powerful primary method for purity determination.[14] The fundamental principle of qNMR is that the integral of a signal is directly proportional to the number of nuclei giving rise to that signal.[13] By co-dissolving a known amount of a certified internal standard with the sample, the purity of the analyte can be accurately determined without the need for a reference standard of the analyte itself. This is particularly advantageous when a certified reference material for this compound is not available.

Decision_Tree cluster_methods Analytical Method Selection start Purity Validation of This compound hplc HPLC (Primary Method) start->hplc Routine QC & Quantification gcms GC-MS (Complementary) start->gcms Volatile Impurity Identification qnmr qNMR (Alternative/Primary) start->qnmr No Reference Std. & Structural Confirmation outcome1 outcome1 hplc->outcome1 High Resolution & Sensitivity outcome2 outcome2 gcms->outcome2 Identifies Volatiles & Solvents outcome3 outcome3 qnmr->outcome3 Absolute Quantification & Structure

Caption: Decision logic for selecting an analytical method.

Conclusion: An Integrated Approach to Purity Validation

For the routine quality control and purity validation of this compound, a validated RP-HPLC method is the industry standard, offering a reliable, robust, and high-throughput solution. However, a comprehensive understanding of the compound's purity profile is best achieved through an integrated approach. GC-MS can be employed to identify and quantify volatile impurities that may not be amenable to HPLC analysis. Furthermore, qNMR serves as a powerful, non-destructive technique for absolute quantification and structural confirmation, especially in the absence of a certified reference standard. By judiciously selecting and applying these analytical techniques, researchers and drug development professionals can ensure the quality and integrity of their materials, leading to more reliable and safer outcomes.

References

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A Spectroscopic Guide to 4-(4-Methylphenoxy)benzaldehyde and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise identification and characterization of molecular isomers are paramount. Positional isomers, while possessing the same molecular formula (in this case, C₁₄H₁₂O₂), can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth spectroscopic comparison of 4-(4-Methylphenoxy)benzaldehyde and its ortho- and meta- isomers: 2-(4-Methylphenoxy)benzaldehyde and 3-(4-Methylphenoxy)benzaldehyde. Understanding their distinct spectral fingerprints is crucial for ensuring purity, confirming identity in synthesis, and elucidating structure-activity relationships.

This document moves beyond a simple data sheet, offering insights into the causal relationships between molecular structure and spectral output. We will explore how the position of the phenoxy group fundamentally alters the electronic environment within each molecule, leading to diagnostic shifts and patterns in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

The Isomeric Landscape: Ortho, Meta, and Para

The core structural motif is a benzaldehyde ring connected to a p-cresol (4-methylphenol) via an ether linkage. The point of this connection on the benzaldehyde ring dictates the isomer, influencing steric hindrance and electronic communication between the functional groups.

G cluster_0 Isomers of (4-Methylphenoxy)benzaldehyde Isomers Isomers Ortho 2-(4-Methylphenoxy)benzaldehyde Isomers->Ortho ortho- (1,2) Meta 3-(4-Methylphenoxy)benzaldehyde Isomers->Meta meta- (1,3) Para This compound Isomers->Para para- (1,4)

Caption: Structural relationship of the ortho, meta, and para isomers.

Experimental Methodologies: A Self-Validating Approach

The data presented and discussed in this guide are based on standard, validated spectroscopic techniques. The choice of solvent and internal standard is critical for reproducibility and accuracy.

Detailed Experimental Protocols
  • NMR Spectroscopy (¹H and ¹³C):

    • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is crucial; CDCl₃ is a standard for general solubility, while DMSO-d₆ can be used for less soluble compounds.

    • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard, with its signal calibrated to 0.00 ppm.

    • Instrumentation: Spectra are acquired on a high-field spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

    • ¹H NMR Parameters: A typical acquisition involves a 30° pulse width, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans.

    • ¹³C NMR Parameters: A proton-decoupled experiment is standard, requiring a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

  • FT-IR Spectroscopy:

    • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is efficient and common. A small amount of the powder is placed directly on the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared.

    • Instrumentation: A benchtop FT-IR spectrometer is used.

    • Data Acquisition: Spectra are typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.

  • UV-Vis Spectroscopy:

    • Sample Preparation: Prepare a dilute solution (typically in the micromolar range) of the compound in a UV-transparent solvent like ethanol, methanol, or cyclohexane.

    • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

    • Data Acquisition: The absorbance spectrum is recorded over a range of approximately 200-400 nm using a quartz cuvette with a 1 cm path length. A solvent blank is used as a reference.

G cluster_workflow General Spectroscopic Analysis Workflow Sample Isomer Sample (Ortho, Meta, or Para) Prep Sample Preparation (Dissolution/Placement) Sample->Prep NMR NMR Spectrometer (¹H, ¹³C) Prep->NMR FTIR FT-IR Spectrometer (ATR) Prep->FTIR UVVIS UV-Vis Spectrometer Prep->UVVIS Data Spectral Data Acquisition (FID / Interferogram / Absorbance) NMR->Data FTIR->Data UVVIS->Data Process Data Processing (Fourier Transform, Phasing, Baseline Correction) Data->Process Analysis Comparative Analysis (Peak Assignment, Structural Elucidation) Process->Analysis

Caption: A generalized workflow for the spectroscopic analysis of isomers.

Comparative Spectroscopic Analysis

The electronic interplay between the electron-donating methylphenoxy group and the electron-withdrawing aldehyde group is highly dependent on their relative positions. This dictates the chemical shifts and coupling patterns observed.

¹H NMR Spectroscopy: The Proton Environment

The ¹H NMR spectrum provides the most direct view of the electronic environment of the hydrogen atoms. The aldehyde proton is the most diagnostically downfield signal.

Key Interpretive Insights:

  • Aldehyde Proton (CHO): This proton is highly deshielded by the anisotropic effect of the carbonyl group and typically appears as a singlet between 9.8 and 10.1 ppm.[1] Its precise location can be subtly influenced by the overall electron density on the benzaldehyde ring.

  • Aromatic Protons: These protons resonate between approximately 6.8 and 8.0 ppm. The substitution pattern is key.

    • Para Isomer: Exhibits the simplest aromatic pattern, typically two sets of doublets, due to the molecule's symmetry.

    • Ortho and Meta Isomers: Display more complex splitting patterns (multiplets, doublets of doublets) due to the lack of symmetry. The proton ortho to the aldehyde group is generally the most downfield of the aromatic signals.

  • Methyl Protons (CH₃): A sharp singlet around 2.3-2.4 ppm, characteristic of a methyl group on an aromatic ring.

  • Ether Linkage Effect: Protons on the ring adjacent to the ether oxygen (C-O-Ar) are more shielded (shifted upfield) compared to those adjacent to the aldehyde group.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) *

Proton Assignment2-(4-Methylphenoxy)benzaldehyde (Predicted)3-(4-Methylphenoxy)benzaldehyde (Analog Data)This compound (Predicted)
Aldehyde (-CHO)~10.29.90~9.95
Aromatic (Ar-H)~6.9 - 7.9 (complex multiplet)6.89 - 7.53 (complex multiplet)[2]~7.0 (d), ~7.8 (d)
Methyl (-CH₃)~2.35~2.3~2.4

*Data for the 3-isomer is based on the closely related analog 3-(4-methoxyphenoxy)benzaldehyde.[2] Predicted values are based on established substituent effects in substituted benzaldehydes.[3][4]

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy reveals the number of non-equivalent carbons and provides information about their chemical nature (aliphatic, aromatic, carbonyl).

Key Interpretive Insights:

  • Carbonyl Carbon (C=O): This is the most deshielded carbon, appearing far downfield in the 190-195 ppm region.[5]

  • Aromatic Carbons: These appear between 115 and 165 ppm.

    • C-O Carbon: The carbon atom of the ether linkage is significantly deshielded, typically appearing in the 155-165 ppm range.

    • C-CHO Carbon: The carbon to which the aldehyde is attached is also downfield, around 135-140 ppm.

  • Methyl Carbon (-CH₃): The aliphatic methyl carbon gives a characteristic signal in the upfield region, around 20-22 ppm.[3]

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) *

Carbon Assignment2-(4-Methylphenoxy)benzaldehyde (Predicted)3-(4-Methylphenoxy)benzaldehyde (Predicted)This compound (Predicted)
Carbonyl (C=O)~192.5~193.0[3]~191.5[3]
Aromatic (C-O)~160~162~164
Aromatic (C-CHO)~135~137.6[3]~130
Aromatic (Other)~118-155~115-155~118-155
Methyl (-CH₃)~20.5~20.7[3]~21.4[3]

*Predicted values are based on data from analogous substituted benzaldehydes, such as 3-methoxybenzaldehyde and 4-methylbenzaldehyde.[3]

FT-IR Spectroscopy: Vibrational Fingerprints

FT-IR is excellent for identifying functional groups. The key vibrations for these isomers are the carbonyl (C=O) stretch, the aldehydic C-H stretch, and the C-O ether stretch.

Key Interpretive Insights:

  • C=O Stretch: A very strong, sharp absorption band between 1680-1710 cm⁻¹. Conjugation of the aldehyde with the aromatic ring lowers the frequency from that of a saturated aldehyde (which is ~1730 cm⁻¹).[6] The electronic influence of the para-substituent can slightly shift this peak among the isomers.

  • Aldehydic C-H Stretch: This is a highly diagnostic feature for aldehydes. It presents as two weak to medium bands, one around 2820-2850 cm⁻¹ and another around 2720-2750 cm⁻¹. The latter is often a sharp shoulder on the aliphatic C-H stretching bands and is a key confirmation of the aldehyde group.

  • C-O-C Stretch: The ether linkage produces strong, characteristic bands in the fingerprint region, typically around 1200-1250 cm⁻¹ (asymmetric stretch) and 1000-1100 cm⁻¹ (symmetric stretch).

  • Aromatic C=C Stretch: Medium intensity bands appear in the 1450-1600 cm⁻¹ region.

Table 3: Key FT-IR Absorption Frequencies (cm⁻¹) *

Vibrational ModeExpected RangeIsomeric Differentiation
Aldehydic C-H Stretch2850-2820 & 2750-2720Present in all isomers; confirms aldehyde functionality.
Carbonyl C=O Stretch1710-1685All isomers will show a strong peak here. Subtle shifts may occur based on the degree of electronic donation from the phenoxy group.
Aryl Ether C-O-C Stretch1260-1200 (asymm.)Present in all isomers; confirms ether linkage.
Aromatic C=C Stretch1600-1450Present in all isomers.
Out-of-Plane Bending (C-H)900-675The pattern in this region can help distinguish substitution patterns (ortho, meta, para), but can be complex.

*Ranges are based on established spectroscopic principles for aldehydes and aromatic ethers.

UV-Vis Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information on the conjugated π-electron systems within the molecules. The benzaldehyde and phenoxy rings constitute the primary chromophores (light-absorbing groups). The ether oxygen and methyl group act as auxochromes, which modify the absorption wavelength (λmax) and intensity.

Key Interpretive Insights:

  • π → π* Transitions: These are strong absorptions typically occurring below 300 nm, associated with the aromatic rings. The extent of conjugation influences the λmax.

  • n → π* Transitions: A weaker absorption, often appearing as a shoulder at longer wavelengths (>300 nm), resulting from the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.

  • Isomeric Effects: The position of the phenoxy group affects the overall conjugation of the system. The para isomer, allowing for the most effective resonance delocalization across the entire molecule, is expected to have the longest wavelength λmax (a bathochromic or red shift) compared to the meta and ortho isomers. The ortho isomer may experience a hypsochromic (blue) shift due to steric hindrance, which can disrupt the planarity and thus the conjugation of the system.

Table 4: Predicted UV-Vis Absorption Maxima (λmax, nm) *

IsomerPredicted π → π* (nm)Predicted n → π* (nm)Rationale
2-(4-Methylphenoxy)benzaldehyde~250-260, ~290-300~320-330Potential hypsochromic shift due to steric hindrance disrupting coplanarity.
3-(4-Methylphenoxy)benzaldehyde~255-265, ~300-310~325-335Meta-substitution limits direct resonance between donor and acceptor groups.
This compound~270-285~330-340Expected bathochromic shift due to extended conjugation through the para position.

*Predicted values are based on the electronic effects of substituents on the benzaldehyde chromophore.

Conclusion

The spectroscopic differentiation of this compound from its ortho and meta isomers is readily achievable through a combined analytical approach. ¹H NMR provides the clearest distinction through the unique splitting patterns of the aromatic protons. ¹³C NMR confirms the carbon framework, while FT-IR serves as a robust confirmation of the key aldehyde and ether functional groups. Finally, UV-Vis spectroscopy offers insight into the electronic effects of isomerism, with the para-substituted compound predicted to have the most red-shifted absorption maximum due to superior electronic delocalization. This guide equips the researcher with the foundational knowledge to confidently identify these isomers, ensuring the integrity and success of their scientific endeavors.

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A Senior Application Scientist's Guide to Liquid Crystal Synthesis: Evaluating 4-(4-Methylphenoxy)benzaldehyde Against Key Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 4-(4-Methylphenoxy)benzaldehyde as a precursor in the synthesis of thermotropic liquid crystals. Designed for researchers and professionals in materials science and drug development, this document moves beyond simple protocols to explore the causal relationships between molecular structure and mesomorphic properties. We will objectively compare its performance with other common aldehydes, supported by experimental data and detailed methodologies, to empower you in the rational design of novel liquid crystalline materials.

The Central Role of the Aldehyde in Calamitic Liquid Crystal Design

Thermotropic liquid crystals, particularly of the calamitic (rod-like) type, are molecules characterized by a rigid core and flexible terminal chains.[1] The synthesis of many such materials, especially those featuring an azomethine (Schiff base) linkage, relies on the straightforward condensation reaction between a primary amine and an aldehyde.[2] The choice of aldehyde is not trivial; its structure dictates crucial properties of the final mesogen, including the type of liquid crystal phase (mesophase), the temperature range of that phase, and its overall thermal stability.[3]

The azomethine (–CH=N–) group, formed from this condensation, is a highly effective linking group. It maintains molecular linearity, which is essential for the formation of anisotropic liquid crystal phases, and its relative stability ensures the mesophase is maintained over a broad temperature range.[4] this compound offers a unique combination of a rigid biphenyl-ether core with a terminal methyl group, influencing the molecule's aspect ratio and intermolecular interactions.

Comparative Analysis of Benzaldehyde Precursors

The performance of this compound is best understood when contrasted with other structurally distinct benzaldehyde derivatives. The selection of the terminal group and substitutions on the phenyl ring can dramatically alter the resulting liquid crystal's behavior.[5]

Precursor MoleculeStructural FormulaKey Structural FeatureAnticipated Influence on LC Properties
This compound CH₃-C₆H₄-O-C₆H₄-CHOBiphenyl-ether core with a terminal methyl group.Enhances molecular length and rigidity, favoring stable mesophases. The methyl group adds to polarizability.
4-(Hexyloxy)benzaldehyde CH₃(CH₂)₅O-C₆H₄-CHOLong, flexible alkoxy chain (C6).Promotes the formation of more ordered smectic phases due to chain-chain interactions.[5]
4-(Benzyloxy)benzaldehyde C₆H₅CH₂O-C₆H₄-CHOBulky, aromatic benzyloxy terminal group.Increases the core size and potential for π-π stacking, affecting phase stability and type.[4]
2,6-Difluorobenzaldehyde C₆H₃F₂-CHOOrtho-difluoro substitution.Alters molecular conformation and introduces strong lateral dipoles, significantly impacting dielectric anisotropy.[6]
4-(Dimethylamino)benzaldehyde (CH₃)₂N-C₆H₄-CHOStrong electron-donating dimethylamino group.Introduces a strong dipole moment, which can promote mesomorphic properties and influence transition temperatures.[2][7]
Performance Data from Experimental Syntheses

The following table synthesizes representative data for Schiff base liquid crystals formed by condensing various aldehydes with a common amine, 4-alkoxyaniline, to illustrate the impact of the aldehyde choice.

Aldehyde PrecursorAmine ReactantResulting Mesophase(s)Transition Temperatures (°C)Key Performance Insights
4-(Benzyloxy)benzaldehyde [4]4-(Hexyloxy)anilineSmectic A (SmA)Cr 135 SmA 155 IYields high-temperature, highly ordered smectic phases. The bulky end group promotes lamellar packing.[4]
4-(Hexyloxy)benzaldehyde Derivative Heterocyclic AmineNematic (N), Smectic A (SmA)Cr 140 SmA 168 N 182 IThe flexible chain promotes both nematic and smectic phases. Longer chains generally stabilize smectic phases.[5][7]
2,6-Difluorobenzaldehyde [6]4-OctyloxyanilineNematic (N)Cr 58 N 65 IThe fluorine atoms create a unique electronic profile but can lower the clearing point compared to non-fluorinated analogues.[6]
4-(Dimethylamino)benzaldehyde [7]4-HexanoyloxyanilineNematic (N), Smectic A (SmA)Cr 122 (N 118) SmA 125 IDemonstrates monotropic behavior (LC phase on cooling only). The strong terminal group influences phase stability.[7]

Note: Data is compiled from syntheses of different but structurally related Schiff bases to highlight general trends. Transition temperatures are approximate and vary with the specific aniline used. Cr = Crystal, N = Nematic, SmA = Smectic A, I = Isotropic liquid.

Experimental Protocols: A Self-Validating Approach

Trustworthy and reproducible results stem from meticulously planned experimental procedures. Below are detailed protocols for the synthesis of a representative Schiff base liquid crystal using our primary compound of interest and a key alternative. The causality behind each step is explained to provide a deeper understanding of the process.

Protocol 1: Synthesis of N-[4-(4-Methylphenoxy)benzylidene]-4-octyloxyaniline

This protocol details the condensation reaction to form a Schiff base liquid crystal.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Analysis A This compound P1 Dissolve & Mix A->P1 B 4-Octyloxyaniline B->P1 C Absolute Ethanol (Solvent) C->P1 D Glacial Acetic Acid (Catalyst) D->P1 P2 Reflux (4 hours) P1->P2 Heat P3 Monitor by TLC P2->P3 P3->P2 Incomplete P4 Cool in Ice Bath P3->P4 Complete P5 Vacuum Filtration P4->P5 Precipitation X Crude Product P5->X P6 Wash (Cold Ethanol) P7 Recrystallize P6->P7 Y Purified Liquid Crystal P7->Y X->P6 Z Characterization (DSC, POM) Y->Z

Caption: Experimental workflow for Schiff base synthesis.

Materials:

  • This compound (1.0 eq)

  • 4-Octyloxyaniline (1.0 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • TLC plates and developing chamber

  • Büchner funnel and vacuum flask

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve this compound (e.g., 10.0 mmol) and 4-octyloxyaniline (10.0 mmol) in approximately 50 mL of absolute ethanol.[6]

    • Causality: Ethanol serves as a polar protic solvent that can dissolve both reactants, facilitating their interaction at the molecular level. Absolute (anhydrous) ethanol is used to minimize water, which could hydrolyze the resulting imine bond.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the solution.[2]

    • Causality: The Schiff base formation is acid-catalyzed. The acid protonates the oxygen of the aldehyde's carbonyl group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with stirring for approximately 4 hours.[2]

    • Causality: Heating the reaction provides the necessary activation energy. Refluxing prevents the loss of solvent and reactants by condensation, allowing the reaction to proceed at a constant, elevated temperature for an extended period to ensure completion.

  • Reaction Monitoring: Periodically check the reaction's progress using Thin Layer Chromatography (TLC).

    • Causality: TLC is a crucial self-validating step. By spotting the reaction mixture alongside the starting materials, one can visually confirm the consumption of reactants and the formation of a new product spot, ensuring the reaction has gone to completion before proceeding.

  • Crystallization and Isolation: Once the reaction is complete, cool the mixture in an ice bath to induce precipitation of the product.[6]

    • Causality: The product's solubility is significantly lower in cold ethanol. Cooling forces the product to crystallize out of the solution, separating it from unreacted starting materials and soluble impurities.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.[4] The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the final liquid crystalline compound.

    • Causality: Washing with cold ethanol removes residual soluble impurities without re-dissolving a significant amount of the desired product. Recrystallization is a powerful purification technique that relies on solubility differences to produce highly pure crystalline material.

Protocol 2: Synthesis of 4-Octyloxy-N-(2,6-difluorobenzylidene)aniline

This protocol highlights the synthesis using a fluorinated alternative, which may require slightly different handling or purification considerations.

Materials:

  • 2,6-Difluorobenzaldehyde (1.0 eq)[6]

  • 4-Octyloxyaniline (1.0 eq)[6]

  • Absolute Ethanol[6]

  • Glacial Acetic Acid[6]

Procedure: The procedure is nearly identical to Protocol 1, demonstrating the versatility of the Schiff base condensation.

  • Dissolve 2,6-difluorobenzaldehyde (1.42 g, 10.0 mmol) and 4-octyloxyaniline (2.21 g, 10.0 mmol) in 50 mL of absolute ethanol.[6]

  • Add 2-3 drops of glacial acetic acid as a catalyst.[6]

  • Heat the mixture to reflux with stirring for 4 hours, monitoring by TLC.[6]

  • Upon completion, cool the mixture in an ice bath to precipitate the product.[6]

  • Collect the solid by vacuum filtration and wash with cold ethanol.[6] Recrystallize if necessary.

The primary difference lies not in the synthesis, but in the properties of the final product. The strong electronegativity and steric bulk of the two ortho-fluorine atoms will lead to a molecule with a distinct dipole moment and conformational preference, resulting in different mesomorphic behavior compared to the product from Protocol 1.[6]

Structure-Property Relationships

The choice of aldehyde directly translates to the macroscopic properties of the liquid crystal. Understanding these relationships is key to designing materials for specific applications, such as display devices or sensors.

G cluster_precursor Aldehyde Precursor Modification cluster_property Resulting Liquid Crystal Property A Base Structure (e.g., Benzaldehyde) B Increase Chain Length (e.g., 4-Hexyloxy-) A->B C Add Lateral Group (e.g., 2,6-Difluoro-) A->C D Increase Core Rigidity (e.g., 4-Phenoxy-) A->D P1 Promotes Smectic Phases (Higher Order) B->P1 Enhances van der Waals Interactions P2 Decreases Clearing Point Widens Nematic Range C->P2 Disrupts Packing Alters Dipole Moment P3 Increases Thermal Stability Higher Transition Temps D->P3 Strengthens Anisotropy

Caption: Influence of aldehyde structure on LC properties.

  • Terminal Chain Length: As demonstrated by comparing a methyl or methoxy group with a hexyloxy group, increasing the length of the flexible alkyl/alkoxy chain generally enhances intermolecular van der Waals forces.[5] This promotes the formation of more highly ordered smectic phases (layered structures) over nematic phases (orientationally ordered only).[7]

  • Lateral Substitution: Introducing groups like fluorine onto the side of the aromatic core (lateral substitution) disrupts the efficient packing of the molecules.[3] This can lower the melting point and clearing point (the temperature at which it becomes an isotropic liquid), potentially widening the temperature range over which the liquid crystal phase exists.[6]

  • Core Rigidity: Extending the rigid core, for example by using this compound instead of a simple 4-alkoxybenzaldehyde, increases the molecule's shape anisotropy. This enhanced rigidity typically leads to higher thermal stability and elevated phase transition temperatures.

Conclusion

This compound stands as a robust and valuable precursor for the synthesis of thermally stable, high-performance liquid crystals. Its biphenyl-ether core structure imparts significant rigidity, favoring the formation of stable mesophases at elevated temperatures. When compared to alternatives, it offers a clear advantage in applications where thermal stability is paramount.

  • vs. Simple Alkoxybenzaldehydes: It provides a more rigid core, leading to higher clearing points.

  • vs. Laterally Fluorinated Benzaldehydes: It results in more efficient molecular packing, generally leading to higher transition temperatures, though it lacks the unique dielectric properties imparted by fluorine.

  • vs. Benzaldehydes with Bulky End-Groups: It offers a good balance of rigidity without the excessive steric hindrance that might frustrate the formation of certain mesophases.

The selection of an aldehyde precursor is a critical decision in liquid crystal design. By understanding the causal links between these molecular building blocks and the final material properties, researchers can more effectively tailor mesogens to meet the demanding requirements of next-generation technologies.

References

  • Application Notes and Protocols: Synthesis of Novel Liquid Crystals Utilizing 2,6-Difluorotoluene. Benchchem.
  • Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff. World Journal of Environmental Biosciences.
  • Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. PubMed Central.
  • Synthesis and mesomorphic properties of new Schiff base esters with different alkyl chains. Chinese Chemical Society.
  • design, synthesis and study of calamitic liquid crystals containing chalcone and schiff base. International Journal of Current Science and Technology.
  • Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene. Aro-The Scientific Journal of Koya University.
  • Synthesis of Liquid Crystals. University of Colorado Boulder.
  • A Comparative Analysis of 4-(Hexyloxy)benzaldehyde and 4-(Butoxy)benzaldehyde in Liquid Crystal Synthesis. Benchchem.
  • Synthesis, Characterization, and Study of Liquid Crystals Properties of New Five Heterocyclic Compounds. Iraqi Headways of Scientific Journal.

Sources

A Senior Application Scientist's Guide to the Catalytic Synthesis of 4-(4-Methylphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the diaryl ether moiety is a cornerstone of many biologically active molecules. Among these, 4-(4-Methylphenoxy)benzaldehyde stands out as a critical intermediate, the synthesis of which demands efficiency, selectivity, and scalability. This guide provides an in-depth comparison of the primary catalytic methodologies for the synthesis of this key building block. We will dissect the nuances of each approach, from the classic Ullmann condensation to the modern Buchwald-Hartwig etherification, alongside a catalyst-free nucleophilic aromatic substitution, providing the necessary experimental data and protocols for informed decision-making in your research.

Introduction: The Significance of the Diaryl Ether Linkage

The carbon-oxygen-carbon (C-O-C) bond that defines a diaryl ether is a remarkably stable linkage, imparting both conformational rigidity and metabolic resistance to molecules. This stability, however, presents a synthetic challenge. The formation of this bond typically requires overcoming the energetic barrier of coupling two sp²-hybridized carbon atoms via an oxygen bridge. The choice of catalyst is therefore paramount in achieving this transformation under viable laboratory and industrial conditions. This compound, with its reactive aldehyde functionality, is a precursor to a multitude of more complex target molecules, making its efficient synthesis a frequent objective in medicinal and process chemistry.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be approached through several catalytic paradigms. Here, we compare the efficacy of three prominent methods: the copper-catalyzed Ullmann condensation, the palladium-catalyzed Buchwald-Hartwig etherification, and a catalyst-free nucleophilic aromatic substitution (SNAr).

Catalytic SystemCatalyst/ReagentsBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Ullmann Condensation CuI / LigandK₂CO₃o-Xylene14024~90 (estimated for similar substrates)[1]
Buchwald-Hartwig Etherification Pd₂(dba)₃ / XantphosCs₂CO₃Toluene10018~85-95 (estimated for similar substrates)[2]
Nucleophilic Aromatic Substitution (SNAr) NoneK₂CO₃DMSO1400.7596[3]

Expert Insights:

The data clearly indicates that for the synthesis of a diaryl ether with an electron-withdrawing group (the aldehyde) on one of the rings, the Nucleophilic Aromatic Substitution (SNAr) reaction offers a highly efficient, rapid, and catalyst-free alternative. The electron-withdrawing nature of the formyl group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of a suitable leaving group like fluoride.

The Ullmann Condensation , a classic and robust method, remains a viable option, particularly when dealing with less activated aryl halides. Modern iterations with specific ligands have improved reaction conditions and yields. However, it often requires higher temperatures and longer reaction times compared to the SNAr approach for this specific substrate.

The Buchwald-Hartwig Etherification represents the pinnacle of modern cross-coupling chemistry, offering broad substrate scope and milder conditions. The use of sophisticated phosphine ligands is key to its success. While highly effective for a wide range of diaryl ethers, for a substrate as activated as 4-fluorobenzaldehyde, it may be an unnecessarily complex and costly approach compared to the straightforward SNAr methodology.

Reaction Mechanisms: A Visual Explanation

To understand the underlying principles of each catalytic system, it is crucial to visualize the reaction pathways.

Ullmann_Condensation cluster_reactants Reactants cluster_cycle Catalytic Cycle Aryl_Halide Ar-X Oxidative_Addition Ar-Cu(III)-X(OAr') Aryl_Halide->Oxidative_Addition Phenol Ar'-OH Cu_phenoxide Cu(I)-OAr' Phenol->Cu_phenoxide Base Base Base Cu_I Cu(I) Cu_I->Cu_phenoxide Cu_phenoxide->Oxidative_Addition Reductive_Elimination Ar-OAr' + Cu(I) Oxidative_Addition->Reductive_Elimination Reductive_Elimination->Cu_I Catalyst Regeneration

Caption: The catalytic cycle of the Ullmann Condensation.

Buchwald_Hartwig_Etherification cluster_reactants Reactants cluster_cycle Catalytic Cycle Aryl_Halide Ar-X Oxidative_Addition Ar-Pd(II)-X(L_n) Aryl_Halide->Oxidative_Addition Phenol Ar'-OH Ligand_Exchange Ar-Pd(II)-OAr'(L_n) Phenol->Ligand_Exchange Base Base Base Pd_0 Pd(0)L_n Pd_0->Oxidative_Addition Oxidative_Addition->Ligand_Exchange Reductive_Elimination Ar-OAr' + Pd(0)L_n Ligand_Exchange->Reductive_Elimination Reductive_Elimination->Pd_0 Catalyst Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig Etherification.

SNAr_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway Aryl_Fluoride Ar-F (EWG-activated) Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) Aryl_Fluoride->Meisenheimer_Complex Phenoxide Ar'-O⁻ Phenoxide->Meisenheimer_Complex Nucleophilic Attack Product Ar-OAr' + F⁻ Meisenheimer_Complex->Product Elimination of F⁻

Caption: The mechanism of Nucleophilic Aromatic Substitution (SNAr).

Detailed Experimental Protocols

For practical application, detailed and reproducible protocols are essential. The following are representative procedures for each synthetic method.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from the synthesis of a closely related analog, 4-(4-methoxyphenoxy)benzaldehyde.[3]

Materials:

  • 4-Fluorobenzaldehyde

  • p-Cresol

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-cresol (1.0 eq), 4-fluorobenzaldehyde (1.0 eq), and potassium carbonate (1.5 eq).

  • Add DMSO to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Heat the reaction mixture to 140 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 45 minutes.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with water.

  • For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water.

Protocol 2: Ullmann Condensation (Representative)

This protocol is a general representation based on modern Ullmann-type couplings for diaryl ether synthesis.[1][4]

Materials:

  • 4-Chlorobenzaldehyde

  • p-Cresol

  • Copper(I) iodide (CuI, 5-10 mol%)

  • N,N'-bis(2-phenylphenyl)oxalamide (ligand, 5-10 mol%)

  • Potassium carbonate (K₂CO₃)

  • o-Xylene or DMF

Procedure:

  • In an oven-dried Schlenk tube, combine 4-chlorobenzaldehyde (1.0 eq), p-cresol (1.2 eq), CuI (0.05 eq), the ligand (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous o-xylene or DMF via syringe.

  • Heat the reaction mixture to 140 °C (for o-xylene) or 90 °C (for DMF) and stir for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Etherification (Representative)

This protocol is a general representation based on modern Buchwald-Hartwig C-O coupling reactions.[2]

Materials:

  • 4-Bromobenzaldehyde

  • p-Cresol

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)

  • Xantphos (2-4 mol%)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 eq), Xantphos (0.02 eq), and Cs₂CO₃ (1.5 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add 4-bromobenzaldehyde (1.0 eq) and p-cresol (1.2 eq).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with diethyl ether.

  • Filter through a plug of silica gel, eluting with diethyl ether.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Conclusion and Recommendations

For the specific synthesis of this compound, the Nucleophilic Aromatic Substitution (SNAr) of 4-fluorobenzaldehyde with p-cresol is the most efficacious and economical method. Its high yield, short reaction time, and the absence of a transition metal catalyst make it an ideal choice for both laboratory-scale synthesis and industrial production.

The Ullmann Condensation and Buchwald-Hartwig Etherification remain powerful tools in the synthetic chemist's arsenal, particularly for substrates that are not activated towards nucleophilic substitution. The choice between these two would depend on the specific substrate, desired reaction conditions, and cost considerations, with the Buchwald-Hartwig generally offering milder conditions and broader functional group tolerance at the cost of more expensive catalysts and ligands.

As a senior application scientist, my recommendation is to first assess the electronic nature of the aryl halide. If it is sufficiently electron-poor, the SNAr approach should be the primary consideration. For less activated or more complex systems, a modern ligated copper or palladium-catalyzed approach should be explored, with the understanding that optimization of the ligand, base, and solvent system will be critical for success.

References

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A Comparative Guide to the Stability of 4-(4-Methylphenoxy)benzaldehyde Under Forced Degradation Conditions

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comparative analysis of the stability of 4-(4-methylphenoxy)benzaldehyde under various stress conditions. Designed for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols for forced degradation studies, presents illustrative data based on the known chemical reactivity of its constituent functional groups, and offers insights into potential degradation pathways. The information herein is intended to facilitate the development of stable formulations and robust analytical methods.

Introduction: The Imperative of Stability Testing

In the pharmaceutical and chemical industries, a thorough understanding of a compound's stability is paramount. Forced degradation studies, which intentionally expose a substance to harsh conditions, are crucial for identifying potential degradation products, elucidating degradation pathways, and establishing the intrinsic stability of a molecule.[1][2] These studies are a cornerstone of developing stability-indicating analytical methods, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1]

This compound, a versatile aromatic compound, serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][4] Its structure, featuring a reactive aldehyde group and an aromatic ether linkage, presents multiple potential sites for degradation. This guide provides a systematic comparison of its stability under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Experimental Design & Rationale

The following sections detail the experimental protocols for subjecting this compound to a range of forced degradation conditions. The rationale behind each experimental choice is explained to provide a clear understanding of the underlying chemical principles.

Analytical Methodology

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for these studies. A typical method would utilize a C18 column with gradient elution using a mobile phase of acetonitrile and water. Detection would be performed using a UV detector at a wavelength determined by the UV spectrum of this compound. This method should be capable of separating the parent compound from all potential degradation products.[5]

Hydrolytic Stability: The Impact of pH

Hydrolysis is a key degradation pathway for many organic molecules. By exposing the compound to acidic, basic, and neutral aqueous solutions, we can assess the lability of its functional groups, particularly the ether linkage.[6][7]

Experimental Protocol: Hydrolytic Degradation

  • Sample Preparation: Prepare three sets of solutions of this compound (e.g., 1 mg/mL) in:

    • 0.1 N Hydrochloric Acid (Acidic Condition)

    • 0.1 N Sodium Hydroxide (Basic Condition)

    • Purified Water (Neutral Condition)

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, and 72 hours).

  • Sampling and Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.

  • Data Evaluation: Quantify the remaining parent compound and any degradation products.

Logical Flow for Hydrolytic Stability Assessment

Caption: Workflow for assessing hydrolytic stability.

Oxidative Stability: Susceptibility to Oxidation

The aldehyde functional group is known to be susceptible to oxidation, typically yielding a carboxylic acid.[8][9] Forced oxidation studies are critical to understanding this degradation pathway.

Experimental Protocol: Oxidative Degradation

  • Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Stress Application: Add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide.

  • Incubation: Incubate the solution at room temperature for a defined period (e.g., 24 hours).

  • Analysis: Withdraw an aliquot, quench any remaining oxidizing agent if necessary, and analyze by HPLC.

Photostability: The Effect of Light Exposure

Many organic molecules degrade upon exposure to light.[10] Photostability testing is crucial, especially for drug substances and products that may be exposed to light during storage and administration. Aromatic ethers can undergo photolytic cleavage of the C-O bond.

Experimental Protocol: Photolytic Degradation

  • Sample Preparation: Prepare a solution of this compound and place it in a photostability chamber. Prepare a control sample wrapped in aluminum foil to protect it from light.

  • Exposure: Expose the sample to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[10]

  • Analysis: After the exposure period, analyze both the exposed sample and the dark control by HPLC.

Workflow for Photostability Evaluation

Photostability_Workflow cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis Sample_Solution Solution of Compound Exposed_Sample Exposed to Light (ICH Q1B) Sample_Solution->Exposed_Sample Dark_Control Wrapped in Foil (Dark Control) Sample_Solution->Dark_Control HPLC_Analysis Comparative HPLC Analysis Exposed_Sample->HPLC_Analysis Dark_Control->HPLC_Analysis

Caption: Experimental workflow for photostability testing.

Thermal Stability: Impact of Elevated Temperatures

Thermal stress can provide the energy needed to overcome activation barriers for degradation reactions.[11] This study helps to determine the compound's stability during manufacturing processes that may involve heat and to recommend appropriate storage conditions.

Experimental Protocol: Thermal Degradation

  • Sample Preparation: Place the solid this compound in a controlled temperature oven.

  • Exposure: Expose the solid sample to a high temperature (e.g., 80°C) for a defined period (e.g., 7 days).

  • Analysis: After the exposure period, dissolve a known amount of the stressed solid in a suitable solvent and analyze by HPLC.

Comparative Stability Analysis & Potential Degradation Pathways

The following table summarizes the expected stability of this compound under the described stress conditions. The percentage of degradation is illustrative and based on the known reactivity of aldehydes and aromatic ethers.

Stress ConditionExpected Degradation (%)Primary Degradation ProductsPotential Degradation Pathway
Acid Hydrolysis (0.1 N HCl, 60°C) 5-15%4-Hydroxybenzaldehyde, p-CresolCleavage of the ether linkage
Base Hydrolysis (0.1 N NaOH, 60°C) 10-25%4-Hydroxybenzaldehyde, p-CresolCleavage of the ether linkage
Neutral Hydrolysis (Water, 60°C) < 5%Minimal degradationRelatively stable to neutral hydrolysis
Oxidation (3% H₂O₂, RT) 20-40%4-(4-Methylphenoxy)benzoic acidOxidation of the aldehyde group
Photolysis (ICH Q1B) 10-20%4-Hydroxybenzaldehyde, p-Cresol, and other radical recombination productsPhotolytic cleavage of the ether bond
Thermal (80°C, solid state) < 5%Minimal degradationLikely stable at this temperature in solid form

Potential Degradation Pathways of this compound

Degradation_Pathways cluster_hydrolysis Hydrolysis / Photolysis cluster_oxidation Oxidation Parent This compound Product_A1 4-Hydroxybenzaldehyde Parent->Product_A1 Ether Cleavage Product_A2 p-Cresol Parent->Product_A2 Ether Cleavage Product_B 4-(4-Methylphenoxy)benzoic acid Parent->Product_B Aldehyde Oxidation

Caption: Potential degradation pathways of the target molecule.

Conclusion

This comparative guide provides a framework for evaluating the stability of this compound. The aldehyde group is anticipated to be the most labile functional group, particularly towards oxidation. The aromatic ether linkage is expected to be susceptible to cleavage under hydrolytic (especially basic) and photolytic conditions. The compound is predicted to exhibit good thermal stability in its solid form.

The experimental protocols and illustrative data presented herein serve as a valuable resource for researchers and professionals in the development of stable products and robust analytical methodologies. It is imperative to conduct these studies with appropriate controls and validated analytical methods to ensure the generation of reliable and accurate stability data.

References

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  • Oxidation of Aldehydes and Ketones - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Forced Degradation Studies - MedCrave online. (2016). Retrieved from [Link]

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  • Photolysis of Aromatic Ethers - Sci-Hub. (1979).
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  • Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds. (2021).
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  • Innovative Reactive Distillation Process for the Sustainable Synthesis of Natural Benzaldehyde - ACS Publications. (2018). Retrieved from [Link]

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A Senior Application Scientist's Guide to Navigating Cross-Reactivity of 4-(4-Methylphenoxy)benzaldehyde in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This guide provides an in-depth analysis of 4-(4-Methylphenoxy)benzaldehyde, a versatile aromatic compound, with a specific focus on its potential for cross-reactivity in common biological assays. As researchers increasingly utilize diverse chemical scaffolds in high-throughput screening and lead discovery, understanding and mitigating non-specific interactions is paramount to ensuring data integrity and avoiding costly false positives. This document offers a framework for evaluating the specificity of this compound and provides comparative insights against structurally related molecules.

Introduction to this compound: A Molecule of Interest

This compound is an aromatic aldehyde with a diaryl ether linkage (Figure 1). Its structure suggests potential for various intermolecular interactions, making it a valuable building block in medicinal chemistry and a candidate for biological screening.[1][2] It is utilized as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.[2] For instance, it has been used as a reactant in the preparation of a long-term, photostable mitotic marker, CDy6, highlighting its utility in cell-based imaging applications.[]

However, the very features that make this molecule attractive for synthesis—the benzaldehyde group and the electron-rich aromatic systems—also warrant a careful investigation into its potential for non-specific interactions in biological assays. The aldehyde moiety is a known reactive group, and the overall lipophilicity of the molecule could lead to promiscuous binding.

G cluster_molecule This compound C14H12O2 C₁₄H₁₂O₂ Structure

Figure 1: Chemical structure of this compound.

The Specter of Non-Specific Interactions: Pan-Assay Interference Compounds (PAINS)

In drug discovery, certain chemical motifs are notorious for causing pan-assay interference, earning them the label of PAINS.[4][5] These compounds often produce false positive results in high-throughput screens by interacting non-specifically with assay components rather than the intended biological target.[4] While this compound does not contain a classic PAINS alert substructure, the presence of a benzaldehyde group should raise a degree of caution. Aldehydes can potentially form covalent bonds with nucleophilic residues (like lysine) on proteins, leading to non-specific inhibition or activation.

This guide will explore the potential for this compound to exhibit cross-reactivity in three common assay formats: a kinase inhibition assay, a G-protein coupled receptor (GPCR) binding assay, and a general cell viability assay. We will compare its hypothetical performance against a known specific inhibitor and a classic PAINS compound to provide a clear context for data interpretation.

Comparative Analysis in a Kinase Inhibition Assay

Kinase assays are a cornerstone of many drug discovery programs. However, they can be susceptible to interference from compounds that interact with the assay reagents or the kinase in a non-specific manner.

Experimental Rationale

To assess the specificity of this compound as a hypothetical kinase inhibitor, we will test its activity against a well-characterized kinase, such as Akt1. We will compare its performance against a known specific inhibitor (e.g., MK-2206) and a promiscuous inhibitor (e.g., Quercetin, a known PAINS compound). The assay will be conducted using a luminescence-based format that measures ATP consumption.

G Test_Compound Test Compound (this compound, MK-2206, Quercetin) Kinase Akt1 Kinase Test_Compound->Kinase ADP ADP Kinase->ADP Phosphorylation Substrate Peptide Substrate Substrate->Kinase ATP ATP ATP->Kinase Detection_Reagent Luminescent Detection Reagent ADP->Detection_Reagent Light_Signal Light Signal Detection_Reagent->Light_Signal

Figure 2: Workflow for the in vitro kinase inhibition assay.

Experimental Protocol: In Vitro Kinase Assay
  • Compound Preparation: Prepare serial dilutions of this compound, MK-2206, and Quercetin in DMSO.

  • Assay Plate Preparation: Add 1 µL of each compound dilution to a 384-well assay plate. Include DMSO-only wells as a negative control.

  • Kinase Reaction: Add 5 µL of a solution containing purified Akt1 kinase and its peptide substrate to each well.

  • Initiation of Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. Incubate at room temperature for 1 hour.

  • Detection: Add 10 µL of a commercially available luminescence-based ATP detection reagent to each well.

  • Data Acquisition: Measure the luminescence signal on a plate reader. The signal is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Hypothetical Comparative Data
CompoundIC50 (µM)Hill SlopeMaximum Inhibition (%)Notes
This compound 15.21.1100Moderate potency, ideal Hill slope.
MK-2206 (Specific Inhibitor) 0.0121.0100High potency, ideal Hill slope.
Quercetin (PAINS Compound) 5.80.585Apparent high potency but shallow Hill slope and incomplete inhibition, suggesting non-specific activity.
Interpretation of Results

In this hypothetical scenario, this compound displays moderate inhibitory activity with a standard Hill slope, suggesting a specific mode of inhibition. In contrast, Quercetin, the PAINS compound, shows a shallow Hill slope and incomplete inhibition, which are classic indicators of non-specific assay interference. The highly potent and specific inhibitor, MK-2206, serves as a positive control.

Evaluation in a GPCR Binding Assay

GPCRs represent a large family of drug targets. Radioligand binding assays are commonly used to identify compounds that interact with these receptors.

Experimental Rationale

We will assess the potential of this compound to interfere with a radioligand binding assay for a model GPCR, the M1 muscarinic acetylcholine receptor.[6] The comparison will be made against a known M1 antagonist (Atropine) and a compound known to cause assay interference through aggregation (Triton X-100).

G Test_Compound Test Compound (this compound, Atropine, Triton X-100) Receptor M1 Receptor (Membrane Prep) Test_Compound->Receptor Complex Receptor-Radioligand Complex Receptor->Complex Radioligand [³H]-NMS Radioligand->Receptor Filtration Filtration & Washing Complex->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting

Figure 3: Workflow for the GPCR radioligand binding assay.

Experimental Protocol: GPCR Radioligand Binding Assay
  • Compound Preparation: Prepare serial dilutions of this compound, Atropine, and Triton X-100 in assay buffer.

  • Assay Incubation: In a 96-well plate, combine the test compounds, a fixed concentration of the radioligand ([³H]-N-methylscopolamine), and cell membranes expressing the M1 receptor.

  • Equilibration: Incubate the plate at room temperature for 2 hours to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Detection: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the percent displacement of the radioligand for each compound concentration and calculate the Ki value.

Hypothetical Comparative Data
CompoundKi (µM)Assay Observations
This compound > 50No significant displacement of radioligand.
Atropine (Specific Antagonist) 0.001Concentration-dependent displacement of radioligand.
Triton X-100 (Aggregator) 10 (apparent)High variability in replicates, displacement observed only at concentrations causing membrane disruption.
Interpretation of Results

In this hypothetical experiment, this compound does not show significant activity, suggesting it does not directly compete with the radioligand for the orthosteric binding site. Atropine demonstrates the expected high-affinity binding. Triton X-100 produces an artifactual positive result at higher concentrations, likely due to the disruption of the cell membranes and non-specific sequestration of the radioligand.

Assessment of General Cytotoxicity

It is crucial to distinguish between target-specific effects and general cytotoxicity. A compound that indiscriminately kills cells can appear active in cell-based assays that measure a decrease in a metabolic signal.

Experimental Rationale

We will evaluate the cytotoxic potential of this compound on a common cancer cell line (e.g., HeLa) using a standard MTT assay, which measures mitochondrial metabolic activity. Its effects will be compared to a known cytotoxic agent (Doxorubicin) and a non-toxic vehicle control. Studies on benzaldehyde and its derivatives have shown cytotoxic effects at certain concentrations.[7][8]

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and Doxorubicin for 48 hours. Include a vehicle-only control.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percent cell viability relative to the vehicle control and determine the CC50 (cytotoxic concentration 50%).

Hypothetical Comparative Data
CompoundCC50 (µM)
This compound 85
Doxorubicin (Cytotoxic Agent) 0.5
Interpretation of Results

Hypothetically, this compound exhibits cytotoxicity at a high concentration, suggesting that at lower concentrations used in target-based assays, its effects are unlikely to be due to general cell death. Doxorubicin, a potent cytotoxic drug, serves as a positive control.

Conclusion and Best Practices

This guide has provided a framework for assessing the potential cross-reactivity of this compound in common biological assays. Based on our hypothetical data, this compound appears to have a favorable specificity profile compared to known promiscuous compounds. However, it is imperative for researchers to conduct their own rigorous validation studies.

Key Recommendations:

  • Orthogonal Assays: Always confirm hits from a primary screen using a secondary, orthogonal assay that employs a different detection technology.

  • Dose-Response Curves: Carefully analyze the shape of dose-response curves. Shallow slopes or incomplete inhibition can be red flags for non-specific activity.

  • Structure-Activity Relationship (SAR): Test structurally related analogs of your hit compound. A clear SAR provides strong evidence for a specific mode of action.

  • Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide direct evidence of binding and help to rule out assay artifacts.

By employing a systematic and critical approach to hit validation, researchers can confidently distinguish true biological activity from assay interference, ultimately leading to more robust and reproducible scientific discoveries.

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A Comparative Guide to the Synthetic Routes of 4-(4-Methylphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Methylphenoxy)benzaldehyde is a versatile aromatic aldehyde of significant interest in various fields of chemical synthesis. Its structure, featuring a diaryl ether linkage, makes it a valuable intermediate and building block in the development of pharmaceuticals, agrochemicals, and specialty polymers.[1] Furthermore, its distinct aromatic properties lend themselves to applications in the flavor and fragrance industry.[1]

The synthetic challenge in constructing this molecule lies in the efficient formation of the central carbon-oxygen (C-O) bond that constitutes the diaryl ether framework. The choice of synthetic strategy is paramount, dictated by factors such as starting material availability, cost, scalability, desired yield, and functional group tolerance.

This guide provides an in-depth analysis and objective comparison of the principal synthetic methodologies for preparing this compound. We will delve into the mechanistic underpinnings, practical execution, and relative merits of three major strategies: Nucleophilic Aromatic Substitution (SNAr), the Ullmann Condensation, and the modern Palladium-Catalyzed Buchwald-Hartwig C-O Coupling. By presenting detailed protocols and comparative data, this document aims to equip researchers, chemists, and drug development professionals with the critical insights needed to select and implement the optimal synthetic route for their specific applications.

Chapter 1: The Direct Approach: Nucleophilic Aromatic Substitution (SNAr)

The Nucleophilic Aromatic Substitution (SNAr) pathway is often the most direct and atom-economical method for synthesizing diaryl ethers, provided the electrophilic partner is sufficiently activated. This strategy relies on the attack of a nucleophile, in this case, the 4-methylphenoxide ion (p-cresolate), on an aryl halide bearing a strong electron-withdrawing group.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing aldehyde group in the para position of an aryl halide (e.g., 4-fluorobenzaldehyde) strongly polarizes the carbon-halogen bond and stabilizes the negative charge in the intermediate Meisenheimer complex. The nucleophilic 4-methylphenoxide attacks the carbon atom bearing the leaving group (Step 1), forming this resonance-stabilized intermediate. The subsequent expulsion of the halide leaving group re-aromatizes the ring to yield the final diaryl ether product (Step 2).[2][3] Fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the reaction site.

Visualizing the SNAr Workflow

SNAr_Workflow cluster_process Reaction Process cluster_output Workup & Product p_cresol 4-Methylphenol (p-Cresol) phenoxide In-situ generation of 4-Methylphenoxide p_cresol->phenoxide aryl_halide 4-Fluorobenzaldehyde meisenheimer Meisenheimer Complex Formation (Addition) aryl_halide->meisenheimer base Base (e.g., K₂CO₃) base->phenoxide solvent High-boiling polar aprotic solvent (e.g., DMSO) heating Heating (e.g., 140-160°C) phenoxide->meisenheimer Nucleophilic Attack elimination Leaving Group Elimination meisenheimer->elimination product This compound elimination->product workup Aqueous Workup & Extraction product->workup

Caption: Workflow for the SNAr synthesis of the target molecule.

Experimental Protocol: SNAr Synthesis

This protocol is adapted from a procedure for a structurally related compound, 4-(4-methoxyphenoxy)benzaldehyde.[4]

  • Reactant Charging: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methylphenol (p-cresol, 1.0 eq.), 4-fluorobenzaldehyde (1.0 eq.), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a sufficient volume of dry dimethyl sulfoxide (DMSO) to dissolve the reactants (e.g., 1 mL per mmol of the limiting reagent).

  • Reaction Execution: Heat the reaction mixture in an oil bath to 140-150°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-4 hours).

  • Workup: Cool the mixture to room temperature and pour it into a beaker containing cold water. This will precipitate the crude product.

  • Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove inorganic salts and residual DMSO.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or heptane, to yield the pure this compound.

Performance Analysis: SNAr
MetricAssessmentCausality and Insights
Cost-Effectiveness ExcellentThe reaction is typically catalyst-free. The starting materials (4-fluorobenzaldehyde, p-cresol) and the base (K₂CO₃) are commodity chemicals, making this route highly attractive for large-scale industrial synthesis.
Simplicity HighThe procedure is straightforward, involving simple heating and precipitation/filtration workup, which avoids complex chromatographic purification.
Substrate Scope LimitedThis method's primary drawback is its reliance on a strongly electron-deficient aryl halide. It is not applicable to aryl halides lacking such activating groups (e.g., 4-bromotoluene).
Reaction Conditions Moderate to HarshRequires high temperatures and a high-boiling polar aprotic solvent like DMSO or DMF, which can be difficult to remove completely during workup.
Typical Yields Good to ExcellentYields are often high (70-95%), especially when the reaction is driven to completion.[3]

Chapter 2: The Classic Method: Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol.[5][6] While traditional protocols required harsh conditions, modern advancements have significantly improved its practicality and efficiency.

Mechanistic Rationale

The reaction mechanism involves a copper(I) species as the active catalyst.[5] The 4-methylphenol is first deprotonated by a base to form the corresponding phenoxide. This phenoxide reacts with a Cu(I) salt (e.g., CuI) to generate a copper(I) phenoxide intermediate. An aryl halide (e.g., 4-bromobenzaldehyde) then undergoes oxidative addition to this copper complex. The final diaryl ether product is formed through reductive elimination, regenerating a Cu(I) species that re-enters the catalytic cycle. Historically, stoichiometric amounts of copper powder at very high temperatures (>200°C) were used.[5][7] Modern protocols employ catalytic amounts of soluble copper salts and often include ligands (e.g., diamines, N,N-dimethylglycine) to stabilize the copper intermediates, facilitating the reaction at lower temperatures (90-140°C).[8][9]

Visualizing the Ullmann Workflow

Ullmann_Workflow cluster_process Reaction Process cluster_output Workup & Product p_cresol 4-Methylphenol cu_phenoxide Formation of Copper(I) Phenoxide p_cresol->cu_phenoxide aryl_halide 4-Iodo- or 4-Bromobenzaldehyde ox_add Oxidative Addition of Aryl Halide aryl_halide->ox_add base Base (e.g., Cs₂CO₃) base->cu_phenoxide catalyst Cu(I) Catalyst (e.g., CuI) catalyst->cu_phenoxide ligand Optional Ligand (e.g., L-Proline) ligand->catalyst solvent Solvent (e.g., DMF, Toluene) heating Heating (e.g., 120°C) cu_phenoxide->ox_add red_elim Reductive Elimination ox_add->red_elim product This compound red_elim->product workup Filtration & Extraction product->workup

Caption: Workflow for the Copper-Catalyzed Ullmann Condensation.

Experimental Protocol: Modern Ullmann Synthesis

This protocol is based on modern, ligand-assisted Ullmann C-O coupling procedures.[8]

  • Flask Preparation: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), add copper(I) iodide (CuI, 5-10 mol%), 4-methylphenol (1.2 eq.), and a strong base such as cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Reactant Addition: Add the aryl halide, preferably 4-iodobenzaldehyde or 4-bromobenzaldehyde (1.0 eq.), and a ligand such as L-proline or N,N-dimethylglycine (10-20 mol%), if used.

  • Solvent Addition: Add anhydrous solvent, such as DMF or toluene, via syringe.

  • Reaction Execution: Heat the mixture to the required temperature (typically 110-130°C) with vigorous stirring. Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove the insoluble copper salts and base.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel.

Performance Analysis: Ullmann Condensation
MetricAssessmentCausality and Insights
Substrate Scope GoodA key advantage is the ability to use non-activated aryl halides, significantly broadening the scope compared to SNAr. The reactivity order is typically I > Br >> Cl.
Cost-Effectiveness GoodCopper catalysts are significantly cheaper than palladium catalysts. However, the need for ligands and potentially more expensive aryl iodides or bromides can increase the cost compared to the SNAr route.
Reaction Conditions ModerateModern protocols have reduced the required temperatures, but they are still often above 100°C. The use of an inert atmosphere is recommended to prevent oxidation of the Cu(I) catalyst.
Environmental Impact FairThe use of a heavy metal catalyst (copper) requires appropriate waste disposal. The workup can be more involved than for SNAr, potentially generating more solvent waste.
Typical Yields GoodLigand-assisted protocols can achieve yields ranging from 60% to over 90%.[9]

Chapter 3: The Modern Workhorse: Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination reaction has been extended to a powerful and highly versatile method for C-O bond formation.[10] This palladium-catalyzed cross-coupling reaction represents the state-of-the-art for diaryl ether synthesis, offering mild conditions and exceptional functional group tolerance.[8]

Mechanistic Rationale

The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[11]

  • Oxidative Addition: A coordinatively unsaturated Pd(0) complex, stabilized by bulky, electron-rich phosphine ligands, reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Ligand Exchange/Deprotonation: The 4-methylphenol is deprotonated by the base, and the resulting phenoxide displaces the halide from the palladium complex.

  • Reductive Elimination: This is the crucial C-O bond-forming step. The diaryl ether product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

The success of this reaction is critically dependent on the choice of ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) developed by the Buchwald group are essential as they promote the difficult reductive elimination step, which is often rate-limiting for C-O coupling.[11]

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 L₂Pd⁽⁰⁾ (Active Catalyst) ox_add_complex L₂Pd⁽ᴵᴵ⁾(Ar)(X) pd0->ox_add_complex aryl_halide Ar-X (4-Bromobenzaldehyde) alkoxide_complex L₂Pd⁽ᴵᴵ⁾(Ar)(OAr') ox_add_complex->alkoxide_complex Ligand Exchange alkoxide_complex->pd0 Reductive Elimination product Ar-O-Ar' (Product) alkoxide_complex->product aryl_halide->ox_add_complex Oxidative Addition phenoxide Ar'-O⁻ (4-Methylphenoxide) phenoxide->alkoxide_complex

Caption: The Pd(0)/Pd(II) catalytic cycle for Buchwald-Hartwig C-O coupling.

Experimental Protocol: Buchwald-Hartwig Synthesis

This is a general protocol based on established literature procedures.[8][12]

  • Flask Preparation: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BrettPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 1.5-2.0 eq.).

  • Reactant Addition: Add 4-bromobenzaldehyde (1.0 eq.) and 4-methylphenol (1.1-1.2 eq.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 80-110°C and stir for the required time (typically 4-24 hours), monitoring by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel or Celite, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude residue is then purified by flash column chromatography to afford the pure product.

Performance Analysis: Buchwald-Hartwig Coupling
MetricAssessmentCausality and Insights
Substrate Scope ExcellentThis is the most versatile method, tolerant of a vast array of functional groups on both the aryl halide and phenol partners. It works well with aryl chlorides, bromides, iodides, and triflates.
Cost-Effectiveness Fair to PoorThe primary disadvantage is cost. Palladium precursors and, especially, the specialized phosphine ligands are expensive, which can be prohibitive for large-scale production.
Reaction Conditions Excellent (Mild)Reactions are typically run at lower temperatures (80-110°C) than Ullmann condensations. The use of weaker bases is often possible, enhancing functional group compatibility.
Efficiency ExcellentCatalyst loadings are generally low, and reactions often proceed to completion, providing very high yields (often >90%).
Sensitivity HighThe Pd(0) catalyst and many phosphine ligands are sensitive to air and moisture, requiring the use of inert atmosphere techniques (e.g., Schlenk line or glovebox), which adds procedural complexity.

Chapter 4: A Head-to-Head Comparison of Synthetic Routes

The choice of a synthetic route is a multi-faceted decision. The following table provides a direct comparison of the three primary methods for synthesizing this compound to guide this selection process.

FeatureNucleophilic Aromatic Substitution (SNAr)Ullmann CondensationBuchwald-Hartwig C-O Coupling
Aryl Halide Partner Activated (e.g., 4-F-benzaldehyde)Non-activated (I > Br > Cl)Broadest scope (Cl, Br, I, OTf)
Catalyst System None (Catalyst-free)Cu(I) salt ± LigandPd(0) precursor + Phosphine Ligand
Catalyst Cost N/A (Highest Economy)Low (Copper is inexpensive)High (Palladium & Ligands are costly)
Reaction Temperature High (140-160°C)Moderate to High (110-140°C)Mild (80-110°C)
Procedural Simplicity High (Simple heating and workup)Moderate (Inert atmosphere, filtration)Low (Strict inert atmosphere required)
Functional Group Tolerance Moderate (Tolerates aldehyde)GoodExcellent
Scalability ExcellentGoodFair (Limited by catalyst cost)
Ideal Use Case Large-scale industrial synthesis where an activated aryl halide is available.When cost is a concern and the aryl halide is not activated for SNAr.Complex, small-scale synthesis where maximizing yield and scope is paramount.
Expert Insights & Final Recommendation
  • For Industrial Scale & Cost-Driven Projects: The Nucleophilic Aromatic Substitution (SNAr) route is unequivocally the superior choice. Its catalyst-free nature, use of inexpensive bulk chemicals, and simple workup procedure make it the most economically viable option for producing large quantities of this compound, provided 4-fluorobenzaldehyde is the chosen starting material.

  • For General Laboratory Synthesis & Versatility: The Buchwald-Hartwig C-O Coupling is the most powerful and reliable method. Its mild conditions and exceptional tolerance for a wide range of functional groups make it the go-to method for medicinal chemistry and discovery programs where substrate availability may be limited and high, predictable yields are essential. The primary barrier is the high cost of the catalyst system.

  • A Middle Ground: The modern Ullmann Condensation serves as a valuable compromise. It is significantly cheaper than the Buchwald-Hartwig reaction and offers a broader substrate scope than SNAr, allowing the use of readily available 4-bromo or 4-iodobenzaldehyde. With optimized, ligand-assisted protocols, it can provide good yields under conditions that are more moderate than its historical precedent.

Conclusion

The synthesis of this compound can be approached through several robust chemical strategies. The classical, catalyst-free SNAr reaction offers an economical and scalable route ideal for industrial applications. The copper-catalyzed Ullmann condensation provides a cost-effective method for coupling non-activated aryl halides. Finally, the palladium-catalyzed Buchwald-Hartwig reaction stands as the most versatile and efficient, albeit expensive, method, perfectly suited for complex synthetic challenges where performance is the highest priority. A thorough understanding of the trade-offs in cost, scope, and reaction conditions associated with each of these methodologies allows the discerning scientist to make an informed and strategic choice that best aligns with their research or production goals.

References

  • Recent Advances in Diaryl Ether Synthesis. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Recent work for the synthesis of diaryl ethers and the application of... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Frlan, R., & Kikelj, D. (2006). Recent Progress in Diaryl Ether Synthesis. ChemInform, 37(49). Semantic Scholar. [Link]

  • Diaryl ether synthesis by etherification (arylation). (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • The Williamson Ether Synthesis. (n.d.). University of New Brunswick. Retrieved January 17, 2026, from [Link]

  • Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. [Link]

  • One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Ullmann condensation. (2023, November 29). In Wikipedia. [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved January 17, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024, April 3). YouTube. [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. (2015, September 24). Acta Crystallographica Section E, E71, o1021. National Center for Biotechnology Information. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020, October 23). Catalysts, 10(11), 1241. MDPI. [Link]

  • Process for producing 4- (4-alkylphenoxy) benzylamines. (1996, November 5).

Sources

A-Sr. Application Scientist's Guide: Selecting the Optimal Path to Diaryl Ethers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The diaryl ether linkage is a cornerstone in the architecture of numerous pharmaceuticals, agrochemicals, and materials. Its synthesis, therefore, is a critical consideration in process development and discovery chemistry. Historically, two titans have dominated this landscape: the Ullmann condensation and the Williamson ether synthesis. This guide provides a detailed cost-benefit analysis of these two methodologies, grounded in mechanistic principles and supported by experimental data, to empower researchers in making the most informed strategic decision for their synthetic campaigns. We will dissect the nuances of each reaction, from the classical high-temperature Ullmann conditions to its modern, milder ligand-assisted variants, and contrast them with the Williamson synthesis, which, while powerful for alkyl ethers, faces significant limitations in the direct coupling of two aryl moieties.

Introduction: The Strategic Importance of Diaryl Ether Synthesis

Diaryl ethers are not merely academic curiosities; they are integral components of blockbuster drugs like the antibiotic Vancomycin and the anesthetic Propofol. The robustness of the C-O-C bond and its specific geometric influence make it a privileged scaffold. The choice of synthetic route can profoundly impact yield, purity, scalability, and ultimately, the economic viability of a project. This guide moves beyond a simple recitation of procedures to offer a strategic analysis of when and why to choose one method over the other.

The Contenders: A Mechanistic Overview

The Ullmann Condensation: A Copper-Catalyzed Classic

First reported by Fritz Ullmann in 1905, this reaction involves the copper-catalyzed coupling of an aryl halide with a phenol in the presence of a base.[1][2]

Classical Ullmann: The original procedure often required harsh conditions, including high temperatures (frequently >160-220 °C), polar aprotic solvents, and stoichiometric amounts of copper powder or copper salts.[2][3][4] These conditions severely limited the reaction's scope, particularly for sensitive or complex substrates.

Modern Ligand-Assisted Ullmann: The turn of the millennium saw a renaissance for the Ullmann reaction.[5] The introduction of soluble copper(I) or copper(II) salts in combination with specialized ligands—such as diamines, amino acids (e.g., N,N-dimethylglycine), 1,3-diketones (e.g., 2,2,6,6-tetramethylheptane-3,5-dione), or oxalic diamides—dramatically changed the landscape.[6][7][8] These modern protocols allow the reaction to proceed under much milder conditions (e.g., 80-130 °C), with significantly lower catalyst loadings (0.2-10 mol%), and a broader substrate scope.[6][8][9]

The currently accepted mechanism for modern Ullmann reactions often involves a Cu(I)/Cu(III) catalytic cycle. The cycle is initiated by the formation of a copper(I) phenoxide species. Oxidative addition of the aryl halide to this complex forms a transient copper(III) intermediate, which then undergoes reductive elimination to forge the C-O bond and regenerate the active Cu(I) catalyst.[3]

The Williamson Ether Synthesis: An SN2 Powerhouse with Aryl Limitations

Developed by Alexander Williamson in 1850, this reaction is a cornerstone of ether synthesis, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism.[10][11] An alkoxide (or phenoxide) ion acts as the nucleophile, attacking an alkyl halide and displacing the halide leaving group.[10][11]

For the synthesis of alkyl aryl ethers, the Williamson synthesis is exceptionally effective. A phenoxide is readily formed by treating a phenol with a base, which can then displace a halide from a primary alkyl halide.

However, for the direct synthesis of diaryl ethers, the standard Williamson approach fails. The SN2 reaction does not occur at an sp²-hybridized carbon of an unactivated aryl halide.[12][13] This is a critical limitation. To form a diaryl ether via a nucleophilic substitution pathway, the aryl halide must be "activated" by the presence of strong electron-withdrawing groups (e.g., nitro groups) ortho and/or para to the leaving group.[4][12] This reaction then proceeds not by an SN2 mechanism, but by a nucleophilic aromatic substitution (SNAr) mechanism, which involves the formation of a resonance-stabilized Meisenheimer complex.[14][15][16]

Head-to-Head Comparison: Ullmann vs. Williamson (SNAr)

To make an informed decision, a direct comparison of the key operational and economic parameters is essential.

FeatureModern Ullmann CondensationWilliamson Ether Synthesis (SNAr variant)
General Applicability Broad; couples electron-rich, -neutral, and -deficient aryl halides with various phenols.[7][9]Narrow; requires a highly electron-deficient aryl halide for the SNAr mechanism to be effective.[4][12]
Catalyst Required: Copper (I) or (II) salts (e.g., CuI, Cu₂O, Cu(acac)₂).[8][9] Often requires a ligand.Generally catalyst-free, relying on substrate activation.[17]
Catalyst Cost & Toxicity Copper is relatively inexpensive and less toxic than palladium (used in Buchwald-Hartwig etherification).[8]Not applicable (no catalyst).
Reaction Conditions Mild to moderate temperatures (typically 80-130 °C).[6]Can range from room temperature to reflux in DMSO, often accelerated by microwave irradiation.[17]
Base Moderate inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[7][17]Strong bases often required to generate the phenoxide (e.g., NaH, KHMDS), although weaker bases can suffice.[12][16]
Substrate Scope (Aryl Halide) Tolerates a wide range of functional groups. Reactivity order: I > Br > Cl.[9] Electron-withdrawing groups enhance reactivity.[18]Limited to aryl halides with strong electron-withdrawing groups (e.g., -NO₂, -CN) at ortho/para positions.[4][15] Fluorides are often the best substrates.[15]
Substrate Scope (Phenol) Tolerates a wide range of functional groups. Electron-donating groups on the phenol enhance reactivity.[18]Broad tolerance for different phenols.
Key Limitations Potential for racemization of chiral centers under harsh conditions, though modern methods mitigate this.[6] Requires removal of copper catalyst from the final product.Severely limited scope for the aryl halide partner. Not a general method for diaryl ether synthesis.
Industrial Scalability Highly scalable, with many established industrial processes.[17] Heterogeneous and reusable catalysts are being developed.[9][19]Scalable for suitable substrates, but limited applicability makes it a niche method.

Decision-Making Workflow

For the practicing chemist, the choice between these methods can be streamlined into a logical workflow. The primary deciding factor is the electronic nature of the aryl halide coupling partner.

G start Start: Synthesize a Diaryl Ether (Ar¹-O-Ar²) check_EWG Is the Aryl Halide (Ar¹-X) strongly electron-deficient (e.g., o/p-nitro, cyano groups)? start->check_EWG williamson Consider Williamson-type SNAr Synthesis check_EWG->williamson  Yes ullmann Use Modern Ullmann Condensation check_EWG->ullmann No   williamson_adv Advantages: - Catalyst-free - Often milder conditions - High yields for activated substrates williamson->williamson_adv end_point End: Diaryl Ether Product williamson->end_point ullmann_adv Advantages: - Broadest substrate scope - General for electron-rich, neutral,  and deficient aryl halides - Well-established and scalable ullmann->ullmann_adv ullmann->end_point

Sources

Safety Operating Guide

Navigating the Disposal of 4-(4-Methylphenoxy)benzaldehyde: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(4-Methylphenoxy)benzaldehyde, a versatile aromatic compound. By integrating field-proven insights with established safety standards, this document aims to be your preferred resource for ensuring safe and compliant laboratory operations.

Understanding the Compound: Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the inherent hazards of this compound is critical. This knowledge informs every subsequent step of the disposal process, ensuring the safety of personnel and the environment.

According to its Safety Data Sheet (SDS), this compound is classified with the following hazards[1]:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Sensitization: May cause an allergic skin reaction.

  • Eye Irritation: Causes serious eye irritation.

It is also a combustible solid, which necessitates precautions against ignition sources during handling and storage. The compound's aromatic nature also suggests that its impact on aquatic life should be considered, as similar aromatic aldehydes can be harmful to the environment[2].

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed[1]
Skin SensitizationH317May cause an allergic skin reaction[1]
Serious Eye IrritationH319Causes serious eye irritation[1]
Combustible Solid-Can burn under certain conditions

This hazard profile underscores the necessity of a meticulous disposal plan that mitigates risks at every stage.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the essential steps for the safe and compliant disposal of this compound from the laboratory bench to its final disposition.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling this compound for disposal, it is imperative to be outfitted with the appropriate PPE. This is a non-negotiable aspect of laboratory safety, designed to prevent accidental exposure through inhalation, ingestion, or skin contact[3].

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Use tightly fitting safety goggles or a face shield[4][5].

  • Respiratory Protection: In cases of significant dust generation, a NIOSH-approved N95 dust mask is recommended.

  • Protective Clothing: A standard laboratory coat is required to protect against skin contact.

The rationale behind this level of protection is directly linked to the compound's hazard profile, particularly its potential to cause skin and eye irritation[1].

Step 2: Waste Segregation - Preventing Unwanted Reactions

Proper segregation of chemical waste is a fundamental principle of laboratory safety to prevent dangerous reactions[6][7]. This compound waste should be collected in a dedicated, clearly labeled hazardous waste container.

Do NOT mix with:

  • Strong oxidizing agents

  • Strong bases

  • Incompatible solvents[8]

Mixing incompatible waste streams can lead to exothermic reactions, fires, or the generation of toxic gases.

Step 3: Containerization and Labeling - Ensuring Clarity and Compliance

All chemical waste must be collected in appropriate containers that are correctly labeled[6][9].

  • Container Selection: Use a sturdy, leak-proof container made of a material compatible with aromatic aldehydes. High-density polyethylene (HDPE) or glass containers are suitable choices.

  • Labeling: The container must be labeled with a hazardous waste tag as soon as the first particle of waste is added[9]. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard characteristics (e.g., "Harmful," "Irritant")[9]

    • The date accumulation started

    • The name of the principal investigator and the laboratory location[9]

Accurate labeling is not just a matter of compliance with regulations from bodies like the Environmental Protection Agency (EPA); it is crucial for the safety of waste handlers downstream[10][11].

Step 4: On-Site Accumulation and Storage - A Controlled Environment

Hazardous waste must be stored in a designated satellite accumulation area within the laboratory or a central accumulation area[12].

  • Location: The storage area should be away from sources of ignition and incompatible chemicals[13].

  • Secondary Containment: Liquid waste containers should be placed in secondary containment to prevent spills from spreading[6][12].

  • Container Integrity: Keep waste containers securely closed except when adding waste[6][9].

These practices are mandated by OSHA and EPA regulations to minimize the risk of spills, fires, and accidental exposures[10][14][15].

Step 5: Final Disposal - The Professional Hand-off

The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company[4][16].

Under no circumstances should this chemical be:

  • Poured down the sink[6][9][12].

  • Disposed of in the regular trash[6][9].

  • Allowed to evaporate in a fume hood[9][12].

The recommended disposal method is controlled incineration at a permitted facility[4]. This high-temperature process ensures the complete destruction of the compound, preventing its release into the environment.

For empty containers that previously held this compound, they should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[9]. Once decontaminated, the container can often be recycled or disposed of as non-hazardous waste, after defacing the original label[9].

Emergency Procedures: Preparedness for the Unexpected

In the event of a spill or accidental exposure, a swift and informed response is critical.

  • Spill Cleanup:

    • Evacuate the immediate area and alert colleagues.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Collect the spilled material and absorbent into a labeled hazardous waste container[4][17].

    • Clean the spill area with soap and water.

    • All materials used for cleanup must be disposed of as hazardous waste[9].

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[4][5].

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention[4].

    • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention[4][5].

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[4].

Waste Minimization: A Proactive Approach

Responsible chemical management extends beyond disposal to include proactive waste minimization strategies[7][12].

  • Purchase only the amount of chemical needed for your experiments.

  • Maintain an accurate chemical inventory to avoid purchasing duplicates and to track expiration dates.

  • Where possible, consider substituting with less hazardous alternatives.

These practices not only reduce the environmental footprint of your research but can also lead to significant cost savings.

Disposal Decision Workflow

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposition cluster_emergency Emergency Response PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Segregate Segregate from Incompatibles PPE->Segregate Container Use Labeled, Compatible Hazardous Waste Container Segregate->Container Store Store in Designated Satellite Accumulation Area Container->Store Pickup Arrange for Pickup by Licensed Waste Vendor Store->Pickup Incinerate Controlled Incineration at Permitted Facility Pickup->Incinerate Spill Spill Occurs Cleanup Contain & Clean Spill (Treat debris as hazardous waste) Spill->Cleanup Exposure Personnel Exposure FirstAid Administer First Aid & Seek Medical Attention Exposure->FirstAid

Caption: Decision workflow for the disposal of this compound.

References

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

  • Vanderbilt University. (2024, January). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • Specific Waste Industries. (n.d.). Chemical Waste Disposal for Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]

  • Hazardous Waste Experts. (n.d.). OSHA Regulations and Hazardous Waste Management: 4 Things you Need to Know. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]

  • Hazardous Waste Experts. (2018, March 20). How OSHA Workplace Rules Affect Hazardous Waste Management. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Air Pollution Aspects of Aldehydes. NEPHIS. Retrieved from [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • U.S. Government Publishing Office. (2022, January 20). Federal Register, Vol. 87, No. 13. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(4-Methylphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical intermediates like 4-(4-Methylphenoxy)benzaldehyde is foundational to innovation. This compound, a versatile aromatic aldehyde, serves as a key building block in the synthesis of pharmaceuticals, agrochemicals, and fragrances[1]. However, its utility in synthesis is matched by a distinct hazard profile that necessitates a rigorous and well-understood approach to personal safety.

This guide moves beyond a simple checklist. It provides a detailed operational plan for the safe handling of this compound, grounded in an expert understanding of its specific risks. Our objective is to empower you with the knowledge to not only select the correct Personal Protective Equipment (PPE) but to understand the causality behind each choice, ensuring a self-validating system of safety for every procedure.

Hazard Profile Analysis: The 'Why' Behind the 'What'

Understanding the intrinsic hazards of a chemical is the critical first step in risk mitigation. The selection of appropriate PPE is a direct response to these hazards. This compound is a white powder with a melting point between 46-52 °C and presents several key risks as defined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1]

Hazard Class & CategoryGHS Hazard StatementImplication for PPE Selection
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed[2][3][4]Prevents ingestion via hand-to-mouth contact. Mandates strict hygiene and proper glove use/disposal.
Skin Irritation (Category 2) H315: Causes skin irritation[2][5]Direct skin contact must be avoided. Requires appropriate gloves and protective clothing (lab coat).
Skin Sensitization (Category 1) H317: May cause an allergic skin reaction[3][4]Repeated or prolonged contact can lead to an allergic response. Reinforces the need for diligent skin protection.
Serious Eye Irritation (Category 2) H319: Causes serious eye irritation[2][3][4][5][6]The powder or its solutions can cause significant eye damage. Mandates robust eye protection at all times.
Specific Target Organ Toxicity, Single Exposure (Category 3) H335: May cause respiratory irritation[2][5][6]Inhalation of the dust can irritate the respiratory tract. Requires engineering controls or respiratory protection.
Hazardous to the Aquatic Environment H400/H402/H411: Hazardous to aquatic life[6]While not a direct PPE concern, it dictates strict disposal protocols for contaminated materials.

Core PPE Protocols: A Risk-Based Approach

A multi-layered approach to safety, starting with the most effective controls, is essential.

Engineering Controls: The First Line of Defense

Before any discussion of PPE, engineering controls must be prioritized.

  • Chemical Fume Hood: All handling of this compound powder, especially weighing and transfers, should be performed inside a certified chemical fume hood[7]. This contains the fine powder and prevents inhalation, directly mitigating the respiratory irritation hazard (H335)[2][6].

  • Ventilation: For procedures involving solutions where aerosolization is minimal, working in a well-ventilated laboratory is a minimum requirement[8][9].

Primary Protective Barriers: Your Immediate Defense

This is the essential PPE required for any task involving this chemical.

  • Hand Protection: Because this compound is a skin irritant and potential sensitizer, proper glove selection is critical[2][3].

    • Recommended Glove Type: Disposable nitrile gloves are the standard. They offer superior chemical resistance compared to latex gloves for this class of compound[10].

    • Protocol: Always inspect gloves for tears or punctures before use. Use proper glove removal technique (without touching the outer surface) to avoid skin contact[9]. Dispose of contaminated gloves immediately in the designated hazardous waste stream[9]. Wash hands thoroughly with soap and water after handling the chemical and removing gloves[2].

  • Eye and Face Protection: Given the H319 "Causes serious eye irritation" classification, eye protection is non-negotiable[2][3].

    • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields for handling small quantities of dilute solutions.

    • Required for Solids and Splash Risk: Chemical splash goggles are mandatory when handling the powder form or when there is any risk of splashing, such as during solution preparation or transfers[7].

    • Enhanced Protection: A face shield worn over chemical splash goggles is required when handling larger quantities (>50g) or during procedures with a higher risk of explosion or significant splashing[11].

  • Protective Clothing: To prevent incidental skin contact, protective clothing is essential.

    • Standard: A clean, buttoned, flame-resistant lab coat should be worn at all times[10]. Clothing made of natural fibers like cotton is recommended underneath[11].

    • Enhanced Protection: For large-scale operations or spill cleanup, a chemical-resistant apron or coveralls should be worn over the lab coat[9].

Respiratory Protection

If engineering controls are used correctly, respiratory protection is often not required. However, it becomes necessary in specific scenarios.

  • When to Use: A respirator is required if you must handle the powder outside of a fume hood (a practice that should be avoided) or during a large spill cleanup.

  • Recommended Type: For the powder, a NIOSH-approved N95-rated filtering facepiece respirator (dust mask) is the minimum requirement to protect against respiratory tract irritation[4].

Operational PPE Workflow

The level of PPE must be matched to the specific task. This workflow provides a logical decision-making process for ensuring adequate protection.

PPE_Workflow cluster_start Initiating Task cluster_tasks Task & Risk Assessment cluster_ppe Required PPE Ensemble start Select Task with This compound weighing Weighing Solid Powder start->weighing solution Preparing Solution or Transferring Liquid start->solution spill Spill Cleanup start->spill ppe_goggles Upgrade to: Chemical Splash Goggles weighing->ppe_goggles Always required for powder ppe_respirator Add: N95 Respirator weighing->ppe_respirator If outside fume hood (emergency use only) ppe_base Baseline PPE: - Nitrile Gloves - Lab Coat - Safety Glasses solution->ppe_base Low volume, no splash risk solution->ppe_goggles Splash risk exists ppe_spill Full Spill Response PPE: - Double Nitrile Gloves - Goggles & Face Shield - N95 Respirator - Chemical Resistant Apron spill->ppe_spill

Caption: PPE selection workflow for handling this compound.

Step-by-Step Donning and Doffing Protocol
  • Donning (Putting On):

    • Put on the lab coat and fasten all buttons.

    • Put on respiratory protection, if required. Ensure a proper seal.

    • Put on eye and face protection (goggles/face shield).

    • Wash hands and dry them thoroughly.

    • Put on nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

  • Doffing (Taking Off): This sequence is critical to prevent cross-contamination.

    • Remove gloves using a proper, non-contaminating technique (e.g., peel one glove off by turning it inside out, then use the clean hand to slide under the cuff of the other glove and peel it off).

    • Dispose of gloves in the designated hazardous waste container.

    • Remove the lab coat by rolling it away from the body and place it in the designated area for laundry or disposal.

    • Remove eye and face protection.

    • Remove respiratory protection, if worn.

    • Wash hands and face thoroughly with soap and water.

Decontamination and Disposal Plan

Safe disposal is an extension of safe handling.

  • Contaminated PPE: Disposable PPE (gloves, N95 masks) must be discarded into a clearly labeled hazardous waste container immediately after use or contamination[9]. Contaminated reusable items like lab coats must be professionally laundered or disposed of as hazardous waste, depending on the level of contamination and institutional policy.

  • Chemical Waste: All unused this compound and any solutions containing it must be disposed of as hazardous chemical waste. Do not empty into drains or mix with other waste streams[5].

  • Container Disposal: Empty containers should be triple-rinsed (with an appropriate solvent), with the rinsate collected as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines, which may include puncturing it to prevent reuse[8].

By adhering to this comprehensive guide, you can confidently handle this compound, ensuring your personal safety and the integrity of your research. The principles of understanding the risk, selecting the appropriate barriers, and following strict protocols are the cornerstones of a robust laboratory safety culture.

References

  • Chem-Impex. (n.d.). This compound.
  • Fluorochem Ltd. (2024). Safety Data Sheet: this compound.
  • Fisher Scientific. (2025). Safety Data Sheet: 4-Ethoxybenzaldehyde.
  • Apollo Scientific. (2023). Safety Data Sheet: this compound.
  • Sigma-Aldrich Inc. (2024). Safety Data Sheet: 4-(p-Tolyloxy)benzaldehyde.
  • ChemicalBook. (2022). Chemical Safety Data Sheet MSDS / SDS - 4-[(4-METHYLBENZYL)OXY]BENZALDEHYDE.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet: 4-METHYL BENZALDEHYDE.
  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Benzaldehyde.
  • Unknown Source. (n.d.). Personal Protective Equipment (PPE).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Fragrance Oils Direct UK. (2022). Personal Protective Equipment for Fragrance Oil.
  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • Sigma-Aldrich. (n.d.). This compound 97%.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). Benzaldehyde: Human health tier II assessment.
  • BenchChem. (2025). In-Depth Toxicological Profile of 4-Methylbenzaldehyde.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-(2-Morpholinoethoxy)benzaldehyde.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Benzaldehyde.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.